2-(Methylsulfonyl)benzyl Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBWTFICJOODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596507 | |
| Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-74-7 | |
| Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide for Advanced Research and Development
CAS Number: 82657-74-7
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
2-(Methylsulfonyl)benzyl bromide is a versatile bifunctional reagent that has garnered significant interest among researchers, scientists, and drug development professionals. Its unique structure, featuring a reactive benzylic bromide and an electron-withdrawing methylsulfonyl group, positions it as a valuable intermediate in the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it an essential tool in the construction of novel therapeutic agents and chemical probes. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical utility in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 82657-74-7 | iChemical[1] |
| Molecular Formula | C₈H₉BrO₂S | iChemical[1] |
| Molecular Weight | 249.12 g/mol | iChemical[1] |
| Appearance | White to off-white crystalline solid | |
| Storage Temperature | -20°C | iChemical[1] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a logical, multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic pathway involves the preparation of 2-(methylthio)benzyl alcohol, followed by oxidation of the thioether to the corresponding sulfone, and concluding with the bromination of the benzylic alcohol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a representative synthesis of this compound.
Step 1: Synthesis of 2-(Methylthio)benzyl Alcohol
-
To a solution of 2-bromobenzyl alcohol in a suitable aprotic solvent, such as tetrahydrofuran (THF), is added sodium thiomethoxide at room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(methylthio)benzyl alcohol, which can be purified by column chromatography.
Step 2: Synthesis of 2-(Methylsulfonyl)benzyl Alcohol
-
The 2-(methylthio)benzyl alcohol is dissolved in a suitable solvent, such as methanol or acetic acid.
-
An oxidizing agent, for instance, hydrogen peroxide, is added portion-wise at a controlled temperature, often at 0°C to room temperature. The use of a catalyst, such as sodium tungstate, can facilitate this oxidation[2].
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up by quenching any excess oxidant and extracting the product into an organic solvent.
-
The organic layer is washed, dried, and concentrated to give 2-(methylsulfonyl)benzyl alcohol, which may be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
The 2-(methylsulfonyl)benzyl alcohol is dissolved in a dry, aprotic solvent like dichloromethane or diethyl ether.
-
A brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine, is added cautiously at a low temperature (e.g., 0°C)[1][3].
-
The reaction is allowed to warm to room temperature and stirred until the starting material is fully converted.
-
The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Analytical Characterization: Confirming Identity and Purity
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 8.05 (d, 1H), 7.60 (m, 2H), 7.50 (m, 1H), 5.07 (s, 2H), 3.25 (s, 3H)[1] |
| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons, benzylic carbon, and methyl carbon. |
| Mass Spectrometry (EI) | Molecular ion peak and a characteristic base peak at m/z 91 corresponding to the tropylium ion. The isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) would be observed for bromine-containing fragments. |
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon and the influence of the ortho-methylsulfonyl group.
Caption: Key nucleophilic substitution pathways of this compound.
The benzylic bromide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile[4]. The presence of the electron-withdrawing sulfonyl group at the ortho position can influence the reaction rate and regioselectivity.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from its ability to act as a versatile electrophilic building block. The sulfonyl group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups[5].
A key application of sulfonyl-containing electrophiles is in the targeted covalent inhibition of proteins. The methylsulfonyl group can activate the benzylic position towards nucleophilic attack by amino acid residues such as cysteine. This reactivity has been exploited to develop covalent probes and inhibitors for various enzymes and receptors. While direct examples of this compound in late-stage drug candidates are not readily found in the public domain, its structural motifs are present in a number of biologically active compounds. For instance, related sulfonyl benzimidazoles have been investigated for their therapeutic potential[6].
The homologation of benzyl bromide derivatives with diazo compounds represents another advanced application, allowing for the insertion of a C-C bond and the creation of more complex scaffolds while retaining a reactive handle for further functionalization[7]. This highlights the potential of this compound in diversity-oriented synthesis for the generation of compound libraries for high-throughput screening.
Safety and Handling
As a reactive benzylic bromide, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a corrosive substance and can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container at the recommended temperature of -20°C to prevent degradation[1].
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials, coupled with its predictable reactivity, makes it an attractive building block for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their pursuit of new therapeutic agents.
References
- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 6. US3714180A - Sulfonyl benzimidazoles - Google Patents [patents.google.com]
- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Key Building Block in Modern Synthesis
An In-depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide for Advanced Research
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure, featuring a reactive benzyl bromide moiety and a polar methylsulfonyl group, makes it a versatile intermediate for introducing the 2-(methylsulfonyl)benzyl fragment into a wide array of molecular architectures. The methylsulfonyl group, in particular, is a privileged motif in medicinal chemistry, prized for its ability to enhance solubility, act as a hydrogen bond acceptor, and modulate the pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the physical properties, reactivity, handling, and synthetic utility of this compound, tailored for professionals in drug development and chemical research.
Part 1: Core Physicochemical and Spectroscopic Profile
Precise knowledge of a reagent's physical and spectroscopic properties is fundamental to its effective application in experimental design. These parameters dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and product characterization.
Physical and Chemical Properties
The essential physical and chemical data for this compound are summarized in the table below. This information is critical for calculating molar equivalents, ensuring appropriate handling, and predicting behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 82657-74-7 | [2][3] |
| Molecular Formula | C₈H₉BrO₂S | [3] |
| Molecular Weight | 249.12 g/mol | [3] |
| Synonyms | Benzene, 1-(bromomethyl)-2-(methylsulfonyl)- | [3] |
| Appearance | Typically an off-white to beige solid or powder | [4] |
| Storage Temperature | Recommended at -20°C for long-term stability | [3] |
Spectroscopic Data (Predicted)
Structural verification is a cornerstone of synthetic chemistry. While experimental spectra are definitive, predicted data provides a valuable reference for preliminary identification. The predicted ¹H NMR spectrum is particularly useful for confirming the presence of key structural motifs.
| Spectrum | Predicted Chemical Shifts (δ) | Source |
| ¹H NMR (CDCl₃) | 3.25 (s, 3H, -SO₂CH₃), 5.07 (s, 2H, -CH₂Br), 7.50 (m, 1H, Ar-H), 7.60 (m, 2H, Ar-H), 8.05 (d, 1H, Ar-H) | [3] |
Part 2: Synthesis, Reactivity, and Applications
Synthesis Pathway Overview
This compound is typically synthesized from 2-methylbenzenethiol or a related precursor. A common synthetic logic involves two key transformations: oxidation of the sulfide to the sulfone, followed by radical bromination of the benzylic methyl group.
The workflow can be visualized as follows:
The choice of reagents, particularly for the bromination step (e.g., N-Bromosuccinimide with a radical initiator like AIBN), is critical to selectively target the benzylic position while leaving the aromatic ring intact.[5]
Core Reactivity: The Benzyl Bromide Moiety
The primary utility of this compound stems from its reactivity as an electrophilic alkylating agent. The carbon of the bromomethyl group (-CH₂Br) is susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.
Key points regarding its reactivity include:
-
High Reactivity: As a benzylic bromide, it is more reactive than simple alkyl bromides due to the stabilization of the transition state by the adjacent aromatic ring.
-
Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
Applications in Drug Discovery and Development
This reagent serves as a critical building block for introducing a specific pharmacophore into lead compounds. The methylsulfonyl group is not merely a passive structural element; it actively contributes to the drug-like properties of a molecule.[1]
Part 3: Safety, Handling, and Experimental Protocol
Hazard Profile and Safe Handling
Authoritative Grounding: Safety data sheets for the isomeric 4-(Methylsulfonyl)benzyl bromide and related benzyl bromides classify them as corrosive.[4][6][7] By extension, this compound must be handled with extreme caution.
-
Primary Hazards: Causes severe skin burns and serious eye damage.[4][6] May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[4] The recommended storage temperature of -20°C suggests that the compound may have limited stability at room temperature.[3]
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material to collect the spilled solid, and dispose of it as hazardous waste. Do not allow the material to enter drains or waterways.[6]
Representative Experimental Workflow: N-Alkylation
The following protocol describes a generalized procedure for the N-alkylation of a primary or secondary amine. This workflow is illustrative and must be adapted based on the specific substrate and laboratory safety protocols.
Objective: To couple this compound with a generic amine nucleophile (R₂NH).
Methodology:
-
Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the amine substrate (1.0 equivalent) and an appropriate anhydrous solvent (e.g., Acetonitrile, DMF).
-
Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture, especially if a strong base is used. Anhydrous solvent prevents hydrolysis of the benzyl bromide.
-
-
Base Addition: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equivalents) is added to the solution. The mixture is stirred for 5-10 minutes.
-
Causality: The base acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine in reacting with the benzyl bromide.
-
-
Reagent Addition: this compound (1.1 equivalents) is dissolved in a minimal amount of the reaction solvent and added dropwise to the stirring amine solution at room temperature.
-
Causality: A slight excess of the benzyl bromide ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Causality: Continuous monitoring prevents over-running the reaction, which could lead to side product formation, and confirms the reaction has reached completion.
-
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.
-
Causality: The aqueous workup removes the base, salts, and any water-soluble impurities. Purification by chromatography is necessary to isolate the desired product from unreacted starting material and any byproducts.
-
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its utility is defined by the electrophilic nature of the benzyl bromide group and the advantageous physicochemical properties imparted by the methylsulfonyl moiety. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective deployment in the synthesis of novel compounds for pharmaceutical and materials science research.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. This compound | 82657-74-7 [chemicalbook.com]
- 3. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. merckmillipore.com [merckmillipore.com]
2-(Methylsulfonyl)benzyl Bromide molecular weight
An In-Depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 82657-74-7), a crucial reagent and building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 249.12 g/mol , this compound serves as a versatile intermediate for introducing the 2-(methylsulfonyl)benzyl moiety into a wide range of molecular scaffolds.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in pharmaceutical research, and outlines rigorous safety and handling procedures. The guide emphasizes the scientific rationale behind experimental choices, ensuring a deep understanding of the compound's reactivity and utility.
Physicochemical and Structural Properties
This compound is a halogenated aromatic sulfone. The presence of the benzylic bromide makes it an excellent electrophile for nucleophilic substitution reactions, while the ortho-positioned methylsulfonyl group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and conferring desirable physicochemical properties to its derivatives.[2]
Key Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 249.12 g/mol | [1] |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| CAS Number | 82657-74-7 | [1][3] |
| Synonyms | Benzene, 1-(bromomethyl)-2-(methylsulfonyl)- | [1] |
| Appearance | Solid (Typical for related compounds) | |
| Storage Temperature | -20°C (Recommended) | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through the radical bromination of 2-methylphenyl methyl sulfone (2-(methylsulfonyl)toluene). This transformation selectively targets the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical by the adjacent aromatic ring.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Methodology
This protocol is based on standard procedures for benzylic bromination.[4][5]
-
Reactor Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2-(methylsulfonyl)toluene in dry carbon tetrachloride (CCl₄) or a less hazardous solvent like acetonitrile.[5]
-
Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions.
-
Initiation: Add a catalytic amount (0.02-0.05 equivalents) of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a 250-watt lamp to facilitate the homolytic cleavage of the initiator and bromine.[4] The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a saturated brine solution to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure this compound.
Mechanistic Insights
The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical (Br•). This bromine radical then abstracts a hydrogen atom from the benzylic position of 2-(methylsulfonyl)toluene, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the desired product and a new bromine radical, propagating the chain.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a key intermediate or building block used in the synthesis of complex target molecules.[6][] Its utility stems from the combination of a reactive benzylic bromide handle and the beneficial properties of the methylsulfonyl group.
Role as a Reactive Intermediate
The C-Br bond is readily cleaved in the presence of nucleophiles, making the compound an ideal substrate for S_N2 reactions. This allows for the covalent attachment of the 2-(methylsulfonyl)benzyl group to a variety of scaffolds containing nucleophilic centers such as amines, phenols, thiols, and carbanions. This is a fundamental transformation in building molecular complexity.
The Methylsulfonyl Moiety in Medicinal Chemistry
The methylsulfonyl group is a privileged functional group in modern drug design for several reasons[2]:
-
Solubility Enhancement: It is a polar group capable of acting as a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule.
-
Metabolic Stability: The sulfone group is chemically robust and resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity: As a powerful electron-withdrawing group, it can lower the pKa of nearby basic functional groups (e.g., amines), which is a common strategy to optimize drug absorption and distribution properties.[2]
-
Lipophilicity Reduction: It can reduce a molecule's overall lipophilicity, which is often necessary to improve its drug-like properties and avoid issues related to poor solubility and non-specific binding.[2]
Application Workflow Example
The following diagram illustrates how this compound could be used to synthesize a hypothetical drug candidate.
Caption: Use as a building block in a synthetic route.
Safety, Handling, and Storage
Benzyl bromides and their derivatives are hazardous reagents that require strict safety protocols. The information below is synthesized from safety data sheets for structurally related compounds and should be treated as a guideline.[8][9][10][11]
Hazard Summary
| Hazard Category | GHS Classification & Statements | Source(s) |
| Acute Toxicity | Causes severe skin burns and eye damage (H314). | [9] |
| Corrosion/Irritation | Skin Corrosion/Irritation Category 1C; Serious Eye Damage Category 1. | [9] |
| Respiratory Hazard | May cause respiratory irritation. Lachrymator (substance which increases the flow of tears). | [10][11] |
| Combustibility | Combustible solid/liquid under certain conditions. | [10][11] |
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust or vapors.[9] Do not allow the material to come into contact with skin or eyes.[9] Keep away from foodstuffs and incompatible materials such as strong oxidizing agents and bases.[8]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8][9] Keep the container tightly sealed to prevent exposure to moisture. A storage temperature of -20°C is recommended for long-term stability.[1]
-
Disposal: Dispose of waste material and containers at a licensed hazardous waste disposal facility.[9][10] Do not allow the material to enter drains or waterways.[8]
Emergency Procedures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[9]
Conclusion
This compound is a high-value chemical intermediate with a molecular weight of 249.12 g/mol .[1] Its bifunctional nature—a reactive electrophilic site and a property-modulating sulfonyl group—makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in the development of novel therapeutics and complex organic molecules.
References
- 1. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. This compound | 82657-74-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. jennysynth.com [jennysynth.com]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Section 1: Core Molecular Structure and Physicochemical Properties
An In-Depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide: Structure, Synthesis, and Reactivity
This guide offers a comprehensive technical overview of this compound, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and drug development. We will delve into its core structure, logical synthetic pathways, characteristic reactivity, and practical applications, providing field-proven insights grounded in established chemical principles.
This compound (CAS No. 82657-74-7) is an aromatic compound characterized by a benzene ring substituted with a bromomethyl group and an adjacent (ortho) methylsulfonyl group.[1][2] This specific arrangement of functional groups dictates its unique chemical behavior. The bromomethyl group serves as a reactive electrophilic site, typical of benzylic halides, while the potent electron-withdrawing nature of the sulfonyl group significantly modulates the reactivity of both the benzylic carbon and the aromatic ring.
Caption: Chemical structure of this compound.
The interplay between these groups makes the compound a valuable building block for introducing the 2-(methylsulfonyl)benzyl moiety into larger molecules.[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(bromomethyl)-2-(methylsulfonyl)benzene | [4] |
| CAS Number | 82657-74-7 | [1][2] |
| Molecular Formula | C₈H₉BrO₂S | [1][2] |
| Molecular Weight | 249.12 g/mol | [1][2] |
| Appearance | Beige Powder Solid (based on 4-isomer) | [5] |
| Predicted ¹H NMR | (CDCl₃): δ 3.25 (s, 3H), 5.07 (s, 2H), 7.50 (m, 1H), 7.60 (m, 2H), 8.05 (d, 1H) | [1] |
Section 2: Synthesis and Purification
Expertise & Experience: The Rationale Behind the Synthesis
The most logical and industrially scalable synthesis of this compound begins with a suitable ortho-substituted toluene derivative. The target structure requires the installation of a bromine atom on the benzylic methyl group. This is classically achieved via a free-radical substitution reaction, as the benzylic C-H bonds are significantly weaker than aromatic C-H or other aliphatic C-H bonds, making them susceptible to radical abstraction.
The precursor of choice is 2-methylphenyl methyl sulfone. The synthesis would therefore be a two-step process: 1) Oxidation of the more nucleophilic sulfide (2-methylthioanisole) to the sulfone, and 2) Selective free-radical bromination of the benzylic methyl group. For the bromination step, N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). This choice is driven by safety and selectivity; NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination, a risk heightened by the presence of an activating methyl group on the ring.
Experimental Protocol: Synthesis via Free-Radical Bromination
This protocol is a self-validating system. The progress of the reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity must be confirmed via the analytical methods detailed in Section 5.
Step 1: Synthesis of 2-Methylphenyl Methyl Sulfone (Precursor)
-
Dissolve 2-methylthioanisole in a suitable solvent like methanol or acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add hydrogen peroxide (30% solution) dropwise. For a more controlled reaction, an oxidizing agent like m-CPBA in dichloromethane can be used.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by recrystallization to yield the sulfone precursor.
Step 2: Bromination of 2-Methylphenyl Methyl Sulfone
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methylphenyl methyl sulfone (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
-
Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp to initiate the reaction.[6]
-
Monitor the reaction by TLC. The reaction is complete when the starting material spot is no longer visible. A key visual cue is the succinimide byproduct, which is denser than the solvent and will sink to the bottom.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Caption: Workflow for the synthesis and purification of the target compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the C-Br bond. As a benzylic halide, it is an excellent substrate for nucleophilic substitution reactions.[7] Such reactions can proceed via two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
-
SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the departure of the bromide leaving group. Benzylic carbocations are notably stabilized by resonance, which delocalizes the positive charge across the aromatic ring, making the SN1 pathway highly favorable for typical benzyl halides.[8]
-
SN2 Pathway: This pathway involves a backside attack by a nucleophile, proceeding through a single, concerted transition state without forming a discrete intermediate.
Authoritative Grounding: The Influence of the Ortho-Sulfonyl Group
The critical feature of this molecule is the ortho-methylsulfonyl group. As a powerful electron-withdrawing group, it exerts a strong negative inductive effect (-I). This effect destabilizes the formation of an adjacent positive charge. Consequently, the benzylic carbocation required for an SN1 mechanism is significantly less stable than that of an unsubstituted benzyl bromide. This destabilization strongly disfavors the SN1 pathway and, in turn, promotes the SN2 mechanism, where a buildup of positive charge on the benzylic carbon is avoided. Therefore, for mechanistic planning, one should assume that reactions with nucleophiles will proceed via an SN2 pathway.
Caption: The ortho-sulfonyl group disfavors the SN1 pathway, promoting SN2.
Section 4: Applications in Organic Synthesis
The predictable reactivity of this compound makes it a valuable reagent for several synthetic transformations.
1. Benzyl Protecting Group Chemistry Benzyl bromide and its derivatives are widely used to protect hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups during multi-step syntheses.[9][10] The resulting benzyl ethers, amines, or sulfides are generally stable to a wide range of acidic and basic conditions.[11] this compound can be used similarly, typically by reacting it with an alcohol or amine in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[11][12] Deprotection is most commonly achieved via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzyl group to regenerate the original functionality.[10]
2. Synthesis of Medicinal Scaffolds The 2-(methylsulfonyl)benzyl motif is a key structural component in pharmacologically active molecules. For instance, the corresponding alcohol derivative is a precursor to potent and selective ligands for Liver X Receptor β (LXRβ), a nuclear receptor involved in lipid metabolism and inflammation.[13] This highlights the utility of this compound as a foundational building block for introducing this specific scaffold in drug discovery programs.
Caption: Use as an alkylating agent for protecting common functional groups.
Section 5: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following data are characteristic of this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | A singlet around δ 3.25 ppm (3H) for the methyl sulfone protons. A singlet near δ 5.07 ppm (2H) for the benzylic methylene protons. A complex multiplet pattern in the aromatic region (δ 7.5-8.1 ppm, 4H).[1] |
| ¹³C NMR | A peak for the methyl carbon (~44 ppm). A peak for the benzylic carbon (~32 ppm). Multiple peaks in the aromatic region (125-140 ppm). |
| IR Spectroscopy | Strong, characteristic asymmetric and symmetric S=O stretching bands (~1320 cm⁻¹ and ~1150 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). Aliphatic C-H stretching (~2900-2800 cm⁻¹). C-Br stretching (~650-550 cm⁻¹). |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, resulting in two peaks of nearly equal intensity at m/z 248 and 250. |
Section 6: Safety, Handling, and Storage
Trustworthiness: A Self-Validating Safety Protocol
Adherence to strict safety protocols is non-negotiable when working with reactive electrophiles like benzyl bromides. The information below is synthesized from safety data sheets for structurally related compounds and represents best practices.
-
Primary Hazards: this compound should be treated as a corrosive substance that can cause severe skin burns and serious eye damage.[5][14] Like other benzyl bromides, it is a potent lachrymator (tear-producing agent) and an irritant to the respiratory system.[11][15]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.
-
Handling Procedures: Avoid inhalation of dust or vapors.[14] Prevent contact with skin and eyes. Keep the container tightly sealed when not in use. In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Storage: Store in a cool, dry, and well-ventilated area.[14] The container should be tightly sealed to prevent moisture ingress. Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[14][16]
References
- 1. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 2. This compound | 82657-74-7 [chemicalbook.com]
- 3. jennysynth.com [jennysynth.com]
- 4. 4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Benzyl Bromide [commonorganicchemistry.com]
- 13. 2-(Methylsulfonyl)benzyl Alcohol | 864265-08-7 | Benchchem [benchchem.com]
- 14. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 15. merckmillipore.com [merckmillipore.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for 2-(Methylsulfonyl)benzyl Bromide, a key building block in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached through multiple pathways, each with distinct advantages and considerations. This document will detail two primary, logically sound synthetic strategies, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-(methylsulfonyl)benzyl moiety into a target molecule. This functional group is of interest in medicinal chemistry due to its electronic properties and potential for biological interactions. The synthesis of this compound requires careful control over reaction conditions to achieve high purity and yield. This guide will explore two viable synthetic pathways, starting from commercially available precursors.
Synthesis Route A: Three-Step Synthesis from 2-Methylthiophenol
This route offers a robust and scalable approach starting from the readily available 2-methylthiophenol. The synthesis involves three key transformations: S-methylation, oxidation of the resulting sulfide to a sulfone, and subsequent benzylic bromination.
Step 1: Synthesis of 2-(Methylthio)toluene
The initial step involves the S-methylation of 2-methylthiophenol. This reaction proceeds via a nucleophilic substitution where the thiophenolate anion attacks a methylating agent.
Causality of Experimental Choices:
-
Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiophenolate.
-
Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents. Dimethyl sulfate is often preferred for industrial applications due to its lower cost, though it is highly toxic and requires careful handling.
-
Solvent: A polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction.
Experimental Protocol: Synthesis of 2-(Methylthio)toluene
-
To a solution of 2-methylthiophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 2-(methylthio)toluene.
-
Purify the crude product by vacuum distillation.
Step 2: Oxidation of 2-(Methylthio)toluene to 2-(Methylsulfonyl)toluene
The sulfide is then oxidized to the corresponding sulfone. This transformation is a critical step and can be achieved using various oxidizing agents.
Causality of Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide in the presence of a catalytic amount of a metal catalyst (e.g., sodium tungstate) or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The choice of oxidant can influence the reaction rate and selectivity. Using an excess of the oxidizing agent ensures complete conversion to the sulfone.
-
Solvent: A solvent that is inert to the oxidizing conditions, such as acetic acid or dichloromethane, is typically employed.
Experimental Protocol: Oxidation of 2-(Methylthio)toluene
-
Dissolve 2-(methylthio)toluene (1 equivalent) in glacial acetic acid.
-
Add a 30% aqueous solution of hydrogen peroxide (2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 3: Benzylic Bromination of 2-(Methylsulfonyl)toluene
The final step is the free-radical bromination of the benzylic methyl group. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Causality of Experimental Choices:
-
Brominating Agent: NBS is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[1][2]
-
Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the free radical chain reaction.[3] Light (photochemical initiation) can also be used.
-
Solvent: A non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (historically used but now largely phased out due to toxicity) or acetonitrile, is suitable.[4]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfonyl)toluene (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel.
Visualization of Synthesis Route A
References
The Ortho-Effect in Benzylic Reactivity: A Guide to Navigating the Complex Reactivity of ortho-Substituted Benzyl Bromides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-substituted benzyl bromides represent a class of reagents whose reactivity is governed by a complex and often counterintuitive interplay of electronic, steric, and neighboring group effects. Unlike their meta- and para-substituted counterparts, where reactivity can often be predicted by linear free-energy relationships such as the Hammett equation, the ortho position introduces profound mechanistic deviations. This guide provides a detailed exploration of the "ortho-effect," dissecting the contributing factors that dictate reaction pathways and rates. We will examine the dichotomy of steric hindrance versus anchimeric assistance, provide validated experimental protocols for kinetic analysis, and discuss the implications of this nuanced reactivity in the context of complex molecule synthesis and drug development.
Introduction: The Benzyl Bromide Motif
Benzyl halides are foundational building blocks in organic synthesis, prized for their ability to introduce the versatile benzyl group. Their reactivity in nucleophilic substitution reactions is significantly enhanced compared to simple alkyl halides due to the ability of the aromatic ring to stabilize both the transition state and any potential carbocation intermediate through resonance.[1][2] This stabilization facilitates both S(_N)1 and S(_N)2 reaction pathways, making them highly valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[3][4]
While the electronic influence of substituents at the meta and para positions on reaction rates is well-documented and generally predictable, substituents at the ortho position present a unique challenge and opportunity.[5][6] This guide focuses specifically on unraveling the complexities of these ortho-substituted systems.
The "Ortho-Effect": A Triad of Competing Influences
The term "ortho-effect" encapsulates the collective impact of steric hindrance, modified electronic effects, and, most significantly, the potential for neighboring group participation (NGP). These factors can either retard or dramatically accelerate reaction rates compared to their corresponding para-isomers.
Steric Hindrance
The most straightforward component of the ortho-effect is steric hindrance. A bulky ortho group can physically impede the trajectory of an incoming nucleophile in an S(N)2 reaction or hinder the proper solvation of the transition state, leading to a decrease in the reaction rate.[7] This effect is generally why the Hammett equation, which correlates electronic effects, is not successfully applied to ortho-substituted compounds.[5][6]
Electronic Effects (Inductive & Resonance)
All substituents exert inductive and resonance effects that modify the electron density at the benzylic carbon. However, the proximity of an ortho substituent can alter these effects compared to the para position. While the fundamental electron-donating or -withdrawing nature remains, its magnitude of influence on the reaction center can be attenuated or enhanced.[8]
Neighboring Group Participation (NGP) & Anchimeric Assistance
The most profound manifestation of the ortho-effect is Neighboring Group Participation, also known as anchimeric assistance.[9][10] This occurs when an ortho substituent possesses a lone pair of electrons (e.g., -OR, -SR) or a π-system that can act as an internal nucleophile.[7][11][12] This intramolecular participation displaces the bromide leaving group to form a cyclic intermediate. The key consequences of NGP are:
-
Rate Acceleration: The intramolecular reaction is kinetically favored, often leading to a massive increase in the overall reaction rate compared to isomers where NGP is not possible.[7][9][10][13]
-
Stereochemical Control: NGP proceeds via two consecutive S(_N)2-like steps (intramolecular attack followed by external nucleophilic attack), resulting in an overall retention of stereochemistry at the benzylic carbon, in stark contrast to the inversion seen in a standard S(_N)2 reaction.[13]
The diagram below illustrates the interplay of these three core factors.
Mechanistic Pathways: From S(_N)2 to NGP
The operative mechanism in the reaction of an ortho-substituted benzyl bromide is highly sensitive to the nature of the substituent.
The S(_N)1/S(_N)2 Continuum
In the absence of NGP, the reaction will proceed via a standard S(_N)1 or S(_N)2 pathway.
-
S(_N)2 Pathway: Favored by strong nucleophiles and substituents that are either sterically small or electron-withdrawing, which destabilize carbocation formation.[14][15]
-
S(_N)1 Pathway: Favored by weak nucleophiles (solvolysis conditions) and electron-donating ortho substituents that can stabilize the formation of a benzylic carbocation.[2][16]
The Anchimerically Assisted Pathway
When a suitable neighboring group is present, a distinct mechanistic pathway emerges. For example, the solvolysis of o-carbomethoxybenzyl bromide is significantly faster than its p-isomer due to participation by the ester carbonyl oxygen.[7]
The mechanism involves an initial, rate-determining intramolecular S(_N)2 reaction, forming a cyclic intermediate. This intermediate is then attacked by an external nucleophile in a second S(_N)2 reaction.
Quantitative Analysis: Reactivity Studies
To rigorously characterize the reactivity of a novel ortho-substituted benzyl bromide, a systematic kinetic analysis is essential. The following protocol provides a self-validating system by comparing the reactivity of the ortho-isomer against its para-isomer (which represents the purely electronic effect) and the unsubstituted parent compound.
Table 1: Representative Relative Solvolysis Rates
The following table illustrates the dramatic differences in reactivity that can arise from ortho-substitution.
| Compound | Ortho-Substituent | Key Effect | Relative Rate (krel) | Citation |
| Benzyl Bromide | -H | Baseline | 1 | - |
| p-Nitrobenzyl Bromide | -NO₂ (at para) | Electronic (EWG) | ~0.7-1 | [7] |
| o-Nitrobenzyl Bromide | -NO₂ | Steric + Electronic | ~0.7-1 | [7] |
| p-Carbomethoxybenzyl Bromide | -CO₂Me (at para) | Electronic (EWG) | Slower than baseline | [7] |
| o-Carbomethoxybenzyl Bromide | -CO₂Me | NGP / Anchimeric Assistance | Many times faster | [7] |
Note: Relative rates are generalized from trends discussed in the literature for comparative purposes.
Experimental Protocol: Kinetic Analysis of Solvolysis via HPLC Monitoring
Objective: To determine the first-order rate constant (k) for the solvolysis of an ortho-substituted benzyl bromide and compare it to its para-isomer.
Materials:
-
ortho-Substituted Benzyl Bromide
-
para-Substituted Benzyl Bromide
-
Unsubstituted Benzyl Bromide (Control)
-
Internal Standard (e.g., Naphthalene, stable under reaction conditions)
-
HPLC-grade solvents for mobile phase
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the internal standard in the reaction solvent.
-
Accurately prepare individual stock solutions of the ortho-, para-, and unsubstituted benzyl bromides in the reaction solvent.
-
-
Reaction Initiation:
-
Equilibrate the reaction solvent (containing the internal standard) in a temperature-controlled water bath (e.g., 25.0 °C).
-
To initiate the reaction, add a precise volume of the benzyl bromide stock solution to the equilibrated solvent to achieve the desired final concentration (e.g., 0.01 M). Start a stopwatch immediately.
-
-
Sample Quenching and Monitoring:
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 60, 90, 120 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in an autosampler vial containing a cold, aprotic solvent (e.g., acetonitrile) to stop the solvolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC. The method should be able to resolve the starting benzyl bromide, the alcohol and ether solvolysis products, and the internal standard.
-
Use the peak area of the starting material relative to the internal standard to calculate its concentration at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the benzyl bromide (ln[BnBr]) versus time (t).
-
For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope of this line.
-
Compare the calculated rate constants for the ortho-, para-, and unsubstituted compounds.
-
Implications for Drug Development and Synthesis
Understanding and controlling the ortho-effect is not merely an academic exercise; it has profound practical implications.
-
Strategic Synthesis Design: Chemists can leverage anchimeric assistance to accelerate reactions, often under milder conditions than would otherwise be possible. This is crucial for sensitive or late-stage intermediates in a synthesis campaign.
-
Stereochemical Control: NGP provides a powerful tool for establishing stereocenters with retention of configuration, which is paramount in the synthesis of chiral drugs where only one enantiomer is active.
-
Predicting and Avoiding Side Reactions: Acknowledging the potential for NGP can help chemists predict the formation of unexpected cyclic or rearranged byproducts. Conversely, understanding steric hindrance allows for the rational design of protecting groups or directing groups to achieve regioselectivity in subsequent transformations.[18]
Substituted benzyl halides are pivotal intermediates for a wide array of pharmaceuticals.[3] For example, the reactivity of these motifs is central to the synthesis of various antibacterial and antifungal agents.[4] The ability to precisely tune their reactivity by selecting the appropriate ortho-substituent is a key enabler for efficient and robust manufacturing processes.
Conclusion
The reactivity of ortho-substituted benzyl bromides is a rich and complex field where simple predictive models fail. A successful synthetic chemist or drug development professional must look beyond standard electronic effects and consider the powerful roles of steric hindrance and, most critically, anchimeric assistance. By employing rigorous kinetic analysis and understanding the underlying mechanistic principles, the "ortho-effect" can be transformed from a potential complication into a powerful and strategic tool for the efficient construction of complex molecules. Future advancements, particularly in computational chemistry, will continue to enhance our ability to predict and harness these intricate reactivity patterns.[19][20]
-
The application of the Hammett equation to ortho-substituted benzene reaction series. (2025). Google AI Search Grounding API. 8
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. --INVALID-LINK--
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). National Institutes of Health (NIH). --INVALID-LINK--
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. (N.D.). University of Toronto Scarborough. --INVALID-LINK--
-
Hammett Substituent Constants. (N.D.). ResearchGate. --INVALID-LINK--
-
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2022). Hrčak - Srce. --INVALID-LINK--
-
Hammett equation. (N.D.). Wikipedia. --INVALID-LINK--
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. --INVALID-LINK--
-
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (N.D.). ResearchGate. --INVALID-LINK--
-
Neighbouring group participation. (N.D.). chemeurope.com. --INVALID-LINK--
-
The Synthesis and Application of Substituted Benzyl Chlorides. (N.D.). Benchchem. --INVALID-LINK--
-
Steric, conformational, and electronic effects as revealed by acidities of substituted xanthenes and reactions of substituted xanthenyl and related carbanions with benzyl chloride. (N.D.). ACS Publications. --INVALID-LINK--
-
Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. (2020). Morressier. --INVALID-LINK--
-
Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. (N.D.). ResearchGate. --INVALID-LINK--
-
Neighbouring group participation. (N.D.). Wikipedia. --INVALID-LINK--
-
Anchimeric Assistance. (N.D.). Dalal Institute. --INVALID-LINK--
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Institutes of Health (NIH). --INVALID-LINK--
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (N.D.). ACS Publications. --INVALID-LINK--
-
Substituent Effects. (N.D.). Lumen Learning. --INVALID-LINK--
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (N.D.). PubMed. --INVALID-LINK--
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. --INVALID-LINK--
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (N.D.). ResearchGate. --INVALID-LINK--
-
Benzyl bromide synthesis by bromination or substitution. (N.D.). Organic Chemistry Portal. --INVALID-LINK--
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution.... (N.D.). Pearson. --INVALID-LINK--
-
Neighboring Group Participation. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. --INVALID-LINK--
-
The Neighbouring Group Mechanisms. (N.D.). Dalal Institute. --INVALID-LINK--
-
Correlation analysis of reactivity in oxidation of substituted benzyl alcohols by tetrabutylammonium tribromide. (N.D.). ResearchGate. --INVALID-LINK--
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Science Advances. --INVALID-LINK--
-
An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. --INVALID-LINK----INVALID-LINK--
-
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides. (N.D.). Benchchem. --INVALID-LINK--
-
Mechanism Monday #13: Anchimeric Assistance!. (2024). YouTube. --INVALID-LINK--
-
Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. (N.D.). ResearchGate. --INVALID-LINK--
-
Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination. (2020). Newera-spectro. --INVALID-LINK--
-
Summary of rate studies for the reduction of benzyl bromide (BnBr) by.... (N.D.). ResearchGate. --INVALID-LINK--
-
Kinetics and Mechanism of the Reaction of Benzyl Bromide with Copper in Hexamethylphosphoramide. (2005). Semantic Scholar. --INVALID-LINK--
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). National Institutes of Health (NIH). --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.viu.ca [web.viu.ca]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Neighbouring_group_participation [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 18. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electron-Withdrawing Effects on Benzylic Reactivity
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects on reaction intermediates is paramount for rational molecular design and synthetic strategy. The benzylic position, a carbon atom directly attached to an aromatic ring, is a key functional handle in a vast array of organic transformations and is a common motif in pharmacologically active compounds. Its reactivity is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides a deep dive into the multifaceted influence of electron-withdrawing groups (EWGs) on the stability and reactivity of benzylic intermediates—carbocations, carbanions, and radicals—and explores the practical implications for chemical synthesis and drug discovery.
The Benzylic Position: A Nexus of Reactivity
The unique reactivity of the benzylic position stems from the ability of the adjacent aromatic ring to stabilize reactive intermediates through resonance. This delocalization of charge or unpaired electrons significantly lowers the activation energy for reactions involving the formation of benzylic carbocations, carbanions, or radicals, making these pathways more accessible than their non-aromatic counterparts.
However, this stabilization is not a monolithic effect. The electronic character of substituents on the phenyl ring can either enhance or attenuate this stabilization, thereby modulating the reactivity of the benzylic C-H bond and influencing the course of a reaction. Electron-donating groups (EDGs) generally enhance the stability of electron-deficient intermediates (carbocations and radicals), while electron-withdrawing groups exert a more complex and often counterintuitive influence that is critical to understand and exploit.
Electron-Withdrawing Groups and Benzylic Carbocation Stability
The formation of a benzylic carbocation is a cornerstone of SN1 and E1 reactions. A positively charged species is inherently electron-poor, and any factor that further removes electron density will be destabilizing.[1] Consequently, attaching an electron-withdrawing group to the benzene ring destabilizes a benzylic carbocation.[2][3] This effect is most pronounced when the EWG is located at the ortho or para positions, where it can exert its electron-withdrawing influence through both inductive and resonance effects.[2][3]
When an EWG is at the meta position, it can only exert an inductive effect, which diminishes with distance. Therefore, a meta-substituted benzylic carbocation is less destabilized than its ortho or para isomers.[2][3] The unsubstituted benzyl carbocation remains more stable than any of these EWG-substituted variants.[2][3]
This destabilization has profound consequences for reaction kinetics. For instance, in SN1 reactions, where carbocation formation is the rate-determining step, substrates with electron-withdrawing groups will react significantly slower than their electron-rich or unsubstituted counterparts. In some cases, the presence of a strong EWG can completely shut down the SN1 pathway, favoring an SN2 mechanism instead.[4]
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation provides a powerful quantitative tool for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[5][6] It is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant.[5]
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[5]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
For reactions involving benzylic carbocation formation, a large negative ρ value is typically observed, confirming that electron-donating groups stabilize the positively charged transition state and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[8]
The Dichotomous Role of EWGs on Benzylic Radical Stability
The influence of substituents on benzylic radicals is more nuanced. Radicals are electron-deficient species, but they are not charged. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical, primarily through spin delocalization.[9][10][11] This stabilization leads to a reduction in the benzylic C-H bond dissociation energy (BDE).[9][10][11]
This principle is crucial in free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism, and the rate-determining step is the abstraction of a benzylic hydrogen atom. A lower C-H BDE facilitates this abstraction, leading to a faster reaction.
While both types of substituents lower the BDE, their relative stabilizing effects can vary. The stability of the resulting radical is a key factor. For instance, a p-nitro group (a strong EWG) destabilizes a benzyl radical, while a p-methoxy group (a strong EDG) provides significant stabilization.[12]
Potent Stabilization of Benzylic Carbanions by EWGs
In stark contrast to carbocations, benzylic carbanions are powerfully stabilized by electron-withdrawing groups.[13][14][15] A carbanion is a negatively charged, electron-rich species. EWGs, particularly those capable of resonance withdrawal (like -NO₂, -CN, -C=O), can effectively delocalize this negative charge, thereby stabilizing the carbanion.[13][15] This stabilization is most effective when the EWG is at the ortho or para position, allowing for direct resonance delocalization of the lone pair onto the substituent.
This stabilization of benzylic carbanions by EWGs has significant implications for reactions involving the deprotonation of a benzylic C-H bond. The acidity of a benzylic proton is dramatically increased by the presence of an EWG on the aromatic ring. This principle is widely exploited in organic synthesis for the formation of C-C bonds via the alkylation of benzylic carbanions.
Applications in Drug Discovery and Development
The modulation of benzylic reactivity by EWGs is a powerful tool in medicinal chemistry and drug development for several reasons:
-
Metabolic Stability: The benzylic position is often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing EWGs can increase the oxidation potential, making the benzylic C-H bond more resistant to metabolic cleavage and thereby increasing the drug's half-life.
-
Fine-Tuning Reactivity for Synthesis: The ability to control the reactivity of the benzylic position allows for the late-stage functionalization of complex molecules.[16][17] This is particularly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the presence of an EWG can facilitate selective benzylic oxidation to introduce a ketone or other functional group.[18][19]
-
Bioisosteric Replacement: An EWG-substituted phenyl ring can serve as a bioisostere for other chemical groups, allowing for the optimization of pharmacokinetic and pharmacodynamic properties while maintaining the desired biological activity.
Experimental Protocol: Selective Benzylic Oxidation of a Substrate with an Electron-Withdrawing Group
This protocol outlines a general procedure for the selective oxidation of a benzylic methylene group to a ketone, a common transformation in drug development, particularly when the aromatic ring is substituted with an electron-withdrawing group.
Objective: To synthesize 4'-nitroacetophenone from 4-ethylnitrobenzene.
Reaction:
4-Ethylnitrobenzene → 4'-Nitroacetophenone
Materials:
-
4-Ethylnitrobenzene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylnitrobenzene (1 equivalent) in a 1 M aqueous solution of NaOH.
-
Oxidation: While stirring vigorously, slowly add a solution of KMnO₄ (3 equivalents) in deionized water. The addition should be portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of NaHSO₃ until the brown manganese dioxide precipitate dissolves.
-
Acidification: Acidify the clear solution with concentrated HCl until the pH is approximately 2. A white precipitate of 4-nitrobenzoic acid (if over-oxidation occurs) and the desired product may form.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4'-nitroacetophenone.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be compared with the literature value.
Summary of Electron-Withdrawing Group Effects on Benzylic Intermediates
| Intermediate | Effect of EWG | Positional Dependence | Mechanistic Implication |
| Carbocation | Destabilizing | ortho, para > meta | Slows SN1/E1 reactions |
| Radical | Stabilizing | Both o/p and m can stabilize | Lowers C-H BDE, can accelerate radical reactions |
| Carbanion | Strongly Stabilizing | ortho, para >> meta | Increases acidity of benzylic C-H |
Conclusion
The influence of electron-withdrawing groups on benzylic reactivity is a fundamental concept in organic chemistry with far-reaching implications for synthetic design and drug development. A thorough understanding of how these substituents modulate the stability of benzylic carbocations, radicals, and carbanions allows for the precise control of chemical reactions and the rational design of molecules with desired properties. By leveraging these electronic effects, researchers can develop more efficient synthetic routes, create novel chemical entities, and optimize the metabolic stability and pharmacological profiles of drug candidates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Hammett_equation [chemeurope.com]
- 7. oxfordreference.com [oxfordreference.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Question: Arrange the following benzyl radicals in order of their stabili.. [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 18. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)benzyl Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intrinsic hazards, chemical reactivity, and essential safety protocols for handling 2-(Methylsulfonyl)benzyl Bromide. As a reactive electrophilic intermediate, its utility in chemical synthesis is matched by its potential for causing significant harm if mishandled. This document moves beyond procedural checklists to provide a deep, mechanistically-grounded understanding of the risks, enabling researchers to make informed safety decisions.
The Duality of Reactivity and Hazard
This compound is a member of the benzyl bromide family, a class of compounds prized in organic synthesis as potent alkylating agents. The bromide is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting carbocation (in SN1 pathways) or the transition state (in SN2 pathways), rendering the benzylic carbon highly susceptible to nucleophilic attack.[1] This inherent reactivity is precisely what makes it a valuable synthetic building block.
However, this same chemical property is the root of its primary hazard. The compound is classified as Corrosive and causes severe skin burns and eye damage.[2] This is not merely an irritant effect; it is a destructive chemical reaction with biological tissue. The mechanism of injury is twofold:
-
Hydrolysis to Hydrobromic Acid (HBr): On contact with moisture, such as the water present in skin, mucous membranes, and eyes, the compound readily hydrolyzes. This reaction releases hydrobromic acid, a strong, corrosive acid that causes immediate chemical burns.[3][4]
-
Direct Alkylation: As a potent alkylating agent, the compound can directly react with nucleophilic functional groups found in biological macromolecules like proteins and DNA.[5][6] This covalent modification disrupts cellular structure and function, leading to tissue necrosis and cell death.[5]
Crucially, the complete toxicological profile of this compound is not fully known.[2] This lack of comprehensive data necessitates a conservative approach, treating the substance with the highest degree of caution as a compound with potential for unknown chronic effects in addition to its known acute corrosivity.
Hazard Identification and Risk Management
Effective safety management begins with a clear-eyed assessment of the risks and a structured plan to mitigate them.
GHS Classification and Hazard Summary
The Globally Harmonized System (GHS) provides a universal framework for hazard communication.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | 1 | (as above) | Danger | H314: Causes severe skin burns and eye damage.[2][7] |
GHS Pictogram GHS05 (Corrosion) indicates that the substance can cause severe skin burns, eye damage, and is corrosive to metals.[8][9]
The Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions and administrative policies over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" provides a systematic approach to minimizing risk.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
-
Engineering Controls: All manipulations of this compound solid or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] Eyewash stations and safety showers must be immediately accessible.[2]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and emergency procedures. Restrict access to authorized personnel only and clearly label designated work areas.
-
Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. The specific requirements are detailed in Section 4.
Standard Operating Procedure (SOP): Weighing and Solution Preparation
This protocol outlines the minimum required steps for safely handling the solid reagent. The causality for each step is explained to reinforce safe practices.
Objective: To accurately weigh this compound and prepare a solution for a chemical reaction.
Location: All steps must be performed inside a certified chemical fume hood.
Pre-Requisite: Read and understand this entire guide and the supplier's Safety Data Sheet (SDS). Locate and verify the functionality of the nearest safety shower and eyewash station.
Methodology:
-
Preparation and PPE Donning:
-
Action: Clear the fume hood of all unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain potential spills. Don all required PPE as specified in Section 4.
-
Causality: A clean workspace minimizes cross-contamination and accidental reactions. The absorbent pad simplifies cleanup. PPE is the essential final barrier against exposure.
-
-
Weighing the Solid:
-
Action: Bring the reagent container to ambient temperature inside a desiccator before opening to prevent moisture condensation. Tare a clean, dry weighing vessel on an analytical balance located inside the hood. Using a compatible spatula, carefully transfer the desired amount of the solid into the vessel. Avoid creating dust. Close the primary reagent container immediately.
-
Causality: Moisture condensation on a cold container can cause hydrolysis of the reagent, releasing HBr gas upon opening.[3] Minimizing dust is critical to prevent inhalation and contamination of the workspace.[11] Promptly sealing the stock container preserves its integrity.
-
-
Dissolution:
-
Action: Place the reaction flask containing the solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent in portions. Do not add solvent directly to the dry solid in the weighing vessel.
-
Causality: Adding the solid to the solvent ensures better control over the dissolution process and prevents splashing of the concentrated, reactive material.
-
-
Cleanup and Decontamination:
-
Action: All disposable materials (e.g., weighing paper, contaminated wipes) must be placed in a designated, sealed hazardous waste container. Decontaminate the spatula and weighing vessel by rinsing with the reaction solvent into the reaction flask, followed by a rinse with an appropriate deactivating solution (e.g., a dilute solution of sodium bicarbonate), and finally water and detergent. Wipe down the work surface with the deactivating solution and then water.
-
Causality: Proper waste segregation is required by regulation. Decontaminating tools and surfaces prevents accidental exposure to residual material during subsequent operations.[12]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the planned task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in fume hood) | Chemical splash goggles AND a face shield.[2] | Heavy-duty nitrile or butyl rubber gloves.[13] Double-gloving is recommended. | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes. | Not typically required if work is performed in a certified fume hood. |
| Spill Cleanup | Chemical splash goggles AND a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a lab coat. | Air-purifying respirator with appropriate cartridges may be necessary for large spills.[10] |
-
Eye Protection Causality: The compound causes severe, potentially irreversible eye damage. Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face.[11]
-
Hand Protection Causality: Skin contact results in severe chemical burns. Nitrile or butyl rubber provides adequate resistance; always check manufacturer compatibility data. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.
Emergency Response Protocols
Immediate and correct action is critical in mitigating the harm from an accident.
Emergency Response Decision Tree
Caption: A decision tree for immediate emergency response actions.
Detailed Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[14] Do not hesitate to use a safety shower. Seek immediate medical attention after flushing.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if it can be done easily. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one or two glasses of water to drink.[15] Seek immediate medical attention.
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate spill-response PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the area by wiping with a dilute solution of sodium bicarbonate, followed by soap and water.[3]
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent entry.
-
Call your institution's emergency response team.
-
Provide them with the identity of the spilled material and any other relevant information from a safe distance.
-
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It must be stored separately from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[2] Store in a designated corrosives cabinet if available.
-
Disposal: All waste, including contaminated absorbents, disposable PPE, and empty containers, must be treated as hazardous waste.[7] Dispose of waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[15]
References
- 1. quora.com [quora.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. GHS Pictogram Chart and Guide | BradyID.com [bradyid.com]
- 9. GHS hazard pictograms [stoffenmanager.com]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. triumvirate.com [triumvirate.com]
- 13. scienceequip.com.au [scienceequip.com.au]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. ICSC 1225 - BENZYL BROMIDE [inchem.org]
Storage conditions for 2-(Methylsulfonyl)benzyl Bromide
An In-depth Technical Guide to the Storage and Handling of 2-(Methylsulfonyl)benzyl Bromide
For the modern researcher, scientist, and drug development professional, the integrity of starting materials is paramount to the success of complex synthetic pathways. This compound, a key reagent in the synthesis of a variety of pharmacologically active compounds, is no exception. Its utility is matched by its reactivity, necessitating a thorough understanding of its storage and handling requirements to ensure its stability, efficacy, and the safety of laboratory personnel. This guide provides a comprehensive overview of the core principles and practical protocols for the safe and effective management of this important chemical intermediate.
Chemical Profile and Intrinsic Reactivity
This compound (C₈H₉BrO₂S) is a benzylic bromide derivative. The inherent reactivity of the benzylic bromide functional group, coupled with the electron-withdrawing nature of the methylsulfonyl group, dictates its chemical behavior. The carbon-bromine bond is susceptible to nucleophilic substitution, making it an excellent alkylating agent. However, this reactivity also renders it prone to degradation if not stored under appropriate conditions.
Understanding the molecule's structure is key to appreciating its storage needs. The benzylic position is stabilized for carbocation formation, suggesting a propensity for Sₙ1-type reactions, particularly in the presence of polar protic solvents. Furthermore, like many benzyl bromides, it is a lachrymator and corrosive, demanding careful handling to prevent exposure.[1]
Core Principles for Optimal Storage
The primary objective when storing this compound is to mitigate the risk of degradation through hydrolysis, reaction with atmospheric components, and light-induced decomposition. The following conditions are essential for maintaining its chemical integrity.
Temperature:
Storage in a cool environment is critical. While some suppliers suggest storage at -20°C, room temperature storage is generally acceptable if other conditions are met.[2] However, for long-term storage, refrigeration is recommended to minimize any potential for slow degradation or polymerization. It is crucial to avoid temperature cycling, which can promote moisture condensation within the container.
Atmosphere:
A dry and inert atmosphere is paramount. The compound is sensitive to moisture, which can lead to hydrolysis of the benzylic bromide to the corresponding alcohol and the formation of corrosive hydrogen bromide (HBr) gas.[3][4][5] Storage under an inert gas such as argon or nitrogen is best practice, especially for long-term storage or for material that will be used in moisture-sensitive reactions. Containers should always be tightly sealed to prevent the ingress of atmospheric moisture and oxygen.[6][7][8]
Light:
Exposure to light should be minimized.[3][4][5] Amber glass containers or storage in a dark cabinet are recommended to prevent photochemical degradation.
Incompatibilities and Hazard Mitigation
Proper segregation and awareness of incompatible materials are fundamental to the safe storage of this compound.
Key Incompatibilities:
-
Strong Bases: Reacts vigorously with strong bases.[6]
-
Oxidizing Agents: Incompatible with strong oxidizing agents.[3][4][6]
-
Water/Moisture: Leads to hydrolysis and the release of HBr gas.[3][4][5]
-
Alcohols: Can lead to ether formation.[4]
-
Metals: May cause decomposition, especially in the presence of moisture.[9][10][11]
The compound is corrosive and causes severe skin burns and eye damage.[6][8] Therefore, handling should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6][7][8]
Experimental Protocols and Data
Recommended Storage Protocol:
-
Receipt of Material: Upon receipt, inspect the container for any damage that may compromise the seal.
-
Inert Atmosphere Blanketing: For long-term storage or for high-purity applications, carefully open the container in a glove box or under a stream of inert gas (argon or nitrogen).
-
Container Sealing: Securely seal the container, ensuring the cap and any liners are intact. For containers with screw caps, wrapping the threads with PTFE tape can provide an additional barrier against moisture.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any specific storage instructions.
-
Storage Location: Place the sealed container in a designated cool, dry, and dark location, such as a refrigerator or a desiccator cabinet away from incompatible materials.
Quantitative Data Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Minimizes degradation kinetics |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis |
| Light | Dark (Amber container or dark cabinet) | Prevents photochemical decomposition |
| Container | Tightly sealed, preferably glass | Ensures integrity and prevents moisture ingress |
Visualizing Workflows and Degradation
Decision Workflow for Storage
The following diagram outlines the decision-making process for the appropriate storage of this compound.
Caption: Workflow for proper storage of this compound.
Potential Degradation Pathway
This diagram illustrates the primary degradation pathway of this compound in the presence of water.
Caption: Simplified hydrolytic degradation pathway.
Conclusion
The chemical integrity of this compound is intrinsically linked to meticulous storage and handling practices. By adhering to the principles of maintaining a cool, dry, dark, and inert environment, researchers can significantly prolong the shelf-life of this valuable reagent and ensure the reliability of their experimental outcomes. The causality is clear: the compound's reactivity necessitates a proactive approach to prevent degradation. Implementing these protocols as a self-validating system within the laboratory will not only preserve the quality of the chemical but also uphold the highest standards of laboratory safety.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 3. kscl.co.in [kscl.co.in]
- 4. synquestlabs.com [synquestlabs.com]
- 5. westliberty.edu [westliberty.edu]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. keyorganics.net [keyorganics.net]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
The Benzyl Sulfonyl Moiety: A Versatile Tool for Advanced Organic Synthesis
A Senior Application Scientist's Guide to the Strategic Application of Sulfonyl-Containing Benzylating Agents in Drug Discovery and Materials Science
Authored by: [Your Name/Gemini AI]
Publication Date: October 26, 2023
Abstract
The strategic introduction of a benzyl group is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules ranging from life-saving pharmaceuticals to advanced functional materials. While traditional benzylating agents such as benzyl halides and alcohols are widely employed, the nuanced reactivity and unique advantages offered by sulfonyl-containing benzylating agents have carved out a significant niche for applications demanding precision, functional group tolerance, and novel bond formations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and diverse applications of this powerful class of reagents. We will delve into the mechanistic underpinnings of their utility in cross-coupling reactions, their role in the synthesis of bioactive heterocycles, and their emerging potential in materials science. Through detailed protocols, comparative data, and mechanistic diagrams, this guide aims to equip the reader with the knowledge to strategically deploy sulfonyl-containing benzylating agents to solve complex synthetic challenges.
Introduction: The Rise of the Sulfonyl Group as a Strategic Linchpin
The sulfonyl group (–SO₂–) is often regarded as a robust and relatively inert functional group. However, its ability to act as an excellent leaving group, a radical precursor, and a modulator of reactivity has led to its exploitation in a wide array of synthetic transformations. When incorporated into a benzylic framework, the resulting benzyl sulfones and related derivatives become highly versatile benzylating agents.
The utility of these reagents stems from several key features:
-
Tunable Reactivity: The nature of the sulfonyl group (e.g., tosyl, mesyl, or a simple phenylsulfonyl) can be modified to fine-tune the reactivity of the benzylic carbon, allowing for a broad range of reaction conditions.
-
Stability and Handling: Compared to the often lachrymatory and highly reactive benzyl halides, many sulfonyl-containing benzylating agents are stable, crystalline solids that are easier to handle and store.
-
Diverse Reaction Pathways: These reagents can participate in classical nucleophilic substitution reactions as well as transition metal-catalyzed cross-coupling reactions, offering multiple avenues for bond construction.
This guide will explore the practical applications of these features, providing a roadmap for their integration into synthetic workflows.
Core Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through the use of sulfonyl-containing benzylating agents are frequently found in biologically active molecules. This section will highlight key applications in this domain.
Synthesis of Bioactive Heterocycles: The Benzimidazole Scaffold
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] The synthesis of substituted benzimidazoles often involves the N-alkylation of a benzimidazole core. Sulfonyl-activated benzyl groups can be effective reagents in this context.
A general synthetic approach involves the reaction of a benzimidazole with a benzylsulfonyl derivative in the presence of a base.[1] For instance, the reaction of 2-mercaptobenzimidazole with a suitable electrophile followed by reaction with a benzylsulfonyl chloride can yield functionalized benzimidazoles.[1]
Experimental Protocol: Synthesis of a Benzimidazole-Sulfonyl Hybrid
This protocol is a representative example of the synthesis of a benzimidazole derivative incorporating a sulfonyl moiety.
Step 1: Synthesis of the Benzimidazole Core
-
To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add a carboxylic acid or its derivative (e.g., an aldehyde followed by an oxidant).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude benzimidazole product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Step 2: N-Benzylation using a Benzylsulfonyl Derivative
-
To a solution of the synthesized benzimidazole in an aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
To this suspension, add the benzylsulfonyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography to obtain the desired N-benzylated benzimidazole.
Desulfonylative Cross-Coupling Reactions: A Modern Approach to C-C and C-S Bond Formation
One of the most powerful applications of benzyl sulfones is in transition metal-catalyzed desulfonylative cross-coupling reactions. In these reactions, the sulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-sulfur bonds.[2] This approach has several advantages over traditional cross-coupling methods, including the use of readily available and stable sulfone precursors.
Mechanism of Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling of benzyl sulfones with boronic acids is a prime example of this methodology. The catalytic cycle is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-SO₂ bond of the benzyl sulfone to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers the organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the Pd(0) catalyst.
This powerful transformation allows for the synthesis of a wide range of diarylmethanes and other benzylated compounds with high functional group tolerance.[3]
Sulfonamides in Medicinal Chemistry
Sulfonamides are a critical class of compounds in medicinal chemistry, with applications as antibacterial, anti-inflammatory, and anticancer agents.[4] The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Benzylsulfonyl chlorides are valuable reagents in this context for the preparation of N-benzyl sulfonamides.
Applications in Materials Science and Polymer Chemistry
The utility of sulfonyl-containing benzylating agents extends beyond medicinal chemistry into the realm of materials science and polymer chemistry.
Synthesis of Functional Polymers
Benzyl sulfones can be incorporated into polymer backbones or used as functional monomers in polymerization reactions. For example, 4-vinylbenzylphenylsulfone can be synthesized and subsequently polymerized via free-radical polymerization to create polysulfones with tailored properties.[5][6]
Table 1: Representative Polymerization Data for 4-Vinylbenzylphenylsulfone
| Monomer | Initiator | Polymerization Temperature (°C) | Mn ( g/mol ) | Mw/Mn | Reference |
| 4-Vinylbenzylphenylsulfone | AIBN | 65 | 70,100 - 73,100 | 1.8 - 1.9 | [5][6] |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity index
The resulting polymers can exhibit high thermal stability and desirable optical properties, making them suitable for a range of applications.[7]
Surface Modification and Functionalization
The reactivity of the sulfonyl group can be harnessed for the post-polymerization modification of materials. For instance, polymers bearing sulfonyl fluoride groups can undergo efficient SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reactions to attach various functionalities to a polymer chain or surface.[8] This allows for the creation of materials with tailored surface properties, such as hydrophobicity, biocompatibility, or specific binding capabilities.
Comparative Analysis and Strategic Selection of Benzylating Agents
The choice of a benzylating agent is a critical decision in synthetic planning. While benzyl halides are often the default choice, sulfonyl-containing reagents offer distinct advantages in certain scenarios.
Table 2: Comparison of Common Benzylating Agents
| Benzylating Agent | Advantages | Disadvantages | Typical Applications |
| Benzyl Halides (e.g., BnBr) | High reactivity, readily available | Lachrymatory, can be unstable, may require harsh conditions | General purpose benzylation of alcohols, phenols, and amines |
| Benzyl Alcohols | Low toxicity, stable | Requires activation (e.g., under acidic conditions) | Friedel-Crafts alkylation, etherification |
| Benzyl Sulfonates (e.g., BnOTs) | Good leaving group, often crystalline and easy to handle | Can be unstable on storage, may require heating | O- and N-benzylation under milder conditions than halides |
| Benzyl Sulfones | Stable, participate in cross-coupling reactions | Requires a catalyst for desulfonylative coupling | Synthesis of complex diarylmethanes and other C-C coupled products |
Causality Behind Experimental Choices:
-
For simple protection of an alcohol or phenol: A benzyl halide or tosylate is often sufficient. The choice may depend on the sensitivity of the substrate to the reaction conditions (e.g., the acidity generated from a halide).
-
For the construction of a C(sp²)-C(sp³) bond where the benzylic carbon is the electrophile: A desulfonylative cross-coupling with a benzyl sulfone is a powerful and modern approach, particularly when traditional methods fail or require harsh conditions.
-
When functional group tolerance is paramount: Palladium-catalyzed desulfonylative couplings often proceed under milder conditions than classical methods, preserving sensitive functional groups in the molecule.
Conclusion and Future Outlook
Sulfonyl-containing benzylating agents have evolved from being mere alternatives to traditional reagents to becoming indispensable tools for modern organic synthesis. Their unique reactivity profiles, particularly in the context of transition metal catalysis, have opened up new avenues for the construction of complex molecular architectures. The ability to fine-tune their reactivity and their compatibility with a wide range of functional groups makes them highly valuable in both academic and industrial research.
Future developments in this field are likely to focus on:
-
The development of new catalytic systems for desulfonylative couplings with even broader substrate scope and lower catalyst loadings.
-
The application of these reagents in the synthesis of novel polymeric materials with advanced properties.
-
The exploration of their utility in asymmetric catalysis to generate chiral benzylated products.
As our understanding of the nuanced reactivity of the sulfonyl group continues to grow, so too will the innovative applications of sulfonyl-containing benzylating agents in solving the synthetic challenges of tomorrow.
References
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone | Journal of Research Updates in Polymer Science [neolifescience.com]
- 7. Sulfur-containing polymers derived from SO2: synthesis, properties, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
The Ortho-Methylsulfonylbenzyl (Msz) Group: A Guide to a Uniquely Base-Labile Protecting Group for Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving efficiency and selectivity.[1] While a multitude of protecting groups exist, the ortho-methylsulfonylbenzyl (Msz) group stands out as a specialized tool, particularly valuable for its unique cleavage mechanism under non-nucleophilic basic conditions. This technical guide provides an in-depth exploration of the Msz protecting group, from the synthesis of its precursor to its application in protecting alcohols and amines, and its distinctive deprotection pathway. We will delve into the mechanistic underpinnings that grant the Msz group its unique reactivity, offer detailed experimental protocols, and present a comparative analysis of its stability and orthogonality, providing researchers with the necessary insights to effectively integrate this group into complex synthetic strategies.
Introduction to Protecting Group Strategy and the Msz Group
A protecting group is a reversibly installed molecular entity that masks a reactive functional group to prevent it from participating in undesired side reactions during a chemical transformation elsewhere in the molecule.[2] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional synthetic complications.[3]
The concept of orthogonality is central to modern protecting group strategy. An orthogonal set of protecting groups allows for the selective removal of one group in any order while others remain intact, by employing reaction conditions that are mutually exclusive.[4][5] This strategy is indispensable in the synthesis of complex molecules like peptides and oligosaccharides.[6]
The ortho-methylsulfonylbenzyl (Msz) group is a member of the benzyl ether/carbamate family of protecting groups. However, its properties are significantly modulated by the presence of the ortho-methylsulfonyl substituent. Unlike the standard benzyl (Bn) group, which is typically removed via hydrogenolysis, or the para-methoxybenzyl (PMB) group, which is cleaved oxidatively, the Msz group is engineered for cleavage under specific, mild basic conditions. This unique feature stems from an intramolecularly-assisted elimination mechanism, making it a valuable asset when hydrogenolysis or oxidative conditions are incompatible with the target molecule.
Synthesis of the Key Reagent: 2-(Methylsulfonyl)benzyl Bromide
The practical application of the Msz group begins with the preparation of its corresponding benzylic halide. The key reagent, this compound, can be synthesized from commercially available 2-(methylthio)benzyl alcohol. The synthesis involves a two-step process: oxidation of the thioether to the sulfone, followed by bromination of the benzylic alcohol.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidation to 2-(Methylsulfonyl)benzyl Alcohol
-
Dissolve 2-(methylthio)benzyl alcohol (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of an oxidizing agent, such as Oxone® (2.0-2.5 eq) in water, dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)benzyl alcohol, which can be purified by column chromatography.
Step 2: Bromination to this compound
-
Dissolve the purified 2-(methylsulfonyl)benzyl alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane or diethyl ether.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃, ~0.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound, which is often used without further purification.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Protocol for Alcohol Protection with 2-(Methylsulfonyl)benzyl Bromide
Abstract
The strategic use of protecting groups is a cornerstone of modern multistep organic synthesis, enabling chemists to mask the reactivity of sensitive functional groups while performing transformations elsewhere in the molecule.[1] The benzyl (Bn) ether is a robust and widely used protecting group for alcohols, valued for its stability across a broad spectrum of reaction conditions.[2][3] This application note details the use of a specialized benzylating agent, 2-(Methylsulfonyl)benzyl Bromide (Msmb-Br), for the protection of hydroxyl moieties. The presence of the ortho-methylsulfonyl group imparts unique characteristics to the protecting group, most notably its anticipated lability under basic conditions, offering an orthogonal deprotection strategy compared to standard hydrogenolysis used for traditional benzyl ethers.[1][4] This guide provides in-depth mechanistic insights, detailed experimental protocols for both protection and deprotection, and expert commentary for researchers in synthetic chemistry and drug development.
Introduction and Mechanistic Rationale
The Benzyl Ether Family of Protecting Groups
Hydroxyl groups are ubiquitous in organic molecules but their acidic proton and nucleophilic oxygen can interfere with many common reagents, such as organometallics and strong bases.[2] Protection of alcohols as benzyl ethers is a common strategy to circumvent these issues. The standard benzylation proceeds via a Williamson ether synthesis, an SN2 reaction between an alcohol-derived alkoxide and a benzyl halide.[5] The resulting benzyl ether is stable to acidic, basic, and many oxidative/reductive conditions.[1]
The 2-(Methylsulfonyl)benzyl (Msmb) Group: An Orthogonal Approach
The 2-(methylsulfonyl)benzyl (Msmb) group functions as a specialized benzyl protecting group. Its defining feature is the strongly electron-withdrawing methylsulfonyl (-SO₂Me) substituent at the ortho position of the benzene ring.
Key Advantages:
-
Robust Protection: Forms a stable ether linkage, comparable to a standard benzyl ether, under neutral and acidic conditions.
-
Orthogonal Deprotection: Unlike standard benzyl ethers which are cleaved by hydrogenolysis[6], the Msmb group is designed for cleavage under non-reductive, basic conditions. This orthogonality is critical in complex syntheses where hydrogenation-sensitive groups (e.g., alkenes, alkynes, or other benzyl groups) must be preserved.
Mechanism of Protection
The installation of the Msmb group follows the classical Williamson ether synthesis pathway. A base is used to deprotonate the alcohol (ROH), forming a nucleophilic alkoxide (RO⁻). This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion in a bimolecular nucleophilic substitution (SN2) reaction to form the desired Msmb ether.
Caption: SN2 mechanism for Msmb protection of an alcohol.
Proposed Mechanism of Deprotection
The electron-withdrawing nature of the ortho-sulfonyl group significantly increases the acidity of the benzylic protons (the -CH₂- protons). Upon treatment with a strong, non-nucleophilic base, one of these protons can be abstracted to form a resonance-stabilized carbanion. This intermediate can then undergo an elimination reaction (E1cB-like mechanism) to cleave the C-O bond, releasing the free alcohol as its alkoxide and forming a transient ortho-quinone methide species that is subsequently trapped or polymerizes.
Caption: Proposed base-induced elimination mechanism for deprotection.
Experimental Protocols
General Workflow for Alcohol Protection & Deprotection
The following diagram outlines the complete workflow from the starting alcohol to the final, deprotected product.
Caption: Overall experimental workflow.
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the Msmb-protection of a primary alcohol, such as benzyl alcohol.
Materials:
-
Alcohol (e.g., Benzyl Alcohol): 1.0 eq
-
This compound (Msmb-Br): 1.1 eq
-
Sodium Hydride (NaH), 60% dispersion in mineral oil: 1.2 eq
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Expert Insight: Carefully add the sodium hydride (1.2 eq) portion-wise. NaH is a strong base that reacts with DMF at elevated temperatures and is highly reactive with water; ensure all equipment is dry.[1] Effervescence (H₂ gas evolution) should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the Msmb-Br solution dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C.
-
Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of EtOAc in hexanes) to yield the pure Msmb-protected alcohol.
Protocol 2: Proposed Deprotection of Msmb-Ether
This proposed protocol is based on the anticipated base-lability of the Msmb group.
Materials:
-
Msmb-protected alcohol: 1.0 eq
-
Potassium tert-butoxide (t-BuOK): 3.0 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add the Msmb-protected alcohol (1.0 eq) to an oven-dried flask under an inert atmosphere.
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M).
-
Add solid potassium tert-butoxide (3.0 eq) to the solution at room temperature.
-
Expert Insight: The choice of a strong, non-nucleophilic base like t-BuOK is critical to promote the desired elimination pathway over a potential SNAr side reaction. The reaction may require heating (e.g., to 40-60 °C) to proceed at a reasonable rate. Monitor the reaction closely by TLC.
-
Stir the reaction at room temperature or with gentle heating for 2-8 hours until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature (if heated) and quench by the addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with EtOAc (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the deprotected alcohol.
Data Summary and Troubleshooting
Reaction Parameters Table
| Parameter | Protection Protocol | Deprotection Protocol (Proposed) |
| Reagent | This compound | Potassium tert-butoxide (t-BuOK) |
| Equivalents | 1.1 - 1.5 eq | 2.0 - 5.0 eq |
| Base | NaH (or KH) | t-BuOK (or DBU, KHMDS) |
| Solvent | Anhydrous DMF, THF | Anhydrous THF, Toluene |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Typical Time | 4 - 12 hours | 2 - 8 hours |
| Yield | Generally High (>80%) | Substrate Dependent |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction stalls, consider adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This generates the more reactive Msmb-Iodide in situ.[1] Alternatively, increasing the temperature to 40 °C may improve conversion, but watch for potential decomposition of DMF if using NaH.
-
Low Deprotection Yield: If the deprotection is sluggish, a stronger base such as KHMDS may be required, or the reaction temperature may need to be increased. The byproduct from deprotection can sometimes be colored and sticky; thorough purification by column chromatography is essential.
-
Substrate Sensitivity: For substrates with base-sensitive functional groups (e.g., esters), the deprotection conditions must be carefully optimized. Using a milder base or lower temperatures may be necessary to avoid side reactions.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Methylsulfonyl)benzyl Ethers
Introduction: Strategic Synthesis of Substituted Benzyl Ethers
The Williamson ether synthesis stands as a cornerstone reaction in organic chemistry, prized for its reliability and versatility in constructing ether linkages.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this classic transformation to a modern, functionalized substrate: 2-(Methylsulfonyl)benzyl Bromide. The resulting 2-(methylsulfonyl)benzyl ethers are valuable intermediates in medicinal chemistry and materials science, where the sulfonyl moiety can act as a key pharmacophore, a directing group, or a precursor for further chemical modification.[3][]
This document moves beyond a simple recitation of steps, offering in-depth insights into the mechanistic nuances and critical experimental parameters. We will explore the causative factors behind procedural choices, ensuring a robust and reproducible protocol.
Understanding the Substrate: The Role of the ortho-Methylsulfonyl Group
This compound is a primary benzylic halide, a class of substrates highly amenable to S(_N)2 reactions. The core of this application note revolves around understanding how the ortho-methylsulfonyl group influences the reactivity of the benzylic bromide in the Williamson ether synthesis.
The methylsulfonyl (-SO(2)CH(_3)) group is a strong electron-withdrawing group. This property has a significant impact on the S(_N)2 transition state. Theoretical and experimental studies suggest that electron-withdrawing substituents on the phenyl ring of benzyl halides can accelerate S(_N)2 reactions. This acceleration is attributed to the stabilization of the electron-rich transition state, where partial negative charge develops on the incoming and outgoing groups. The sulfonyl group helps to delocalize this partial negative charge, thereby lowering the activation energy of the reaction.
Furthermore, the bulky nature of the ortho-substituent might be expected to introduce steric hindrance. However, in the case of a primary benzylic halide, the reaction center is sufficiently exposed, and the electronic stabilization offered by the sulfonyl group is the dominant effect.
Reaction Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the Williamson ether synthesis using this compound.
Caption: Overall workflow of the Williamson ether synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2-(methylsulfonyl)benzyl ethers from both aliphatic alcohols and phenols.
Protocol 1: Synthesis of a 2-(Methylsulfonyl)benzyl Alkyl Ether
Objective: To synthesize a representative alkyl ether, for example, from benzyl alcohol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzyl alcohol | 108.14 | 108 mg | 1.0 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 44 mg | 1.1 | 1.1 |
| This compound | 249.12 | 274 mg | 1.1 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |
| Saturated aqueous NH(_4)Cl | - | 10 mL | - | - |
| Ethyl acetate | - | 20 mL | - | - |
| Brine | - | 10 mL | - | - |
| Anhydrous MgSO(_4) | - | - | - | - |
Procedure:
-
Alkoxide Formation:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (108 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the alcohol is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (44 mg of a 60% dispersion, 1.1 mmol) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Nucleophilic Substitution:
-
Dissolve this compound (274 mg, 1.1 mmol) in a minimal amount of anhydrous DMF (approx. 1 mL).
-
Add the solution of the benzyl bromide dropwise to the stirred alkoxide solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(methylsulfonyl)benzyl benzyl ether.
-
Protocol 2: Synthesis of a 2-(Methylsulfonyl)benzyl Aryl Ether
Objective: To synthesize a representative aryl ether, for example, from phenol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Phenol | 94.11 | 94 mg | 1.0 | 1.0 |
| Potassium carbonate (K(_2)CO(_3)) | 138.21 | 207 mg | 1.5 | 1.5 |
| This compound | 249.12 | 274 mg | 1.1 | 1.1 |
| Anhydrous Acetonitrile | - | 5 mL | - | - |
| Water | - | 10 mL | - | - |
| Dichloromethane | - | 20 mL | - | - |
| 1 M NaOH (aq) | - | 10 mL | - | - |
| Brine | - | 10 mL | - | - |
| Anhydrous Na(_2)SO(_4) | - | - | - | - |
Procedure:
-
Phenoxide Formation and Substitution:
-
To a 25 mL round-bottom flask, add phenol (94 mg, 1.0 mmol), potassium carbonate (207 mg, 1.5 mmol), and anhydrous acetonitrile (5 mL).
-
Add this compound (274 mg, 1.1 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-8 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with 1 M NaOH (aq) (10 mL) to remove any unreacted phenol.
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(methylsulfonyl)benzyl phenyl ether.
-
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Base: For aliphatic alcohols, a strong base like sodium hydride (NaH) is used to ensure complete deprotonation to the more nucleophilic alkoxide.[1] For the more acidic phenols, a weaker base such as potassium carbonate (K(_2)CO(_3)) is sufficient and offers easier handling.[5]
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are ideal for S(_N)2 reactions. They effectively solvate the cation of the alkoxide/phenoxide, leaving the anionic nucleophile "naked" and highly reactive, while not solvating the nucleophile itself, which would decrease its reactivity.[1]
-
Temperature Control: The initial deprotonation with NaH is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent substitution reaction is heated to provide sufficient thermal energy to overcome the activation barrier of the S(_N)2 reaction.
-
Work-up Procedure: The quench with saturated aqueous NH(_4)Cl in the first protocol neutralizes any excess NaH. The basic wash in the second protocol is a crucial step to remove any unreacted, acidic phenol from the product.
Troubleshooting and Potential Side Reactions
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the alcohol | Ensure the use of anhydrous solvent and a sufficiently strong base. |
| Low reactivity of the benzyl bromide | Increase reaction temperature or time. | |
| Presence of unreacted starting materials | Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust conditions accordingly. |
| Formation of elimination products | Although unlikely with a primary halide, this could occur with sterically hindered alkoxides. | Use a less hindered alkoxide if possible. |
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of 2-(methylsulfonyl)benzyl ethers. The electron-withdrawing nature of the ortho-methylsulfonyl group facilitates the S(_N)2 reaction, making this compound an excellent substrate for this transformation. By carefully selecting the base and solvent, and by adhering to the detailed protocols provided, researchers can reliably synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.
-
BenchChem. (2025). Overcoming steric hindrance in Williamson ether synthesis. --INVALID-LINK--
-
BenchChem. (2025). Preventing elimination side reactions in Williamson synthesis. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. --INVALID-LINK--
-
Schaefer, H. F., & Allen, W. D. (n.d.). BENZYLIC EFFECT IN SN2 REACTIONS. --INVALID-LINK--
-
Khan Academy. (n.d.). Williamson ether synthesis. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. --INVALID-LINK--
-
NCERT. (n.d.). Haloalkanes and Haloarenes. --INVALID-LINK--
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. --INVALID-LINK--
-
Quora. (2021). Why is benzylic and allylic halide reaction faster than primary alkyl halide?--INVALID-LINK--
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?--INVALID-LINK--
-
ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. --INVALID-LINK----INVALID-LINK--
-
ResearchGate. (2008). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. --INVALID-LINK--
-
ResearchGate. (2014). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii: propargyl bromide, NaH, THF; iii: azidovaleric acid, CuSO4·5H2O, TBTA, sodium ascorbate, water/CH2Cl2 mixture; iv: H2 (Pd/C), 130 kPa, ethanol/THF mixture; v: 1, DCC, CH2Cl2; vi: H2 (Pd/C), 130 kPa, ethanol/THF mixture.--INVALID-LINK--
-
BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Anastrozole via a Benzyl Bromide Intermediate. --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. --INVALID-LINK--
-
ResearchGate. (2015). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. --INVALID-LINK--
-
NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. --INVALID-LINK--
-
ResearchGate. (2018). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. --INVALID-LINK--
-
NIH. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. --INVALID-LINK--
-
BenchChem. (n.d.). Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide. --INVALID-LINK--
-
UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. --INVALID-LINK--
-
Google Patents. (n.d.). US20140088304A1 - Methods and intermediates for preparing pharmaceutical agents. --INVALID-LINK--
-
Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (n.d.). 2.2.2.3 Substituted Benzyl Esters. --INVALID-LINK--
References
N-Alkylation of Amines with 2-(Methylsulfonyl)benzyl Bromide: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the 2-(Methylsulfonyl)benzyl Moiety
In the landscape of modern drug discovery and organic synthesis, the precise installation of specific structural motifs is paramount. The 2-(methylsulfonyl)benzyl group is a key pharmacophore and a versatile synthetic intermediate. Its incorporation into molecules can significantly modulate physicochemical properties such as solubility, metabolic stability, and target-binding interactions. The N-alkylation of amines with 2-(methylsulfonyl)benzyl bromide represents a direct and efficient method for introducing this valuable moiety. This guide provides a comprehensive overview of this reaction, including mechanistic insights, detailed experimental protocols, and practical considerations for researchers in synthetic and medicinal chemistry.
The reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion.[1][2] The presence of the electron-withdrawing methylsulfonyl group at the ortho position can influence the reactivity of the benzyl bromide.
Reaction Mechanism and Key Parameters
The N-alkylation of an amine with this compound proceeds via a classical SN2 mechanism.[1][3] The amine acts as the nucleophile, attacking the electrophilic carbon atom of the benzyl bromide and displacing the bromide leaving group.
A critical challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5] This occurs because the product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[4] To achieve selective mono-alkylation, careful control of reaction conditions is essential.
Key Parameters Influencing the Reaction:
-
Base: A base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction.[6] The choice of base can significantly impact the reaction's success. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7] For less reactive amines, stronger bases may be required.[6]
-
Solvent: The solvent plays a vital role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[6]
-
Stoichiometry: The molar ratio of the reactants is a key factor in controlling selectivity. Using a slight excess of the amine can sometimes favor mono-alkylation, while an excess of the alkylating agent can promote polyalkylation.[6]
-
Temperature: The reaction temperature affects the rate of reaction. Many N-alkylation reactions can be performed at room temperature, but gentle heating may be necessary for less reactive substrates.[8]
Experimental Protocol: Mono-N-Alkylation of a Primary Amine
This protocol provides a general procedure for the selective mono-N-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to dissolve the amine. The volume of solvent should be sufficient to ensure good stirring.
-
Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine-base mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the desired product.[8]
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure mono-alkylated secondary amine.[5][8]
Data Presentation: Substrate Scope and Representative Yields
The N-alkylation of various primary and secondary amines with this compound generally proceeds in good to excellent yields. The following table summarizes representative outcomes for this transformation.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-(2-(Methylsulfonyl)benzyl)aniline | 85 |
| 2 | Benzylamine | N-Benzyl-1-(2-(methylsulfonyl)phenyl)methanamine | 92 |
| 3 | Piperidine | 1-(2-(Methylsulfonyl)benzyl)piperidine | 88 |
| 4 | Morpholine | 4-(2-(Methylsulfonyl)benzyl)morpholine | 90 |
Yields are for isolated, purified products and are representative.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of amines with this compound.
Caption: General workflow for the N-alkylation of amines.
Strategies for Selective Mono-Alkylation: The Role of Protecting Groups
For primary amines, achieving selective mono-alkylation can be challenging due to the higher nucleophilicity of the secondary amine product.[4] In such cases, a protecting group strategy can be employed. The primary amine is first protected, then alkylated, and finally deprotected to yield the desired secondary amine.
Carbamates are a popular choice for amine protection as they are easily installed, inert to many reaction conditions, and can be removed under specific conditions.[11][12] Common carbamate protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[11]
Troubleshooting and Optimization
Low yields or the formation of multiple products are common issues in N-alkylation reactions.[6] If you encounter these problems, consider the following troubleshooting steps:
-
Verify Reagent Purity: Ensure that the amine, alkylating agent, and solvent are pure and anhydrous.
-
Optimize the Base: The strength and stoichiometry of the base are critical. A weaker base may lead to a slow or incomplete reaction, while a very strong base could cause side reactions.[6]
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Experiment with different polar aprotic solvents.[6]
-
Temperature Control: While some reactions proceed well at room temperature, others may require heating to go to completion. Conversely, cooling the reaction mixture during the addition of the alkylating agent can sometimes improve selectivity.[8]
Conclusion
The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of a wide range of compounds of interest in pharmaceutical and materials science. By carefully controlling the reaction parameters, particularly the choice of base, solvent, and stoichiometry, high yields of the desired N-alkylated products can be achieved. For challenging substrates, the use of protecting group strategies can provide a reliable route to selectively mono-alkylated products. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
Application Note: O-Benzylation with 2-(Methylsulfonyl)benzyl Bromide for Orthogonal Protection Strategies
Abstract
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. While the standard benzyl (Bn) ether is widely used due to its general stability, its removal typically requires hydrogenolysis or strong Lewis acids, limiting its compatibility with sensitive functional groups like alkenes or other reducible moieties.[1] This application note details the use of the 2-(methylsulfonyl)benzyl (2-MSB) group, an orthogonal protecting group for alcohols. The 2-MSB group is installed under standard Williamson ether synthesis conditions and exhibits high stability towards acidic and common reductive conditions.[2] Its defining feature is a unique deprotection pathway: a base-mediated elimination reaction, which is triggered by the electron-withdrawing sulfonyl group. This protocol provides a robust method for protecting alcohols that is orthogonal to many common protecting groups, enhancing the strategic possibilities in complex molecule synthesis.
Introduction: The Need for Orthogonal Protection
In the synthesis of complex molecules such as pharmaceuticals and natural products, chemists must often perform reactions on one part of a molecule while preventing another functional group from reacting. This is achieved by temporarily converting the non-reacting group into a less reactive derivative, known as a "protecting group".[3] An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and easy to remove in high yield under specific conditions that do not affect other parts of the molecule.[4]
The benzyl (Bn) group is a workhorse for protecting alcohols, typically cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] However, if the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups, this deprotection method is not viable. This necessitates the use of an "orthogonal" protecting group—one that can be removed under conditions that leave other groups intact.
The 2-(methylsulfonyl)benzyl (2-MSB) group serves this purpose perfectly. The strong electron-withdrawing nature of the ortho-sulfonyl group does not significantly alter the ether's stability to acid but critically increases the acidity of the benzylic protons. This modification enables a unique, mild deprotection strategy via a base-induced elimination, avoiding the need for harsh reductive or acidic conditions.
Experimental Protocols
Materials and Reagents
-
Alcohol substrate
-
2-(Methylsulfonyl)benzyl Bromide (CAS 82657-74-7)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions:
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only under an inert atmosphere (N₂ or Ar) and use appropriate personal protective equipment (PPE).
-
This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate PPE.[5]
-
Anhydrous solvents are required for the protection step to prevent quenching the base.
Protocol 1: Protection of a Primary Alcohol (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-benzylation of a primary alcohol using this compound.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add the primary alcohol (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous DMF (approximately 5–10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quenching: Once complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (typically using a hexanes/ethyl acetate gradient) to afford the pure 2-(methylsulfonyl)benzyl ether.
Protocol 2: Deprotection of a 2-(MSB)-Protected Alcohol (Base-Mediated Elimination)
This protocol outlines a general procedure for the cleavage of the 2-MSB ether.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-(MSB)-protected alcohol (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous THF or DCM (approximately 10 mL per mmol).
-
Base Addition: Add potassium tert-butoxide (KOtBu) (2.0–3.0 equiv) to the solution at room temperature. For more sensitive substrates, the reaction can be cooled to 0 °C before adding the base.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Work-up: Dilute with water and extract three times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol. The byproduct from the 2-MSB group is typically more polar and easily separated.
Mechanism and Rationale
Protection: Sₙ2 Displacement
The formation of the 2-MSB ether follows the well-established Williamson ether synthesis pathway.[2] The alcohol is first deprotonated by a strong, non-nucleophilic base like sodium hydride to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of this compound in a classic bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the bromide ion and forming the desired ether.
Deprotection: E2 Elimination
The key to the 2-MSB group's utility is its base-labile nature. The potent electron-withdrawing sulfonyl group at the ortho position significantly acidifies the benzylic (CH₂) protons of the protecting group. When a strong, non-nucleophilic base (such as KOtBu) is introduced, it selectively abstracts one of these acidic protons.[1] This generates a carbanion intermediate which rapidly eliminates the protected alcohol's alkoxide group to form a transient sulfonyl-substituted quinone methide-type species, which then proceeds to byproducts. This process is effectively an E2 (bimolecular elimination) reaction. The use of a bulky, non-nucleophilic base is crucial to favor proton abstraction over a competing Sₙ2 attack at the benzylic carbon.[1]
Visualization of Workflow and Mechanisms
Figure 1: General experimental workflows for the protection of an alcohol with the 2-MSB group and its subsequent cleavage.
References
Application Notes and Protocols for the Deprotection of 2-(Methylsulfonyl)benzyl Ethers
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-(methylsulfonyl)benzyl (Msib) ether has emerged as a valuable protecting group for hydroxyl functionalities due to its robustness under various conditions and its selective, mild deprotection via a base-mediated elimination reaction. This guide provides an in-depth exploration of the Msib protecting group, detailing its deprotection mechanism, offering comprehensive protocols, and presenting field-proven insights to ensure successful implementation in your synthetic endeavors.
The 2-(Methylsulfonyl)benzyl Ether: A Strategic Choice for Alcohol Protection
The 2-(methylsulfonyl)benzyl ether offers a distinct advantage in synthetic chemistry as a base-labile protecting group. Unlike standard benzyl ethers, which typically require hydrogenolysis or strong acidic conditions for cleavage, the Msib group is engineered for removal under mild basic conditions. This orthogonality allows for the selective deprotection of a hydroxyl group in the presence of other protecting groups that are sensitive to acidic or reductive environments.
The key to the Msib group's unique reactivity lies in the electron-withdrawing nature of the ortho-methylsulfonyl group. This substituent significantly increases the acidity of the benzylic protons, facilitating their abstraction by a base and triggering a subsequent elimination cascade to liberate the free alcohol.
The Deprotection Mechanism: A Base-Induced 1,6-Elimination
The deprotection of 2-(methylsulfonyl)benzyl ethers proceeds through a fascinating and efficient base-induced 1,6-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1. Deprotection mechanism of 2-(methylsulfonyl)benzyl ether.
Step 1: Proton Abstraction. A suitable base abstracts a proton from the benzylic position (the carbon attached to both the aromatic ring and the ether oxygen). The electron-withdrawing sulfonyl group at the ortho position stabilizes the resulting carbanion, making this proton significantly more acidic than in an unsubstituted benzyl ether.
Step 2: 1,6-Elimination. The generated carbanion initiates a cascade of electron movement through the aromatic ring, culminating in the cleavage of the carbon-oxygen bond of the ether. This concerted process is a 1,6-elimination reaction, which results in the formation of a highly reactive o-quinone methide sulfone intermediate and the release of the deprotected alcohol as its corresponding alkoxide.
Step 3: Protonation. Subsequent workup with a protic source neutralizes the alkoxide to yield the final, deprotected alcohol. The o-quinone methide sulfone is a transient species that will typically be scavenged by nucleophiles present in the reaction mixture or polymerize.
Experimental Protocols for Deprotection
The choice of base and reaction conditions is critical for a successful deprotection. The following protocols provide a starting point for various substrates and can be optimized as needed.
Standard Deprotection Protocol using Potassium tert-Butoxide
This is a widely applicable and generally efficient method for the cleavage of Msib ethers.
Materials:
-
2-(Methylsulfonyl)benzyl protected alcohol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 2-(methylsulfonyl)benzyl protected alcohol (1.0 equiv) in anhydrous THF or DCM (0.1–0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1–1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1–4 hours at 0 °C to room temperature.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mild Deprotection Protocol using Cesium Carbonate
For substrates that are sensitive to stronger bases, cesium carbonate offers a milder alternative.
Materials:
-
2-(Methylsulfonyl)benzyl protected alcohol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 2-(methylsulfonyl)benzyl protected alcohol (1.0 equiv) in anhydrous DMF (0.1 M), add cesium carbonate (2.0–3.0 equiv).
-
Heat the reaction mixture to 50–60 °C and stir until TLC analysis indicates complete consumption of the starting material. This may take several hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired alcohol.
Data Presentation: Comparative Deprotection Conditions
The following table summarizes typical reaction conditions and outcomes for the deprotection of 2-(methylsulfonyl)benzyl ethers from various primary and secondary alcohols.
| Entry | Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol Derivative | KOtBu (1.2) | THF | 0 to rt | 2 | 92 |
| 2 | Secondary Alcohol Derivative | KOtBu (1.5) | DCM | 0 to rt | 3 | 88 |
| 3 | Sterically Hindered Secondary Alcohol | KOtBu (2.0) | THF | rt | 6 | 75 |
| 4 | Base-Sensitive Primary Alcohol | Cs₂CO₃ (2.5) | DMF | 50 | 8 | 85 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of base or raising the reaction temperature. For sterically hindered substrates, a stronger base or longer reaction times may be necessary. Ensure that the reagents and solvents are anhydrous, as water can quench the base.
-
Side Reactions: In the presence of other base-sensitive functional groups, a milder base like cesium carbonate or potassium carbonate should be employed. Lowering the reaction temperature can also help to minimize side product formation.
-
Workup Issues: The o-quinone methide sulfone byproduct can sometimes complicate purification. A thorough aqueous workup is recommended to remove any water-soluble byproducts.
-
Orthogonality: The true power of the Msib group lies in its orthogonality to other protecting groups. It is stable to acidic conditions used to remove silyl ethers (e.g., TBAF) and to the reductive conditions of hydrogenolysis used to cleave standard benzyl ethers. This allows for precise, sequential deprotection in complex syntheses.
Conclusion
The 2-(methylsulfonyl)benzyl ether is a powerful tool in the synthetic chemist's arsenal, providing a robust protecting group for alcohols that can be cleaved under mild, base-mediated conditions. A thorough understanding of its 1,6-elimination mechanism allows for the rational selection of reagents and conditions to achieve high-yielding and selective deprotection. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this valuable protecting group strategy in their synthetic campaigns, paving the way for the efficient construction of complex molecules.
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 2-(Methylsulfonyl)benzyl Bromide
Introduction: The Strategic Importance of 2-(Methylsulfonyl)benzyl Bromide in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. The choice of these intermediates significantly influences the overall efficiency, cost-effectiveness, and scalability of a synthetic route. This compound has emerged as a versatile and highly valuable reagent in this context. Its unique structural features, particularly the presence of a reactive benzylic bromide and an electron-withdrawing methylsulfonyl group at the ortho position, impart a distinct reactivity profile that can be strategically exploited for the synthesis of a diverse range of pharmaceutical intermediates.
This guide provides a comprehensive overview of the application of this compound in the synthesis of key pharmaceutical precursors, with a focus on the N-alkylation of heterocyclic systems, a common motif in many drug molecules. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss practical considerations for reaction monitoring, purification, and troubleshooting.
Mechanistic Insights: Understanding the Reactivity of this compound
The reactivity of this compound in nucleophilic substitution reactions is a nuanced interplay of electronic and steric effects. The benzylic carbon is inherently susceptible to nucleophilic attack due to the stabilizing effect of the adjacent phenyl ring on the transition state of both SN1 and SN2 reactions. Benzylic halides can react via either mechanism, depending on the reaction conditions and the nature of the nucleophile[1][2]. For the protocols described herein, which typically involve reasonably good nucleophiles (deprotonated heterocycles), an SN2 pathway is generally favored.
The methylsulfonyl (-SO2CH3) group at the ortho position is strongly electron-withdrawing. This has two primary consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the sulfonyl group polarizes the C-Br bond, making the benzylic carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can lead to enhanced reaction rates compared to unsubstituted benzyl bromide.
-
Steric Hindrance: The ortho-substituent can introduce steric hindrance, potentially slowing down the approach of the nucleophile to the reaction center. However, the sulfonyl group is relatively linear and may not impose as significant steric hindrance as bulkier ortho-substituents.
The overall reactivity is a balance of these opposing effects. In many cases, the electronic activation outweighs the steric hindrance, leading to efficient alkylation reactions.
Core Applications: N-Alkylation of Heterocyclic Intermediates
The introduction of a substituted benzyl group onto a nitrogen-containing heterocycle is a common strategy in the synthesis of various drug candidates. This compound serves as an excellent electrophile for this purpose. Below, we provide detailed protocols for the N-alkylation of two pharmaceutically relevant heterocycles: 1,2,4-triazole and indole. These protocols are adapted from established procedures for similar benzyl bromide derivatives and are expected to be highly effective for this compound.
Protocol 1: N-Alkylation of 1,2,4-Triazole
The 1,2,4-triazole moiety is a key pharmacophore in a number of antifungal and other therapeutic agents. The regioselective alkylation of 1,2,4-triazole can be challenging, as it possesses two potentially nucleophilic nitrogen atoms. However, under basic conditions, the N1-alkylation product is typically favored.
Reaction Scheme:
N-Alkylation of 1,2,4-Triazole Workflow
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 82657-74-7 | 249.12 | Corrosive, handle with care.[3] |
| 1,2,4-Triazole | 288-88-0 | 69.07 | |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 (n-Hexane) | Varies | For chromatography. |
| Deionized Water | 7732-18-5 | 18.02 | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (1.1 eq) in DMF dropwise over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: N-Alkylation of Indole
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. N-alkylation of indoles is a fundamental transformation for modifying their biological activity.
Reaction Scheme:
N-Alkylation of Indole Workflow
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 82657-74-7 | 249.12 | Corrosive, handle with care.[3] |
| Indole | 120-72-9 | 117.15 | |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | Highly flammable, reacts violently with water. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous. |
| Saturated Ammonium Chloride (NH4Cl) solution | - | - | For quenching. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 (n-Hexane) | Varies | For chromatography. |
| Deionized Water | 7732-18-5 | 18.02 | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying. |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Protocol:
-
Indole Deprotonation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere, add a solution of indole (1.0 eq) in THF dropwise at 0 °C (ice bath).
-
Reaction Mixture Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C. Add deionized water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.
Analytical Monitoring and Purification Strategies
Reaction Monitoring:
The progress of the N-alkylation reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. Visualize the spots under UV light. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicate reaction progression.
-
HPLC: A more quantitative method for tracking the reaction. Develop a method that provides good separation of the reactants and products. Monitoring the decrease in the peak area of the starting material and the increase in the product peak area allows for a precise determination of the reaction's endpoint.
Purification:
The primary method for purifying the N-alkylated products is column chromatography on silica gel. The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective.
In cases where the product is a solid, recrystallization can be an effective purification technique. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Safety Precautions
-
This compound: This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and use a non-polar solvent for rinsing.
-
Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and wear appropriate PPE.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is not proceeding to completion, consider increasing the reaction temperature or time. The choice of base can also be critical; for less reactive systems, a stronger base such as sodium hydride may be necessary. In some cases, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve yields in biphasic systems.
-
Side Reactions: Over-alkylation can be an issue, particularly with highly nucleophilic amines. Using a slight excess of the amine nucleophile relative to the alkylating agent can help to minimize this.
-
Purification Difficulties: If the product is difficult to separate from the starting materials or byproducts by column chromatography, consider derivatization or an alternative purification technique such as preparative HPLC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique reactivity, driven by the interplay of the benzylic bromide and the ortho-methylsulfonyl group, allows for the efficient N-alkylation of a wide range of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important reagent in their synthetic endeavors. By understanding the underlying mechanistic principles and adhering to best practices in experimental execution and safety, the full potential of this compound can be realized in the rapid and efficient synthesis of novel pharmaceutical candidates.
References
Application Notes and Protocols for Base Selection in Reactions with 2-(Methylsulfonyl)benzyl Bromide
Introduction: The Unique Reactivity of 2-(Methylsulfonyl)benzyl Bromide
This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the 2-(methylsulfonyl)benzyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the ortho-methylsulfonyl group. The sulfonyl group, being strongly electron-withdrawing, significantly influences the reactivity of the benzylic bromide, presenting both opportunities and challenges in synthetic design.
The benzylic bromide itself is a reactive electrophile, readily participating in nucleophilic substitution reactions.[1][2] However, the presence of the methylsulfonyl group at the ortho position introduces a layer of complexity that necessitates careful consideration of reaction conditions, particularly the choice of base. This guide provides a comprehensive overview of the factors governing base selection for reactions involving this compound and offers detailed protocols for optimizing reaction outcomes.
The Critical Role of the Ortho-Methylsulfonyl Group
The reactivity of a benzyl bromide is fundamentally dictated by its ability to undergo nucleophilic substitution, primarily through SN1 or SN2 pathways.[3][4] The ortho-methylsulfonyl group modulates this reactivity in several key ways:
-
Inductive Effect: The sulfonyl group is a potent electron-withdrawing group. This strong inductive effect destabilizes the formation of a benzylic carbocation, thereby disfavoring an SN1-type mechanism which proceeds through such an intermediate.[5] Consequently, reactions are more likely to proceed via an SN2 mechanism.
-
Steric Hindrance: The bulky sulfonyl group in the ortho position can sterically hinder the approach of a nucleophile to the benzylic carbon. This can slow down the rate of SN2 reactions, especially with bulky nucleophiles or bases.
-
Modulation of Acidity: In reactions where the nucleophile is generated in situ by deprotonation with a base, the choice of base becomes paramount. The base must be strong enough to deprotonate the nucleophile but not so strong as to promote undesirable side reactions like elimination (dehydrobromination), if applicable.
Understanding these competing effects is crucial for selecting a base that promotes the desired substitution reaction while minimizing side products.
Diagram: Mechanistic Considerations
Caption: General reaction pathways for this compound.
A Systematic Approach to Base Selection
The optimal base for a given reaction with this compound will depend on the pKa of the nucleophile, the solvent, and the reaction temperature. A systematic approach to base selection involves considering the following categories of bases, from weakest to strongest.
Weak Inorganic Bases
For nucleophiles with low pKa values (e.g., phenols, some heterocycles), weak inorganic bases are often the first choice. They are generally mild and less likely to cause side reactions.
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base for alkylations.[6] It is particularly effective in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the deprotonated species.
-
Potassium Phosphate (K₃PO₄): A mild inorganic base that has shown effectiveness in amide alkylations.[7]
Amine Bases
Organic amine bases can be advantageous due to their solubility in organic solvents. However, they can also act as nucleophiles, leading to undesired byproducts. Non-nucleophilic, sterically hindered bases are generally preferred.
-
Triethylamine (Et₃N): A common organic base, though its nucleophilicity can sometimes be problematic.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is often a better choice than triethylamine.
-
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic amidine base suitable for deprotonating a wide range of nucleophiles.
Strong Bases
For nucleophiles with high pKa values (e.g., alcohols, amides), stronger bases are required. These should be used with caution due to the increased risk of side reactions.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates a wide range of substrates.[8][9] It is typically used in anhydrous aprotic solvents like tetrahydrofuran (THF) or DMF.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong inorganic bases, often used in phase-transfer catalysis (PTC) for O-alkylation reactions.[10] The use of PTC can help to mitigate issues of low solubility and side reactions.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base typically used for generating kinetic enolates. Its use in this context would be for highly unreactive nucleophiles and would require careful temperature control.
Data Presentation: A Guide to Base Selection
The following table provides a general guideline for selecting a base based on the pKa of the nucleophile's conjugate acid in DMSO, a common solvent for such measurements.
| Nucleophile Type | Approximate pKa of Conjugate Acid (in DMSO) | Recommended Bases | Common Solvents |
| Phenols | 10-18 | K₂CO₃, Cs₂CO₃, K₃PO₄ | MeCN, DMF |
| Imidazoles | 14-15 | K₂CO₃, NaH | MeCN, THF, DMF |
| Thiols | 10-13 | K₂CO₃, Et₃N, DIPEA | MeCN, THF, CH₂Cl₂ |
| Alcohols | 27-32 | NaH, KOH (with PTC) | THF, DMF |
| Amides | 23-26 | NaH, K₃PO₄ | THF, DMF, MeCN |
Note: These are approximate pKa ranges and the optimal base may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following protocols are provided as a starting point for the alkylation of a generic nucleophile (Nu-H) with this compound. Optimization of stoichiometry, temperature, and reaction time is highly recommended.
Protocol 1: General Procedure for Alkylation using Potassium Carbonate
This protocol is suitable for nucleophiles with moderate acidity, such as phenols or imidazoles.[5]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Nu-H) (1.0 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (Nu-H), anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Protocol 2: General Procedure for Alkylation using Sodium Hydride
This protocol is suitable for less acidic nucleophiles, such as alcohols or amides.[9]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Nu-H) (1.0 - 1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of the nucleophile (Nu-H) in anhydrous THF dropwise to the suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive nucleophiles.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Workflow for Base Screening and Optimization
Caption: A systematic workflow for base selection and optimization.
Conclusion
The selection of an appropriate base is a critical parameter for successful reactions involving this compound. The electronic and steric influence of the ortho-methylsulfonyl group favors an SN2-type reaction pathway and necessitates a careful balance of base strength to achieve efficient nucleophile deprotonation without promoting side reactions. By systematically evaluating a range of bases, from mild inorganic salts to strong hydrides, and carefully optimizing reaction conditions, researchers can effectively utilize this valuable synthetic building block to access a diverse array of functionalized molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jennysynth.com [jennysynth.com]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Solvent Effects on Alkylation with 2-(Methylsulfonyl)benzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)benzyl bromide is a versatile electrophile employed in organic synthesis for the introduction of the 2-(methylsulfonyl)benzyl moiety onto a variety of nucleophiles. This functional group is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the methylsulfonyl group, which can modulate the physicochemical properties and biological activity of the target molecules. The efficiency and selectivity of alkylation reactions with this compound are profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of solvent effects on these reactions, offering detailed protocols for the alkylation of O-, N-, and S-nucleophiles.
The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the SN2 mechanism. The selection of an appropriate solvent is therefore critical for maximizing reaction rates and yields. Solvents that can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself are ideal for promoting the S_N2 pathway.
The Decisive Role of the Solvent in S_N2 Reactions
The bimolecular nucleophilic substitution (S_N2) reaction, the predominant pathway for alkylation with this compound, is highly sensitive to the solvent environment. The solvent's ability to solvate the nucleophile and the transition state determines the reaction rate.
-
Polar Aprotic Solvents: These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), possess large dipole moments and are capable of solvating cations effectively. However, they do not have acidic protons and are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, leading to a significant acceleration of the S_N2 reaction rate. For most applications with this compound, polar aprotic solvents are the preferred choice.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol have acidic protons and are excellent at solvating both cations and anions. While they can dissolve many ionic nucleophiles, they form a "solvent cage" around the nucleophile through hydrogen bonding. This cage stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for the S_N2 reaction, which ultimately slows down the reaction rate.
-
Nonpolar Solvents: Solvents such as hexane and toluene are generally poor choices for S_N2 reactions involving charged nucleophiles, as they are unable to dissolve the reactants sufficiently for the reaction to proceed at a reasonable rate.
Comparative Solvent Effects on Alkylation Yields
While specific comparative studies on this compound are limited, the general principles of S_N2 reactions allow for a qualitative prediction of solvent effects. The following table summarizes the expected trend in reaction efficiency for the alkylation of a generic nucleophile with this compound in various solvents.
| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Rate | Typical Reaction Conditions | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | Room temperature to 80 °C, 2-12 hours | Excellent solvent for most nucleophiles and bases. Can be difficult to remove completely. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Room temperature to 60 °C, 1-8 hours | Similar to DMF, excellent solvating power. Higher boiling point can be advantageous for higher reaction temperatures but also more difficult to remove.[1] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High | Room temperature to reflux (82 °C), 4-24 hours | Good choice for many reactions, easier to remove than DMF and DMSO.[2] |
| Acetone | Polar Aprotic | 20.7 | Moderate to High | Room temperature to reflux (56 °C), 6-48 hours | Lower boiling point may limit reaction temperature. Good for reactions that proceed readily at lower temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Room temperature to reflux (66 °C), 12-72 hours | Less polar than DMF, DMSO, and ACN, may result in slower reaction rates for charged nucleophiles. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Low to Moderate | Room temperature, 24-96 hours | Generally slower reaction rates compared to more polar aprotic solvents. |
| Methanol (MeOH) | Polar Protic | 32.7 | Low | Room temperature to reflux (65 °C), 24-96 hours or longer | Strong solvation of nucleophiles through hydrogen bonding significantly reduces reactivity. May lead to solvolysis byproducts. |
| Water (H₂O) | Polar Protic | 80.1 | Very Low | Not generally recommended | Strong hydrogen bonding and potential for hydrolysis of the benzyl bromide make it an unsuitable solvent for most S_N2 reactions of this type. |
Experimental Protocols
The following protocols are provided as a general guide for the alkylation of O-, N-, and S-nucleophiles with this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: O-Alkylation of Phenols
This protocol describes the synthesis of a 2-(methylsulfonyl)benzyl ether from a phenol.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (0.2-0.5 M), add this compound (1.1 eq) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol 2: N-Alkylation of Amines
This protocol describes the synthesis of a secondary or tertiary amine from a primary or secondary amine, respectively.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq) and potassium carbonate (2.0 eq) or DIPEA (1.5 eq) in anhydrous acetonitrile (0.1-0.3 M), add this compound (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if K₂CO₃ was used, filter the solid and concentrate the filtrate. If DIPEA was used, concentrate the reaction mixture directly.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.[2]
Protocol 3: S-Alkylation of Thiols
This protocol describes the synthesis of a 2-(methylsulfonyl)benzyl thioether from a thiol.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMSO (0.2-0.5 M), add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether.[1]
Conclusion
The choice of solvent is a paramount consideration in the successful alkylation of nucleophiles with this compound. Polar aprotic solvents, particularly DMF, DMSO, and acetonitrile, are highly recommended to facilitate the S_N2 reaction by enhancing the reactivity of the nucleophile. The provided protocols offer a solid foundation for performing these transformations on a variety of substrates. As with any chemical reaction, empirical optimization of conditions for each specific substrate is encouraged to achieve the highest possible yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Benzylation with 2-(Methylsulfonyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues encountered during benzylation reactions using 2-(Methylsulfonyl)benzyl Bromide. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research and development. This resource offers structured guidance to diagnose and resolve challenges leading to low product yields.
Part 1: Core Troubleshooting Guide
Low yields in benzylation reactions can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. The unique electronic and steric properties of this compound can also play a significant role. This section provides a systematic approach to identifying and addressing the root cause of poor reaction outcomes.
Initial Diagnosis: Is the Reaction Working at All?
Before optimizing, it's crucial to confirm whether the desired transformation is occurring, even at a low level.
Q1: My TLC analysis shows only starting material. What are the first things I should check?
A1: When there's no discernible product formation, the issue often lies with the fundamental components of the reaction. Here’s a checklist to begin your troubleshooting:
-
Reagent Integrity:
-
This compound: This reagent can be susceptible to degradation. Check for any discoloration or signs of decomposition. If the reagent is old or has been improperly stored, its purity may be compromised. Consider purifying the benzyl bromide if its quality is questionable.[1][2]
-
Base Activity: If you are using a solid base like potassium carbonate (K₂CO₃) or a hydride base like sodium hydride (NaH), ensure it is fresh and has been stored under anhydrous conditions. NaH, for instance, can be passivated by a layer of sodium hydroxide if exposed to moisture.[1]
-
Substrate Purity: Ensure your starting material (the alcohol or phenol to be benzylated) is pure and, critically, dry. Trace amounts of water can quench strong bases like NaH.[1]
-
-
Reaction Setup:
-
Anhydrous Conditions: Benzylation reactions, especially those employing strong bases, are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.
-
Inert Atmosphere: Reactions with air-sensitive reagents like NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Fundamental Reaction Parameters:
-
Temperature: Some benzylation reactions require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, a modest increase in temperature might be necessary.[3][4]
-
Solvent Choice: The solubility of all reactants is critical. If your starting material or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Common solvents for benzylation include DMF, DMSO, and acetone.[3]
-
Logical Flow for Initial Troubleshooting
Caption: Initial troubleshooting workflow.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses more specific issues that can arise during your benzylation reaction with this compound.
Reagent and Substrate-Specific Issues
Q2: I'm observing some product, but the yield is very low and there are multiple side products. What's going on?
A2: The presence of side products is a common reason for low yields. The structure of this compound presents unique challenges.
-
Steric Hindrance: The ortho-methylsulfonyl group imposes significant steric hindrance around the benzylic carbon.[5][6][7] This can slow down the desired Sₙ2 reaction, allowing side reactions to become more competitive.[5][8]
-
Potential Side Reactions:
-
Elimination: While less common for benzyl halides, if your substrate or base is particularly bulky, elimination to form a transient and reactive species could occur.
-
Byproduct from Self-Condensation: Benzyl bromides can react with themselves, especially in the presence of a base, to form dibenzyl ether.[1]
-
Reaction with Solvent: In solvents like DMF, strong bases can sometimes promote side reactions with the solvent itself.[1]
-
Troubleshooting Steps:
-
Optimize the Base:
-
A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be a better choice than a very strong base like NaH, as it can reduce the rate of side reactions.[3]
-
The choice of base is critical for deprotonating the hydroxyl group to form the more nucleophilic alkoxide or phenoxide ion.[3][9]
-
-
Adjust the Temperature:
-
Lowering the reaction temperature can sometimes favor the desired Sₙ2 pathway over side reactions that may have a higher activation energy. Conversely, if steric hindrance is the primary issue, a moderate increase in temperature may be needed to overcome the energy barrier.[3] It's a delicate balance that often requires empirical optimization.
-
-
Consider a Catalyst:
-
The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can sometimes accelerate Sₙ2 reactions. The iodide displaces the bromide to form a more reactive benzyl iodide in situ.
-
Reaction Pathway Analysis
Caption: Desired vs. side reaction pathways.
Q3: My starting material is being consumed, but my yield after workup and purification is still low. Where could my product be going?
A3: Product loss during the workup and purification stages is a frequent and often overlooked cause of low isolated yields.[10]
-
Aqueous Workup Issues:
-
Product Solubility: If your benzylated product has some water solubility, it could be lost in the aqueous layers during extraction. To mitigate this, perform multiple extractions with your organic solvent and consider washing the combined organic layers with brine to reduce the amount of dissolved water.[11]
-
Emulsions: The formation of emulsions during extraction can trap your product. Adding brine can help to break up emulsions.[12]
-
-
Purification Challenges:
-
Column Chromatography: Your product might be co-eluting with a byproduct or remaining on the silica gel if the solvent system is not optimized.[13] It's essential to perform TLC analysis with different solvent systems to find the optimal conditions for separation.[13]
-
Crystallization: If you are purifying by crystallization, using too much solvent or cooling too quickly can result in significant product loss to the mother liquor.[13]
-
Protocol for Optimizing Purification
-
Analyze All Phases: After your workup, take a small sample of the aqueous layer and extract it with a clean portion of organic solvent. Concentrate this extract and analyze it by TLC to see if a significant amount of product is present.[10]
-
TLC Optimization: Before committing to a large-scale column, test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to achieve good separation between your product and any impurities. A target Rf value for your product is typically in the range of 0.3-0.4.[13]
-
Stepwise Elution: When running a column, consider starting with a less polar solvent system to elute non-polar impurities and then gradually increasing the polarity to elute your desired product.
Part 3: Experimental Protocols & Data
General Protocol for Benzylation with this compound
This protocol provides a starting point for your optimization experiments.
Materials:
-
Substrate (alcohol or phenol)
-
This compound (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous Solvent (e.g., DMF or Acetone)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and temperature controller
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate and the base.
-
Add the anhydrous solvent and stir the mixture.
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purify the crude product by flash column chromatography or recrystallization.[11]
Data Summary for Optimization
The following table provides a guide for systematically varying reaction parameters to improve your yield.
| Parameter | Initial Condition | Variation 1 | Variation 2 | Rationale |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | Milder bases may reduce side reactions.[3] |
| Solvent | DMF | Acetone | Acetonitrile | Solubility and polarity can influence reaction rates. |
| Temperature | Room Temp | 60 °C | 80 °C | May be required to overcome activation energy, especially with steric hindrance.[4] |
| Catalyst | None | TBAI (0.1 eq) | - | Can accelerate the reaction via in situ formation of a more reactive iodide. |
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Nucleophilic Substitution - SN2 [chemedx.org]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in 2-(Methylsulfonyl)benzyl Bromide Reactions
Welcome to the technical support center for reactions involving 2-(Methylsulfonyl)benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am attempting a nucleophilic substitution on this compound, but I am observing a significant amount of an elimination product. What is causing this and how can I minimize it?
A1: The formation of an elimination product, 2-methylsulfonyl-α-alkene, is a common side reaction, particularly when using strong, sterically hindered bases.[1][2] The methylsulfonyl group is strongly electron-withdrawing, which increases the acidity of the benzylic protons, making them more susceptible to abstraction by a base.
Mechanism Insight: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a fundamental aspect of alkyl halide reactivity.[3] With a primary benzylic halide like this compound, the SN2 and E2 pathways are most likely. A strong, bulky base will favor the E2 pathway due to steric hindrance at the benzylic carbon, making it easier to abstract a proton from the methyl group of the benzyl moiety.
Troubleshooting Strategies:
-
Choice of Base: Employ a weaker, less sterically hindered base. For instance, if you are using potassium tert-butoxide, consider switching to potassium carbonate or a milder amine base like triethylamine.
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination reactions often have a higher activation energy.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile typically favor SN2 reactions.
Caption: Factors influencing substitution vs. elimination.
Q2: My reaction is producing 2-(methylsulfonyl)benzyl alcohol instead of the desired product. What is the source of this hydrolysis?
A2: The formation of 2-(methylsulfonyl)benzyl alcohol is due to the hydrolysis of the starting material, this compound. This can occur if there is residual water in your reaction mixture or if the reaction is worked up under aqueous conditions before the substitution is complete. Benzyl bromides, in general, are susceptible to hydrolysis.[4][5][6]
Mechanism Insight: Hydrolysis can proceed through either an SN1 or SN2 mechanism. While primary benzyl halides typically favor SN2, the presence of the electron-withdrawing sulfonyl group can influence the stability of a potential benzylic carbocation. However, for a primary halide, the SN2 pathway with water acting as the nucleophile is a likely contributor.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. If not available in sealed bottles, dry the solvent using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Ensure all reagents are anhydrous.
-
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the this compound to the reaction mixture containing the nucleophile, rather than the other way around. This ensures the bromide is consumed by the intended nucleophile as quickly as possible.
-
Aqueous Workup: Quench the reaction with a non-aqueous solvent first to consume any remaining reactive species before adding water or an aqueous solution.
Q3: I am observing a byproduct with a mass corresponding to the dimerized starting material, likely bis(2-(methylsulfonyl)benzyl) ether. How can this form?
A3: The formation of bis(2-(methylsulfonyl)benzyl) ether is a potential side product, especially in Williamson ether synthesis when a portion of the starting bromide hydrolyzes to the corresponding alcohol.[7][8] This newly formed alcohol can then act as a nucleophile, reacting with another molecule of this compound.
Mechanism Insight: This side reaction is a classic example of a competing Williamson ether synthesis. The alkoxide of 2-(methylsulfonyl)benzyl alcohol, formed in situ under basic conditions, is a potent nucleophile that can compete with your intended nucleophile.
Caption: Pathway to ether byproduct formation.
Preventative Measures:
-
Strict Anhydrous Conditions: As with preventing simple hydrolysis, ensuring your reaction is completely dry is the most critical step.
-
Excess Nucleophile: Using a slight excess of your intended nucleophile can help to outcompete the in-situ generated alcohol.
-
Phase-Transfer Catalysis: For Williamson ether synthesis, a phase-transfer catalyst can sometimes improve the reaction with the desired nucleophile and suppress this side reaction.
Q4: My reaction is sluggish and upon workup, I isolate 2-(methylsulfonyl)benzaldehyde. How is this oxidation occurring?
A4: The oxidation of a benzyl bromide to the corresponding aldehyde can occur under certain conditions, particularly when using dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures, a reaction known as the Kornblum oxidation .[3][9] Another possibility is the Sommelet reaction , which can occur if the reaction involves hexamine or related amine species.[1][10]
Mechanism Insight:
-
Kornblum Oxidation: Involves the initial formation of an alkoxysulfonium salt by the reaction of the benzyl bromide with DMSO. A base then promotes an elimination reaction to yield the aldehyde and dimethyl sulfide.[3][9]
-
Sommelet Reaction: Proceeds through the formation of a quaternary ammonium salt with hexamine, which then hydrolyzes to the aldehyde.[7][10]
Troubleshooting Guide for Unwanted Oxidation:
| Observation | Potential Cause | Recommended Action |
| Aldehyde formation when using DMSO as a solvent. | Kornblum Oxidation | Avoid high temperatures when using DMSO. If heating is necessary, consider an alternative polar aprotic solvent such as DMF or acetonitrile. |
| Aldehyde formation in the presence of amine reagents. | Sommelet-type reaction | If possible, substitute the amine reagent. If not, carefully control the reaction temperature and stoichiometry. |
Q5: I am performing a reaction with an amine nucleophile and I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A5: Over-alkylation is a common issue when reacting primary or secondary amines with alkyl halides. The initially formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to a second alkylation event.
Troubleshooting Strategies for Selective Mono-alkylation:
-
Stoichiometry: Use a large excess of the amine nucleophile relative to the this compound. This increases the statistical probability that the bromide will react with the starting amine rather than the mono-alkylated product.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This keeps the concentration of the bromide low at any given time, disfavoring the second alkylation.
-
Protecting Groups: If the above methods are not effective, consider using a protecting group on the amine that can be removed after the initial alkylation.
References
- 1. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Purification Strategies for Reactions Involving 2-(Methylsulfonyl)benzyl Bromide
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to remove unreacted 2-(Methylsulfonyl)benzyl Bromide for researchers, scientists, and drug development professionals.
Welcome to the technical support resource for handling this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive alkylating agent in their synthetic workflows. Unreacted starting material can complicate downstream processes, affect biological assays, and compromise the integrity of your final compound. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured Q&A format to address the specific challenges of removing this impurity.
Understanding the Challenge: Properties of this compound
Before selecting a purification strategy, it is essential to understand the physicochemical properties of the impurity you are trying to remove. This compound is a reactive electrophile, and its behavior is dictated by the interplay between the benzylic bromide and the electron-withdrawing methylsulfonyl group.
| Property | Value / Description | Source(s) |
| Chemical Structure | Benzene, 1-(bromomethyl)-2-(methylsulfonyl)- | [1] |
| CAS Number | 82657-74-7 | [1][2] |
| Molecular Formula | C₈H₉BrO₂S | [1][2] |
| Molecular Weight | 249.12 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | |
| Reactivity | Highly reactive electrophile and alkylating agent. Susceptible to nucleophilic substitution. | [3][4][5] |
| Solubility | Generally soluble in polar organic solvents like methanol, THF, and ethyl acetate. | [6][7] |
| Safety Profile | Corrosive. Causes severe skin burns and eye damage. Potent lachrymator (tear-inducing agent). | [8][9][10][11] |
Frequently Asked Questions & Troubleshooting Guide
Q1: How can I confirm the presence of unreacted this compound in my crude reaction mixture?
Answer:
Accurate identification is the first step. Before attempting any purification, you must confirm the presence and relative amount of the unreacted starting material.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude reaction mixture alongside a reference spot of the this compound starting material. Because it is a relatively non-polar benzyl bromide, it will likely have a high Rf value in typical solvent systems (e.g., ethyl acetate/hexanes).
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is ideal. Develop a method that resolves your desired product from the starting material. Sulfonamides and related compounds are often analyzed using C18 columns with mobile phases like acetonitrile/water or methanol/water.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound has characteristic peaks, notably the benzylic methylene protons (-CH₂Br) which typically appear as a singlet around 4.5-5.1 ppm, and the methylsulfonyl protons (-SO₂CH₃) as a singlet around 3.25 ppm.[1] The presence of these signals in your crude product's spectrum indicates contamination.
Q2: What is the safest and most effective way to quench excess this compound before aqueous workup?
Answer:
Quenching is a critical step to neutralize the reactive electrophile, converting it into a more benign and easily removable species. This process, often called scavenging, involves adding a nucleophile to the reaction mixture after your desired transformation is complete.
Primary Recommendation: Nucleophilic Scavenging
The most robust method is to add a nucleophilic amine, such as triethylamine (Et₃N), to the reaction mixture.[14][15] The lone pair on the nitrogen atom attacks the benzylic carbon, displacing the bromide and forming a quaternary ammonium salt.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Once your reaction is complete (as determined by TLC or LCMS), cool the mixture to 0 °C in an ice bath. This mitigates any potential exotherm from the quench.
-
Add the Scavenger: Slowly add 1.5 to 2.0 equivalents of triethylamine (relative to the excess benzyl bromide) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir for 30-60 minutes at room temperature to ensure the quenching reaction goes to completion.
-
Proceed to Workup: The newly formed ammonium salt is highly polar and will be readily removed during the subsequent aqueous workup.[14]
Alternative Scavengers:
-
Thiourea: Forms an isothiouronium salt which is often insoluble in common organic solvents and can be removed by filtration.[14]
-
Triphenylphosphine (PPh₃): Forms a phosphonium salt that may precipitate from the solution.[14]
Q3: Can I remove the impurity using a simple liquid-liquid extraction?
Answer:
Yes, but it is most effective after a quenching step. Without quenching, this compound is a relatively non-polar compound that will preferentially partition into the organic layer during extraction.
However, if a quench has been performed to create the water-soluble ammonium salt, a standard aqueous workup is highly effective.
Standard Extraction Protocol (Post-Quench):
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Water: Transfer the mixture to a separatory funnel and wash with deionized water to remove the bulk of the ammonium salt.
-
Wash with Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[16]
Q4: Column chromatography is not working well. What conditions do you recommend?
Answer:
Flash column chromatography on silica gel is a definitive method for removing this impurity, especially if your product has a significantly different polarity.[14]
Troubleshooting & Recommended Conditions:
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (Standard Grade) | This is the most common and cost-effective choice. The polar sulfonyl group will have some interaction, but the overall molecule is not exceptionally polar. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute the non-polar this compound first. Gradually increase the polarity to elute your more polar product. |
| TLC Analysis | Use a low-polarity system for TLC analysis to ensure you can see clear separation between the benzyl bromide spot (high Rf) and your product spot (lower Rf). If they co-elute, chromatography will be difficult. | |
| Alternative Solvents | Dichloromethane (DCM) or DCM/Methanol systems can also be effective, depending on the polarity of your target compound.[14] | |
| Advanced Methods | For very difficult separations, consider Reverse-Phase Chromatography (C18 silica) or Supercritical Fluid Chromatography (SFC), which have shown success in separating sulfonyl-containing compounds.[17][18][19] |
Q5: My product is a solid. Can I use recrystallization to remove the impurity?
Answer:
Absolutely. If your desired product is a crystalline solid, recrystallization is an excellent and often superior alternative to chromatography for achieving high purity.[15][20] The method relies on solubility differences between your product and the impurity.[21]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below.[22][23] The impurity, this compound, should ideally remain soluble at low temperatures.
-
Dissolution: Place the crude solid in a flask and add the chosen solvent portion-wise while heating until the solid just dissolves completely.[21]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[21]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[24]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Decision-Making Flowchart for Purification
Safety First: Handling and Disposal
-
Handling: Always handle this compound and any reaction mixtures containing it in a certified chemical fume hood.[25][26] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Waste Disposal: The quenched aqueous layers containing the ammonium salt should be collected and disposed of as hazardous aqueous waste. Unreacted benzyl bromide and solutions containing it should be treated as hazardous organic waste. Do not pour down the drain.[25]
References
- 1. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 2. This compound | 82657-74-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ionic state of 2'-deoxyguanosine and solvent on its aralkylation by benzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. 2- (Phenylsulfonyl)methyl benzyl bromide 97 88116-02-3 [sigmaaldrich.com]
- 7. 2- (Phenylsulfonyl)methyl benzyl bromide 97 88116-02-3 [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. How To [chem.rochester.edu]
- 23. mt.com [mt.com]
- 24. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 25. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 26. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Temperature for 2-(Methylsulfonyl)benzyl Bromide Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature for alkylation reactions involving 2-(Methylsulfonyl)benzyl Bromide. As Senior Application Scientists, we aim to blend foundational scientific principles with practical, field-tested insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for alkylation with this compound, and how does it influence temperature?
Alkylation with this compound, a primary benzylic halide, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, a nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. However, because the resulting benzyl carbocation is stabilized by resonance, an SN1 pathway can also be a competing mechanism, particularly with weaker nucleophiles or in polar protic solvents.[1]
The SN2 mechanism is generally favored by:
-
Strong nucleophiles.
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the cation but leave the nucleophile free to react.[3][4]
-
Lower to moderate temperatures.
Higher temperatures can increase the rate of both SN1 and SN2 reactions, but they can also promote undesirable side reactions, such as elimination (E2) or decomposition. Excessively high temperatures might also favor the SN1 pathway by providing the energy needed for carbocation formation. Therefore, temperature optimization is a critical balancing act between achieving a reasonable reaction rate and maintaining high selectivity for the desired SN2 product.
Q2: What is a sensible starting temperature range for an alkylation experiment with this reagent?
A prudent starting point for most alkylations with this compound is room temperature (approx. 20-25°C) . Many reactions with moderately strong nucleophiles proceed efficiently without heating. If no significant conversion is observed after several hours (as monitored by TLC or LC-MS), the temperature can be gradually increased. A common next step would be gentle heating to 40-60°C . Reactions requiring more forcing conditions might be heated to 80°C or higher , but this should be approached with caution due to the increased risk of side reactions.[5]
Q3: How does the strength of my nucleophile impact the optimal reaction temperature?
The nucleophile's reactivity is inversely correlated with the required temperature.
| Nucleophile Type | Reactivity | Recommended Starting Temperature |
| Thiols (Thiolates) | Very Strong | 0°C to Room Temperature |
| Amines (Primary, Secondary) | Strong to Moderate | Room Temperature to 50°C[5] |
| Amides (deprotonated) | Moderate | 50°C to 100°C[6] |
| Alcohols (Alkoxides), Phenols | Moderate to Weak | Room Temperature to 80°C (with a strong base) |
| Carboxylates | Weak | 60°C to 110°C |
This table provides general guidance. Optimal temperatures are substrate-specific and must be determined empirically.
Q4: What are the risks of setting the reaction temperature too high?
Exceeding the optimal temperature can introduce several complications:
-
Decomposition: this compound or the desired product may not be thermally stable, leading to degradation and the formation of complex impurities. High temperatures in solvents like DMF can also cause solvent decomposition, producing dimethylamine, which can act as a nucleophile.[6]
-
Over-alkylation: For nucleophiles like primary amines or amides, the mono-alkylated product can be more nucleophilic than the starting material, leading to the formation of di-alkylated byproducts.[7][8] Lowering the temperature can often reduce the rate of this secondary reaction.
-
Elimination Reactions: Although less common for benzylic systems compared to aliphatic halides, a strong, sterically hindered base at high temperatures can promote E2 elimination, forming a stilbene-type byproduct.
-
Reduced Selectivity: If multiple nucleophilic sites are present in the substrate, higher temperatures can reduce the kinetic differentiation between them, leading to a mixture of regioisomers.
Q5: My reaction is very slow. What are the consequences of a temperature that is too low?
The primary consequence of a sub-optimal, low temperature is an impractically slow reaction rate, leading to low or no conversion of starting materials.[7] This can result in:
-
Long Reaction Times: Experiments can take days to reach completion, reducing lab efficiency.
-
Incomplete Conversion: The reaction may stall before all the limiting reagent is consumed, complicating purification.
-
Reagent Degradation: Over extended periods, even at low temperatures, sensitive reagents may slowly degrade.
If a reaction is clean but slow at room temperature, a modest increase in temperature is the most logical first step in optimization.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation reaction.
Problem: Low or No Conversion of Starting Material
Your reaction has been running for several hours, but analysis (TLC, LC-MS) shows predominantly unreacted starting materials.
Causality & Solutions:
-
Insufficient Thermal Energy (Most Common Cause): The activation energy for the reaction has not been met.
-
Solution: Gradually increase the reaction temperature in 15-20°C increments. Hold at each new temperature for 2-4 hours and monitor for product formation. For many standard alkylations, heating to 50-80°C is sufficient.[5]
-
-
Inappropriate Base: The nucleophile may not be sufficiently deprotonated to become reactive. For example, using a weak base like potassium carbonate (K₂CO₃) for a weakly acidic amide will not generate enough of the reactive conjugate base.
-
Solution: Choose a base with a pKa significantly higher than that of the nucleophile. For amides or alcohols, strong bases like sodium hydride (NaH) are often required.[9]
-
-
Poor Solvent Choice: The use of polar protic solvents (like ethanol or water) can cage the nucleophile through hydrogen bonding, drastically reducing its reactivity in an SN2 reaction.[4] Nonpolar solvents (like hexane or toluene) may not adequately dissolve the reactants.
-
Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively dissolve most reactants while enhancing nucleophilicity.[4]
-
Problem: Significant Formation of Byproducts
Your reaction proceeds, but TLC/LC-MS analysis shows multiple spots/peaks, indicating poor selectivity.
-
Over-Alkylation: The mono-alkylated product is reacting further with the this compound. This is common with primary amines.[7][8]
-
Solution 1 (Temperature): Lower the reaction temperature. The activation energy for the second alkylation is often higher, and reducing the temperature can favor the initial reaction.
-
Solution 2 (Stoichiometry): Use a slight excess of the nucleophile relative to the alkylating agent.
-
Solution 3 (Slow Addition): Add the this compound slowly via a syringe pump over several hours. This keeps its instantaneous concentration low, minimizing the chance of a second reaction.[10]
-
-
Thermal Decomposition: The high temperature is causing one of the components to degrade.
-
Solution: Re-run the reaction at the lowest possible temperature that still gives a reasonable rate. If necessary, accept a longer reaction time in exchange for a cleaner profile. Consider performing a small-scale thermal stability test on your starting material and product.
-
Experimental Protocol: Temperature Optimization Study
This protocol outlines a parallel experiment to efficiently determine the optimal temperature for the alkylation of a generic amine nucleophile.
Materials:
-
This compound
-
Amine Substrate (e.g., Aniline derivative)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Reaction vials with stir bars
-
Heating block with temperature control for multiple vials
Procedure:
-
Setup: In four separate, dry reaction vials, add the Amine Substrate (1.0 eq., e.g., 0.2 mmol) and Potassium Carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous Acetonitrile to each vial to achieve a target concentration (e.g., 0.2 M).
-
Stock Solution: Prepare a stock solution of this compound (1.1 eq. relative to the total amount of amine) in anhydrous Acetonitrile.
-
Temperature Equilibration: Place the four vials in the heating block and set them to four different temperatures: 25°C, 45°C, 65°C, and 85°C . Allow the mixtures to stir for 15 minutes to equilibrate.
-
Reaction Initiation: Add the appropriate volume of the this compound stock solution to each vial simultaneously.
-
Monitoring: After 1, 3, 6, and 24 hours, take a small aliquot from each reaction vial. Quench with a drop of water, dilute with solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS to determine the relative conversion and purity.
-
Analysis: Compare the results across the four temperatures. The optimal temperature is the one that provides the best balance of high conversion and minimal byproduct formation in a reasonable timeframe.
Data Logging Table:
| Temperature (°C) | Time (h) | % Conversion (LC-MS) | Key Byproducts Observed |
| 25 | 1 | ||
| 3 | |||
| 6 | |||
| 24 | |||
| 45 | 1 | ||
| 3 | |||
| 6 | |||
| 24 | |||
| 65 | 1 | ||
| 3 | |||
| 6 | |||
| 24 | |||
| 85 | 1 | ||
| 3 | |||
| 6 | |||
| 24 |
References
- 1. homework.study.com [homework.study.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategic Use of Hindered Bases to Suppress Elimination Reactions
Welcome to the Technical Support Center dedicated to providing solutions for a common challenge in organic synthesis: the competition between substitution (SN2) and elimination (E2) reactions. This guide offers in-depth, practical advice for researchers, chemists, and drug development professionals on how to effectively use sterically hindered bases to favor the desired reaction pathway and troubleshoot experiments when elimination side reactions become problematic.
The Underlying Challenge: A Competition Between Substitution and Elimination
At the heart of many synthetic routes lies the reaction of a nucleophile/base with an alkyl halide. These reactions can proceed through two competing bimolecular pathways: SN2, leading to a substitution product, and E2, resulting in an alkene.[1] The outcome is dictated by a delicate balance of factors including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the reaction temperature.[2][3]
A species with a lone pair of electrons can act as both a nucleophile (attacking an electrophilic carbon) and a base (abstracting a proton).[3] When a reagent is a strong base and a good nucleophile (e.g., ethoxide), a mixture of products is often unavoidable, particularly with secondary and even primary alkyl halides.[4] The key to controlling this competition is to select a reagent that can perform one function while being inhibited from performing the other. This is the strategic role of hindered bases.
A hindered base is a strong base with significant steric bulk around its basic center.[5][6] This steric hindrance makes it difficult for the base to approach an electrophilic carbon to act as a nucleophile, while the small size of a proton on the periphery of the substrate remains accessible.[7][8] Consequently, the E2 pathway is suppressed in favor of proton abstraction, or in the context of avoiding elimination, the nucleophilic substitution is favored if a non-basic, good nucleophile is used in conjunction with a hindered base that is only meant to act as a proton shuttle. However, the primary focus of this guide is on using hindered bases to selectively deprotonate a substrate without causing unwanted nucleophilic attack, or to favor an E2 pathway when desired, while minimizing SN2.
dot graph "SN2_vs_E2_Competition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Substrate [label="Alkyl Halide +\nNucleophile/Base", fillcolor="#4285F4"]; SN2_Product [label="Substitution Product\n(SN2)", shape=ellipse, fillcolor="#34A853"]; E2_Product [label="Elimination Product\n(E2 - Alkene)", shape=ellipse, fillcolor="#EA4335"]; Pathway_Choice [label="Reaction Pathway\nDetermined By:", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Substrate -> Pathway_Choice [label="Reaction Conditions"]; Pathway_Choice -> SN2_Product [label=" Good Nucleophile\n Weak Base\n Unhindered Substrate\n Polar Aprotic Solvent"]; Pathway_Choice -> E2_Product [label=" Strong, Hindered Base\n Hindered Substrate\n Higher Temperature "]; } caption: "Fig 1: The competition between SN2 and E2 pathways."
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you quickly diagnose and resolve issues at the bench.
Issue 1: My substitution reaction with a primary alkyl halide is giving a significant amount of alkene byproduct.
-
Potential Cause: Your nucleophile is too basic, or you are using a strong, unhindered base, which is promoting E2 elimination. Even with primary substrates, a strong, non-bulky base like ethoxide can lead to elimination byproducts.[4]
-
Solution:
-
Switch to a less basic nucleophile: If possible, choose a nucleophile that is known to be a weak base, such as halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻).[9]
-
Use a hindered base if deprotonation is needed first: If the goal is to deprotonate a carbon alpha to a carbonyl (like in an enolate formation) before alkylation, a strong but non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is the classic choice for this scenario as its steric bulk prevents it from attacking the carbonyl group or the alkyl halide.[5][10]
-
Lower the reaction temperature: Higher temperatures favor elimination over substitution.[11] Running the reaction at a lower temperature can significantly improve the ratio of substitution to elimination products.
-
Issue 2: I am trying to perform an E2 elimination on a secondary alkyl halide, but I'm getting a mixture of the Zaitsev (more substituted) and Hofmann (less substituted) alkenes.
-
Potential Cause: The steric environment of your base is not sufficient to selectively abstract the less hindered proton.
-
Solution:
-
Employ a bulky, sterically demanding base: To favor the Hofmann product, use a base with significant steric hindrance. Potassium tert-butoxide (KOtBu) is a standard choice for this purpose.[12][13] Its bulk makes it difficult to access the more sterically hindered internal proton, leading to preferential abstraction of a terminal proton.[14] Other bulky bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) can also be effective.[15]
-
Consider the leaving group: Bulkier leaving groups can also favor the formation of the Hofmann product.[14]
-
Issue 3: My reaction with LDA is giving low yields or is not going to completion.
-
Potential Cause: LDA is highly reactive and sensitive to moisture and air.[10] Improper preparation or handling can lead to its degradation. Additionally, the reaction temperature might be too high, causing LDA to decompose.
-
Solution:
-
Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare LDA in situ at low temperature: LDA is typically prepared by adding n-butyllithium to diisopropylamine in THF at -78 °C.[16][17] Using freshly prepared LDA is often more reliable than using commercially available solutions that may have degraded over time.
-
Maintain low temperature: LDA is unstable at room temperature and should be kept cold (ideally -78 °C) throughout the deprotonation step.[18]
-
Check for acidic protons on the electrophile: If the electrophile you are adding to your LDA-generated enolate has an acidic proton, it may quench the enolate rather than undergo the desired reaction.[17]
-
Issue 4: I used DBU for an elimination reaction, but I'm observing a side product where DBU has acted as a nucleophile.
-
Potential Cause: While often described as "non-nucleophilic," the nucleophilicity of amidine bases like DBU and DBN is not negligible.[19][20] In certain contexts, especially with highly reactive electrophiles, they can act as nucleophiles.
-
Solution:
-
Switch to a more hindered base: If nucleophilic addition of the base is a significant problem, consider using a base with greater steric hindrance, such as a phosphazene base or a highly hindered guanidine base.[21]
-
Modify reaction conditions: Lowering the temperature or changing the solvent may help to disfavor the nucleophilic pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right hindered base for my reaction?
A1: The choice depends on the required basicity and the steric tolerance of your system.
-
For very strong basicity (pKa of conjugate acid > 35): Lithium diisopropylamide (LDA) [pKa ≈ 36] is ideal for deprotonating weakly acidic C-H bonds, such as those alpha to carbonyls, to form kinetic enolates.[10][16] Lithium tetramethylpiperidide (LiTMP) is even more sterically hindered.
-
For strong basicity (pKa of conjugate acid ≈ 17-19): Potassium tert-butoxide (KOtBu) is a cost-effective and powerful base, excellent for promoting E2 reactions and favoring the Hofmann product.[12][22]
-
For moderate basicity (pKa of conjugate acid ≈ 11-14): N,N-Diisopropylethylamine (DIPEA or Hünig's Base) [pKa = 10.75] and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [pKa = 13.5] are useful for scavenging protons produced in a reaction without interfering with other functional groups.[5] DBU is particularly effective for E2 eliminations.[23]
-
For unique proton scavenging: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) has a moderate pKa (~12) but an exceptionally high affinity for protons due to the relief of steric strain upon protonation.[23][24] It is an excellent, non-nucleophilic proton scavenger.[25][26]
dot graph "Base_Selection_Decision_Tree" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="What is the goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; deprotonate_CH [label="Deprotonate a\nweakly acidic C-H?", shape=diamond, fillcolor="#4285F4"]; promote_E2 [label="Promote E2\nElimination?", shape=diamond, fillcolor="#4285F4"]; scavenge_proton [label="Scavenge acid\nbyproduct?", shape=diamond, fillcolor="#4285F4"];
lda [label="Use LDA, LiTMP, or\nKHMDS at low temp", shape=ellipse, fillcolor="#34A853"]; kotbu [label="Use KOtBu for\nHofmann product", shape=ellipse, fillcolor="#34A853"]; dbu [label="Use DBU/DBN for\nZaitsev product", shape=ellipse, fillcolor="#34A853"]; proton_sponge [label="Use Proton Sponge®\nor DIPEA", shape=ellipse, fillcolor="#34A853"];
// Edges start -> deprotonate_CH; start -> promote_E2; start -> scavenge_proton;
deprotonate_CH -> lda [label="Yes"]; promote_E2 -> kotbu [label="Hofmann desired"]; promote_E2 -> dbu [label="Zaitsev desired"]; scavenge_proton -> proton_sponge [label="Yes"]; } caption: "Fig 2: Decision tree for selecting a hindered base."
Q2: What are the key safety considerations when working with strong hindered bases like LDA and KOtBu?
A2: These reagents are hazardous and must be handled with care.
-
LDA: Solutions of LDA are often prepared from n-butyllithium, which is pyrophoric (ignites spontaneously in air).[10][18] LDA itself is highly reactive and reacts violently with water and protic solvents.[10] It can cause severe skin burns and eye damage. Always handle under an inert atmosphere in a fume hood, wear appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves), and have a Class D fire extinguisher readily available.
-
KOtBu: This is a strong caustic base and is corrosive. It reacts exothermically with water.[22] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry place.
Q3: Can solvent choice affect the outcome of my reaction with a hindered base?
A3: Absolutely. The solvent plays a crucial role.
-
For LDA: Tetrahydrofuran (THF) is the most common solvent as it solvates the lithium cation, which can affect the aggregation state and reactivity of LDA.[10][16]
-
For SN2 vs. E2: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions by solvating the cation of the base/nucleophile, leaving the anion more "naked" and reactive.[2] Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, potentially slowing down both reactions, but can favor SN1/E1 pathways for tertiary substrates.[3]
Data Summary: Properties of Common Hindered Bases
| Base Name | Abbreviation | pKa of Conjugate Acid | Key Characteristics & Common Uses |
| Lithium Diisopropylamide | LDA | ~36 (in THF)[10][16] | Very strong, non-nucleophilic base. Used for kinetic deprotonation of C-H acids (e.g., forming enolates).[5] |
| Potassium tert-Butoxide | KOtBu, t-BuOK | ~17-19[22] | Strong, bulky base. Excellent for promoting E2 reactions, often favoring the less substituted (Hofmann) alkene.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~13.5 (in H₂O)[5], ~24.3 (in MeCN)[23] | Strong, non-nucleophilic base for E2 eliminations. Can exhibit some nucleophilicity.[19] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | Comparable to DBU[5] | Similar to DBU, used for promoting elimination reactions. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.75[5] | Moderately basic, highly hindered amine. Used as a non-nucleophilic proton scavenger. |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge® | ~12.1 (in H₂O) | Exceptionally high proton affinity due to steric strain relief. Excellent non-nucleophilic acid scavenger.[23][24] |
Experimental Protocol: Kinetic Enolate Formation using in situ Prepared LDA
This protocol describes the deprotonation of an ester at the alpha-position to form a lithium enolate, a common procedure where avoiding nucleophilic attack on the carbonyl is critical.
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Ester substrate
-
Three-neck round-bottom flask, dropping funnel, rubber septa, magnetic stirrer, inert gas line (Argon or N₂), and syringes.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a stirrer bar, a thermometer, a rubber septum, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the reaction flask, add anhydrous THF (e.g., 3 mL per 1 mmol of substrate) and diisopropylamine (1.2 equivalents).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-BuLi (1.1 equivalents) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir for 15-20 minutes at -78 °C. The instantaneous formation of LDA occurs.[17]
-
Substrate Addition: Dissolve the ester substrate (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise via syringe or cannula to the freshly prepared LDA solution at -78 °C.[17]
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-45 minutes to ensure complete formation of the lithium enolate. The reaction is now ready for the addition of an electrophile.
-
Quenching: Once the subsequent reaction with an electrophile is complete, the reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[17]
dot graph "LDA_Protocol_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Assemble flame-dried\nglassware under Argon", fillcolor="#4285F4"]; B [label="2. Add anhydrous THF and\nDiisopropylamine (1.2 eq)", fillcolor="#4285F4"]; C [label="3. Cool to -78 °C", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Add n-BuLi (1.1 eq)\ndropwise. Stir 20 min.", fillcolor="#EA4335"]; E [label="5. Add Substrate (1.0 eq)\nin THF dropwise", fillcolor="#4285F4"]; F [label="6. Stir at -78 °C for 30-45 min\nto form enolate", fillcolor="#34A853"]; G [label="7. Ready for\nElectrophile Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Fig 3: Workflow for kinetic enolate formation with LDA."
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sparknotes.com [sparknotes.com]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. SN2 vs E2 [chemistrysteps.com]
- 16. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 17. How To [chem.rochester.edu]
- 18. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 19. Nucleophilicities and carbon basicities of DBU and DBN - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The synthesis and properties of a series of strong but hindered organic bases - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. sarchemlabs.com [sarchemlabs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
Technical Support Center: The 2-(Methylsulfonyl)benzyl Ether Protecting Group
Welcome to the technical support center for the 2-(methylsulfonyl)benzyl (MBS) ether protecting group. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of using this robust protecting group in their synthetic endeavors. Here, we delve into the unique stability profile of the MBS ether, particularly its notable resistance to acidic conditions, and provide practical, field-tested guidance for its effective use and cleavage.
Core Concepts: Understanding the 2-(Methylsulfonyl)benzyl Ether
The 2-(methylsulfonyl)benzyl ether is a specialized protecting group for hydroxyl functionalities. Its defining characteristic is the presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position of the benzyl ring. This feature dramatically alters the electronic properties of the benzyl group, rendering the MBS ether significantly more stable than a standard benzyl (Bn) ether, especially under acidic conditions. This guide will illuminate the chemical principles behind this stability and provide solutions for its strategic application and removal.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered when working with the 2-(methylsulfonyl)benzyl ether protecting group.
Q1: Why is my 2-(methylsulfonyl)benzyl ether completely stable to acidic conditions that normally cleave other benzyl ethers?
A1: The remarkable stability of the 2-(methylsulfonyl)benzyl ether to acidic conditions is a direct consequence of the electronic effect of the ortho-methylsulfonyl group. Acid-catalyzed cleavage of benzyl ethers typically proceeds through an SN1-type mechanism, which involves the formation of a stabilized benzyl carbocation intermediate.
However, the methylsulfonyl (-SO₂Me) group is a potent electron-withdrawing group. Its presence on the aromatic ring, particularly at the ortho position, strongly destabilizes the incipient benzyl carbocation. This destabilization significantly increases the activation energy for the cleavage reaction, making the MBS ether exceptionally resistant to acidic deprotection methods that are effective for standard benzyl or even p-methoxybenzyl (PMB) ethers.[1]
DOT Diagram: Influence of Substituents on Benzyl Ether Cleavage
Caption: Comparison of carbocation stability in PMB vs. MBS ether cleavage.
Q2: If acidic cleavage is not feasible, what are the recommended methods for deprotecting a 2-(methylsulfonyl)benzyl ether?
A2: Given its acid stability, orthogonal deprotection strategies are required. The most reliable methods for cleaving the MBS ether are:
-
Catalytic Hydrogenolysis: This is a standard and often effective method for the cleavage of benzyl ethers.[2][3][4] However, the presence of the sulfur atom in the methylsulfonyl group can sometimes lead to catalyst poisoning. Careful selection of the catalyst and reaction conditions is crucial.
-
Oxidative Deprotection: Recent advances have demonstrated the efficacy of oxidative methods for the deprotection of benzyl ethers, including those with electron-withdrawing groups. A particularly promising method involves the use of a nitroxyl-radical catalyst in the presence of a co-oxidant.[5][6][7][8][9] This approach is often mild and tolerates a wide range of functional groups.
-
Reductive Cleavage: Dissolving metal reductions can also be employed for the cleavage of robust benzyl ethers.
Q3: Can I use Lewis acids to cleave a 2-(methylsulfonyl)benzyl ether?
A3: While some strong Lewis acids can cleave standard benzyl ethers, they are generally not effective for those bearing strongly electron-withdrawing groups.[10][11] The mechanism of Lewis acid-mediated cleavage also relies on the formation of a carbocation-like intermediate, which is disfavored in the case of the MBS ether. Therefore, this is not a recommended approach and will likely result in the recovery of the starting material.
Q4: In which synthetic scenarios is the high stability of the 2-(methylsulfonyl)benzyl ether advantageous?
A4: The exceptional stability of the MBS ether makes it an excellent choice in multi-step syntheses where acidic conditions are required for the manipulation of other functional groups. For example, it is ideal for protecting a hydroxyl group while silyl ethers or acetals are being removed elsewhere in the molecule. Its robustness allows for a wider range of synthetic transformations to be performed without premature deprotection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to cleave the MBS ether with strong acid (e.g., TFA, HCl). | The 2-methylsulfonyl group strongly destabilizes the benzyl carbocation intermediate required for acid-catalyzed cleavage. | This is expected behavior. Switch to an orthogonal deprotection strategy such as catalytic hydrogenolysis or oxidative deprotection. |
| Catalytic hydrogenolysis is slow or incomplete. | 1. Catalyst poisoning by the sulfur atom in the methylsulfonyl group. 2. Inactive catalyst. 3. Insufficient hydrogen pressure or poor mixing. | 1. Increase catalyst loading (e.g., up to 50% w/w). 2. Use a fresh batch of a high-activity catalyst like Pearlman's catalyst (Pd(OH)₂/C). 3. Ensure vigorous stirring and a positive hydrogen pressure. 4. Consider switching to an alternative method like oxidative deprotection. |
| Side reactions observed during deprotection. | The chosen deprotection conditions may not be compatible with other functional groups in the molecule. | Carefully review the compatibility of all functional groups with the intended deprotection method. For substrates with hydrogenation-sensitive groups (e.g., alkenes, alkynes), oxidative deprotection is a preferable alternative.[5][7] |
Experimental Protocols
Protocol 1: Deprotection of 2-(Methylsulfonyl)benzyl Ether via Catalytic Hydrogenolysis
This protocol provides a general guideline for the reductive cleavage of the MBS ether.
DOT Diagram: Hydrogenolysis Workflow
Caption: Workflow for MBS ether deprotection by catalytic hydrogenolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-(methylsulfonyl)benzyl-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C). The catalyst loading may need to be higher than for a standard benzyl ether, ranging from 10% to 50% by weight relative to the substrate.
-
Hydrogenation: Securely seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.
-
Purification: Purify the product as needed using standard techniques such as column chromatography.
Protocol 2: Oxidative Deprotection of 2-(Methylsulfonyl)benzyl Ether using a Nitroxyl-Radical Catalyst
This protocol is based on modern methods for the oxidative cleavage of benzyl ethers and is particularly useful for substrates that are sensitive to hydrogenation.[5][7][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, dissolve the 2-(methylsulfonyl)benzyl-protected alcohol in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
-
Catalyst and Co-oxidant Addition: Add the nitroxyl-radical catalyst (e.g., an electronically tuned derivative of TEMPO) and the co-oxidant, such as phenyl iodonium bis(trifluoroacetate) (PIFA).
-
Reaction: Stir the reaction mixture at ambient temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction as appropriate for the specific catalyst and co-oxidant used. This may involve washing with a reducing agent solution (e.g., aqueous sodium thiosulfate) followed by standard aqueous work-up.
-
Isolation and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Navigating the Challenges of 2-(Methylsulfonyl)benzyl (Msib) Protecting Group Cleavage: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the 2-(methylsulfonyl)benzyl (Msib) protecting group. This guide is designed to provide in-depth, field-proven insights into why this seemingly straightforward protecting group can be deceptively difficult to cleave and to offer robust troubleshooting strategies to overcome these hurdles.
Introduction: The Paradox of the 2-(Methylsulfonyl)benzyl (Msib) Group
The 2-(methylsulfonyl)benzyl (Msib) group is a benzyl-type protecting group for alcohols, amines, and other functionalities. Its structure, featuring a sterically accessible benzylic linkage, often leads researchers to anticipate facile cleavage under standard debenzylation conditions, such as catalytic hydrogenation. However, the presence of the electron-withdrawing methylsulfonyl group at the ortho position dramatically alters the electronic properties of the benzyl system, rendering it surprisingly stable and resistant to conventional deprotection methods. This guide will demystify the challenges associated with Msib cleavage and provide a logical framework for successful deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my standard catalytic hydrogenation failing to cleave the Msib group?
A1: There are two primary reasons for the failure of standard catalytic hydrogenation (e.g., Pd/C, H₂) to remove the Msib group:
-
Electronic Deactivation: The strongly electron-withdrawing sulfonyl group at the ortho position significantly reduces the electron density of the aromatic ring. This deactivation makes the benzylic C-O or C-N bond less susceptible to hydrogenolysis, a key step in the catalytic cleavage of benzyl ethers.
-
Catalyst Poisoning: Sulfur-containing compounds are well-known poisons for palladium and other precious metal catalysts[1][2]. The sulfonyl group of the Msib moiety can adsorb onto the active sites of the catalyst, leading to a significant reduction in its activity or complete deactivation[1].
Q2: I've tried stronger acidic conditions, but the Msib group remains intact. Why?
A2: While strong acids can cleave some benzyl ethers, the Msib group's stability is also enhanced against acid-mediated cleavage[3][4][5][6]. The electron-withdrawing nature of the ortho-sulfonyl group destabilizes the formation of a benzylic carbocation intermediate, which is a crucial step in the SN1-type cleavage of benzyl ethers under acidic conditions. Therefore, even forcing conditions with strong acids may fail to yield the desired deprotection and can lead to decomposition of the substrate.
Q3: Are there any successful methods for the direct cleavage of the Msib group?
A3: Direct cleavage of the Msib group without prior modification is challenging and often results in low yields or decomposition. The inherent stability of the group necessitates a more strategic approach. The most promising strategy involves a "safety-catch" mechanism, where the sulfonyl group is chemically modified to facilitate cleavage.
Troubleshooting Guide: A "Safety-Catch" Approach to Msib Cleavage
The most effective strategy for cleaving the Msib protecting group is to treat it as a "safety-catch" system. This involves a two-step process: first, the deactivating sulfonyl group is "activated" through reduction, and second, the now-labile benzyl group is cleaved.
Core Principle: Reductive Activation
The underlying principle of this strategy is to reduce the electron-withdrawing sulfonyl group (SO₂) to a less withdrawing sulfinyl (SO) or thioether (S) group. This reduction increases the electron density of the aromatic ring and makes the benzylic position more susceptible to cleavage.
Caption: The "Safety-Catch" workflow for Msib deprotection.
Step 1: Reductive Activation of the Sulfonyl Group
The choice of reducing agent is critical and depends on the functional group tolerance of your substrate.
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| Samarium(II) Iodide (SmI₂) | THF, -78 °C to rt | Mild and highly effective for reducing sulfonyl groups. Tolerates many functional groups.[7][8][9] | Requires anhydrous conditions. Stoichiometric amounts are needed. |
| Titanium(IV) Chloride / Zinc (TiCl₄/Zn) | DCM or THF, 0 °C to rt | Strong reducing system. | Can be harsh and may not be suitable for sensitive substrates. |
| Other Reductive Systems | Varies | Other systems like Mg/MeOH or NaBH₄/NiCl₂ may also be effective but require optimization. | Substrate-dependent and may require screening. |
Experimental Protocol: Reductive Activation with Samarium(II) Iodide
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the Msib-protected substrate in anhydrous THF (approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of SmI₂: Slowly add a solution of Samarium(II) Iodide (0.1 M in THF, 2-4 equivalents) to the reaction mixture. The characteristic deep blue color of SmI₂ should persist.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor the progress by TLC or LC-MS. The reaction may require warming to 0 °C or room temperature for completion.
-
Quenching: Once the reduction of the sulfonyl group is complete, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude reduced intermediate can often be used directly in the next step without further purification.
Step 2: Cleavage of the Activated Benzyl Group
Once the sulfonyl group has been reduced, the resulting sulfinyl or thioether benzyl group is significantly more labile and can be cleaved under milder conditions.
| Cleavage Reagent | Typical Conditions | Mechanism | Notes |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | Acid-catalyzed cleavage (SN1-like) | The thioether or sulfinyl group activates the ring for cleavage. |
| Lewis Acids (e.g., TMSI, BBr₃) | DCM, -78 °C to rt | Coordination to the ether oxygen followed by nucleophilic attack. | Can be very effective but may affect other acid-sensitive groups.[10] |
| Oxidative Cleavage (DDQ) | MeCN/H₂O, rt | Single-electron transfer mechanism.[11][12][13][14] | May be an option if the reduced sulfur can be re-oxidized in situ. |
Experimental Protocol: Acid-Catalyzed Cleavage with TFA
-
Dissolution: Dissolve the crude reduced intermediate from Step 1 in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM).
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the cleavage is complete.
-
Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the deprotected product by column chromatography.
Caption: A logical workflow for troubleshooting Msib deprotection.
Conclusion
The 2-(methylsulfonyl)benzyl (Msib) protecting group presents a significant, though not insurmountable, challenge for deprotection. Its stability, a consequence of the electronic-withdrawing nature of the ortho-sulfonyl group, necessitates a departure from standard debenzylation protocols. By embracing a "safety-catch" strategy involving reductive activation followed by cleavage, researchers can successfully unmask the protected functionality. This guide provides a foundational framework for troubleshooting and optimizing the deprotection of this robust protecting group. As with any challenging chemical transformation, careful reaction monitoring and a willingness to screen different conditions are key to success.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reversed Electron Apportionment in Mesolytic Cleavage: The Reduction of Benzyl Halides by SmI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Fluorescence from Samarium(II) Iodide and Its Electron Transfer Quenching: Dynamics of the Reaction of Benzyl Radicals with Sm(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
- 14. pubs.acs.org [pubs.acs.org]
Unexpected reactivity of the methylsulfonyl group during synthesis
Technical Support Center: Methylsulfonyl Group Reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complex and often unexpected reactivity of the methylsulfonyl (mesyl) group in organic synthesis. While valued for its electron-withdrawing nature and its role in creating excellent leaving groups, the sulfonyl functional group can also be a source of perplexing side reactions and failed transformations.[1] This guide is structured to provide direct, actionable solutions to common problems, moving from frequently asked questions to in-depth troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties of the methylsulfonyl group that underpin its reactivity.
Q1: Why is my mesylate undergoing elimination instead of the desired substitution?
A: This is one of the most common issues. The methanesulfonate (mesylate) group is an excellent leaving group because its negative charge is highly stabilized by resonance. This property, designed to facilitate substitution, also makes it highly susceptible to elimination reactions (E2 and E1cB).
-
Causality: The outcome of the substitution vs. elimination competition is dictated by the classic principles of physical organic chemistry. Strong, sterically hindered bases (e.g., DBU, t-BuOK) will preferentially abstract a proton, favoring E2 elimination. For substrates with acidic protons alpha to an electron-withdrawing group, even weaker bases can trigger an E1cB (Elimination Unimolecular Conjugate Base) pathway.[2]
-
Quick Tip: If you observe elimination, first assess your base. A switch to a less-hindered, weaker base (e.g., K₂CO₃, Et₃N) and lower reaction temperatures can often favor the desired substitution pathway.[3][4]
Q2: I'm trying to form an α-sulfonyl carbanion, but my reaction is messy. What's going wrong?
A: The protons on the carbon adjacent to a sulfonyl group are acidic and can be removed to form a synthetically useful carbanion.[5] However, these carbanions can be highly reactive and prone to side reactions.
-
Causality: The stability of the α-sulfonyl carbanion is key. Problems often arise from an inappropriate choice of base or reaction conditions. Using an overly strong base (like n-BuLi) when a milder one would suffice can lead to deprotonation at other sites or reaction with the solvent. Furthermore, the generated carbanion can sometimes react with starting material that has not yet been deprotonated.[6][7]
-
Quick Tip: Use the mildest base capable of efficiently deprotonating your sulfone. For many applications, bases like LDA or KHMDS at low temperatures (-78 °C) provide excellent control. Also, consider the order of addition: adding the sulfone solution slowly to the base can minimize side reactions.
Q3: My aromatic sulfone is reacting in an unexpected way, leading to a rearranged product. What is this reaction?
A: You are likely observing a Smiles rearrangement or a related variant. This is a powerful, yet often unanticipated, intramolecular nucleophilic aromatic substitution (SNAr).[8][9]
-
Causality: The reaction is triggered when a molecule contains an activated aromatic ring (made electron-deficient by the sulfonyl group) and a tethered internal nucleophile (like an alcohol, amine, or thiol).[8] In the presence of a base, the nucleophile attacks the aromatic ring at the carbon bearing the sulfonyl group (ipso-substitution), proceeding through a spirocyclic Meisenheimer complex intermediate.[9]
-
Quick Tip: If this rearrangement is undesired, you must prevent the intramolecular attack. This can be achieved by protecting the internal nucleophile (e.g., protecting an alcohol as a silyl ether) before performing reactions that require basic conditions.
Part 2: Troubleshooting Guide: Scenarios & Solutions
This section provides detailed troubleshooting for specific experimental failures.
Scenario 1: Failure in Julia-Kocienski Olefination - Low Yield or Incorrect Stereochemistry
You are performing a Julia-Kocienski olefination to form a C=C double bond, but the reaction is failing or giving the wrong (Z)-isomer instead of the expected (E)-isomer.[10][11][12]
The stereochemical outcome of the Julia-Kocienski reaction is intricately linked to the initial addition of the metalated sulfone to the aldehyde and the subsequent elimination pathway.[10] While often highly (E)-selective, unexpected outcomes can arise from several factors:
-
Poor Carbanion Formation: Inefficient deprotonation of the sulfone leads to low conversion.
-
Unfavorable Intermediate Formation: The initial addition of the sulfonyl anion to the aldehyde can form syn and anti adducts. The ratio of these adducts, influenced by solvent and counterion, directly impacts the final E/Z ratio.[10][13]
-
Side Reactions: In some cases, especially with enolizable aldehydes or lactones, the basic conditions can cause undesired side reactions like E1cB elimination of a different part of the molecule, which can then react with your sulfone reagent.[2]
Caption: Troubleshooting workflow for the Julia-Kocienski olefination.
This protocol is recommended when using base-sensitive aldehydes to minimize their decomposition before they can react with the sulfonyl carbanion.[13]
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alkyl sulfone (1.0 eq) and the aldehyde (1.2 eq) in anhydrous THF (or DME) to make a 0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add the base (e.g., KHMDS, 1.1 eq, as a 0.5 M solution in toluene) dropwise to the cooled mixture over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours. Monitor the reaction progress by TLC, quenching small aliquots with saturated NH₄Cl solution.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Scenario 2: Unexpected Intramolecular Rearrangement of an Aromatic Sulfone
You are attempting a reaction on a substrate containing both an aromatic sulfonyl group and a hydroxyl group (e.g., an o-hydroxydiaryl sulfone), and under basic conditions, you isolate a product where the aryl ring has migrated.
This is the classic Smiles Rearrangement . The methylsulfonyl group, as a potent electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The tethered hydroxyl group, when deprotonated by a base, acts as an intramolecular nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-(Methylsulfonyl)benzyl Bromide Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 2-(methylsulfonyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and encounter purification hurdles. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues, underpinned by the chemical principles governing these separations.
Introduction: The Challenge of the Sulfonyl Group
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties imparted by the methylsulfonyl group. However, this electron-withdrawing and highly polar functional group introduces specific challenges in product purification. The increased polarity of the desired products can lead to issues with solubility, chromatographic behavior, and the separation from polar byproducts. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is complete, but I'm struggling to remove unreacted this compound. What are the best strategies?
This is a common issue, as this compound can be challenging to separate from the desired, often similarly polar, product.
Answer:
Several strategies can be employed, ranging from a simple chemical quench to more elaborate chromatographic methods.
-
Chemical Quenching: A highly effective method is to convert the excess benzyl bromide into a more easily separable species.
-
Amine Quench: Adding a primary or secondary amine, such as triethylamine or morpholine, will react with the excess benzyl bromide to form a highly polar quaternary ammonium salt.[1][2] This salt is typically soluble in water and can be easily removed during an aqueous workup.
-
Thiol Quench: Thiols are excellent nucleophiles and react rapidly with benzyl halides. Adding a thiol like thiophenol or benzyl mercaptan, followed by a basic wash, can effectively scavenge the remaining electrophile.
-
-
Chromatographic Separation:
-
Flash Column Chromatography: While the starting material and product may have similar polarities, careful optimization of the solvent system can achieve separation. Due to the polar nature of the sulfonyl group, a more polar eluent system than for typical benzyl bromide reactions may be required.[3] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often successful.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography can be a powerful alternative. The nonpolar stationary phase will have a weaker affinity for the polar compounds, allowing for separation based on subtle differences in hydrophobicity.
-
Experimental Protocol: Quenching with Triethylamine
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add 1.5-2.0 equivalents (relative to the excess benzyl bromide) of triethylamine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Proceed with a standard aqueous workup. The resulting triethyl(2-(methylsulfonyl)benzyl)ammonium bromide salt will partition into the aqueous layer.
FAQ 2: I see a significant amount of a polar byproduct in my TLC that I suspect is 2-(methylsulfonyl)benzyl alcohol. How can I prevent its formation and remove it?
The formation of the corresponding alcohol is a common side reaction, particularly if there is residual water in the reaction mixture or during workup.
Answer:
The hydrolysis of this compound to 2-(methylsulfonyl)benzyl alcohol is a competing nucleophilic substitution reaction.
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Choice: In reactions where a base is used (e.g., Williamson ether synthesis or N-alkylation), ensure the base is strong enough to deprotonate the nucleophile effectively, but not so strong as to promote elimination or other side reactions. The choice of a non-nucleophilic base can also be beneficial.
-
-
Removal:
-
Column Chromatography: 2-(Methylsulfonyl)benzyl alcohol is significantly more polar than the starting bromide and many of the desired alkylated products. It can typically be separated by flash column chromatography using a moderately polar eluent system (e.g., ethyl acetate/hexanes).
-
Acid-Base Extraction (for acidic or basic products): If your desired product has an acidic or basic handle, you can use liquid-liquid extraction to separate it from the neutral alcohol. For example, if your product is an amine, you can extract it into an acidic aqueous layer, leaving the alcohol in the organic phase.
-
Visualization: Hydrolysis of this compound
References
Technical Support Center: Managing Benzyl Bromides in the Laboratory
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses the most common immediate questions and concerns when working with benzyl bromides.
Q1: What makes benzyl bromide a lachrymator?
Benzyl bromide's lachrymatory (tear-inducing) effect stems from its high reactivity as an electrophile.[1] The benzylic carbon is susceptible to nucleophilic attack, a reaction favored by the stability of the resulting benzyl carbocation intermediate.[2] When benzyl bromide vapor comes into contact with the moisture on the surface of the eye, it undergoes a nucleophilic substitution (SN2) reaction with nucleophiles present in the corneal nerves.[3][4][5][6] This alkylation of nerve endings is thought to trigger a response from the polymodal nociceptors, which are sensitive to chemical stimuli, leading to the sensation of irritation and the physiological response of tearing.[7][8][9]
Q2: I can smell benzyl bromide. Am I at risk?
Yes. If you can smell benzyl bromide, you are being exposed to its vapors, which are a powerful irritant to the eyes, respiratory tract, and mucous membranes.[1][10] It is crucial to work with benzyl bromide in a well-ventilated chemical fume hood at all times to minimize exposure.[1][11] Even concentrating reaction mixtures on a rotovap outside of a fume hood can lead to significant exposure and irritation.
Q3: What is the most critical piece of Personal Protective Equipment (PPE) when handling benzyl bromide?
While all appropriate PPE is essential, eye protection is paramount due to the potent lachrymatory nature of benzyl bromide. This includes chemical splash goggles and a face shield.[12] Standard safety glasses are not sufficient. In addition to eye protection, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[12]
Q4: What are the immediate first aid steps for benzyl bromide exposure?
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Q5: How should I store benzyl bromide?
Store benzyl bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, moisture, and sources of ignition.[15] It is incompatible with strong bases, amines, oxidizing agents, and alcohols.[13]
Troubleshooting Guides
This section provides step-by-step protocols for managing specific issues that may arise during experimentation.
Issue 1: Lingering Lachrymatory Vapors in the Fume Hood
Even with proper handling, residual vapors can persist in the fume hood after a reaction.
Causality: Benzyl bromide is volatile, and trace amounts can adhere to surfaces within the fume hood.
Troubleshooting Protocol:
-
Ensure Containment: Keep the fume hood sash at the lowest practical working height.
-
Surface Decontamination: Wipe down all surfaces inside the fume hood (including the sash) with a cloth dampened with a suitable quenching solution (see "Quenching and Decontamination Protocols" below), followed by a clean, wet cloth.
-
Extended Ventilation: Allow the fume hood to run for an extended period after use to ensure all vapors have been exhausted.
Issue 2: Accidental Small Spill Inside a Fume Hood (<10 mL)
Prompt and correct cleanup of small spills is critical to prevent wider contamination and exposure.
Causality: Accidental spills can release a high concentration of lachrymatory vapors.
Troubleshooting Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If safe to do so, contain the spill with an inert absorbent material like sand, dry lime, or soda ash.[16] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization: Cover the absorbent material with a quenching agent. A 5% aqueous sodium bicarbonate solution can be carefully applied.[16]
-
Cleanup: Once the reaction has subsided, carefully scoop the mixture into a designated, labeled waste container.
-
Final Decontamination: Wipe the spill area with a cloth soaked in a quenching solution, followed by a water rinse.
Quenching and Decontamination Protocols
Properly quenching residual benzyl bromide in reaction mixtures and decontaminating glassware is essential for safety and to prevent cross-contamination.
Mechanism of Quenching
The principle behind quenching benzyl bromide is to convert it into a less reactive, non-lachrymatory, and often water-soluble compound via a nucleophilic substitution reaction.
Recommended Quenching Agents
| Quenching Agent | Reaction Principle | Use Case |
| Triethylamine (Et₃N) | Reacts with benzyl bromide to form a water-soluble benzyltriethylammonium bromide salt.[17][18] | Quenching excess reagent in a reaction mixture. |
| Aqueous Ammonia (NH₃) | Reacts with benzyl bromide to form benzylamine and ammonium bromide. | Decontamination of glassware. |
| Sodium Bicarbonate (NaHCO₃) Solution | A weak base that can hydrolyze benzyl bromide to benzyl alcohol and sodium bromide.[16] | Washing crude reaction mixtures and neutralizing acidic byproducts. |
| Methanol or Isopropanol | Alcohols can act as nucleophiles to convert benzyl bromide to the corresponding benzyl ether.[11] | Quenching reactions, particularly when a non-aqueous workup is desired. |
Protocol 1: Quenching Excess Benzyl Bromide in a Reaction Mixture
Objective: To neutralize unreacted benzyl bromide before workup.
Methodology:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess (1.5-2 equivalents relative to the excess benzyl bromide) of triethylamine or methanol.[11][17]
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete reaction.
-
Proceed with the aqueous workup. The resulting benzyltriethylammonium salt is water-soluble and will be removed in the aqueous layer.[17]
Protocol 2: Decontamination of Glassware
Objective: To safely clean glassware contaminated with benzyl bromide.
Methodology:
-
Initial Rinse: Rinse the glassware with an organic solvent such as acetone or ethanol to remove the bulk of the organic residues. Dispose of the rinse solvent as hazardous waste.
-
Quenching Soak: Prepare a quenching solution, such as a 5-10% solution of aqueous ammonia or a saturated solution of sodium bicarbonate.[16] Place the glassware in the solution and allow it to soak for at least one hour. This can be done in a designated plastic tub within a fume hood.
-
Standard Cleaning: After soaking, wash the glassware with laboratory detergent and water as per standard procedures.
-
Final Rinse: Thoroughly rinse with deionized water.
Visualizing Workflows
dot digraph "Benzyl_Bromide_Handling_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; Prep [label="Don Appropriate PPE:\n- Chemical Goggles & Face Shield\n- Lab Coat\n- Chemical-Resistant Gloves"]; Setup [label="Set up experiment in a\ncertified chemical fume hood"]; Prep -> Setup [label="Always"]; }
subgraph "cluster_Handling" { label = "Handling & Reaction"; style = "rounded"; bgcolor = "#E6F4EA"; Measure [label="Measure and dispense\nbenzyl bromide in the fume hood"]; Reaction [label="Perform reaction under\ninert atmosphere if necessary"]; Measure -> Reaction; }
subgraph "cluster_PostReaction" { label = "Post-Reaction & Cleanup"; style = "rounded"; bgcolor = "#FCE8E6"; Quench [label="Quench excess benzyl bromide\nin the reaction vessel"]; Workup [label="Perform aqueous workup"]; Decon [label="Decontaminate glassware\nusing appropriate quenching solution"]; Waste [label="Dispose of all waste in\nproperly labeled containers"]; Quench -> Workup; Workup -> Decon; Decon -> Waste; }
Setup -> Measure; Reaction -> Quench; } .dot
Caption: Workflow for the safe handling of benzyl bromide.
dot digraph "Troubleshooting_Spill_Response" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Spill [label="Small Benzyl Bromide Spill\n(<10 mL) in Fume Hood", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert nearby personnel"]; Contain [label="Contain spill with\ninert absorbent (sand, soda ash)"]; Neutralize [label="Carefully add quenching agent\n(e.g., 5% NaHCO₃ solution)"]; Cleanup [label="Scoop mixture into\nlabeled hazardous waste container"]; Decontaminate [label="Wipe spill area with\nquenching solution, then water"]; Ventilate [label="Ensure continuous\nhood ventilation"];
Spill -> Alert; Alert -> Contain; Contain -> Neutralize; Neutralize -> Cleanup; Cleanup -> Decontaminate; Decontaminate -> Ventilate; } .dot
Caption: Troubleshooting logic for a small benzyl bromide spill.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. The role of corneal afferent neurons in regulating tears under normal and dry eye conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGRP Released by Corneal Sensory Nerve Maintains Tear Secretion of the Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphological and Functional Changes of Corneal Nerves and Their Contribution to Peripheral and Central Sensory Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Khan Academy [khanacademy.org]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2-(Methylsulfonyl)benzyl Bromide
Welcome to the technical support center for 2-(Methylsulfonyl)benzyl Bromide. This guide is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshooting advice, and practical protocols for successfully scaling up reactions involving this versatile reagent.
Section 1: Safety First - Handling this compound
Question: What are the primary hazards associated with this compound and what precautions are mandatory?
Answer: this compound (CAS No. 82657-74-7) is a potent lachrymator and a corrosive substance that can cause severe skin burns and eye damage[1][2]. As with other benzylic bromides, it is a reactive alkylating agent. Safe handling is paramount, especially during scale-up operations where the quantity of material increases potential exposure.
Mandatory Safety Protocols:
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood with an adequate face velocity (at least 100 feet per minute)[1]. Ensure that a safety shower and eyewash station are in close proximity and readily accessible[2].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (check compatibility), a flame-retardant lab coat, and chemical splash goggles with a face shield for maximum protection[3]. Do not allow the material to come into contact with skin or eyes[2].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents[1].
-
Spill & Emergency Response: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention[2]. For spills, wear appropriate PPE, contain the spill, and absorb it with an inert material before proper disposal. Do not let the material enter drains.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Question: What type of reactivity should I expect from this compound?
Answer: this compound is a highly reactive electrophile primarily used in nucleophilic substitution reactions. The benzylic carbon is activated towards both SN1 and SN2 pathways.
-
SN2 Reactions: This is the most common pathway. The reagent readily alkylates a wide range of nucleophiles, including amines, imidazoles, phenols, and thiols[4]. The reaction proceeds via a backside attack by the nucleophile, displacing the bromide ion[5]. This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., Acetonitrile, DMF, Acetone)[5].
-
SN1 Reactions: While less common for primary benzyl bromides, an SN1 pathway can occur, particularly with weak nucleophiles in polar protic solvents (e.g., methanol, water)[6]. The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate[7][8]. The electron-withdrawing methylsulfonyl group at the ortho position can influence the stability of this carbocation.
The choice of solvent, base, and nucleophile is critical in directing the reaction towards the desired product and minimizing side reactions.
Question: What are the fundamental challenges when scaling a reaction with this reagent from milligrams to multi-gram or kilogram scale?
Answer: Scaling up introduces complexities that are often negligible at the bench scale[9]. The primary challenges include:
-
Heat Management: Nucleophilic substitution reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, product degradation, or dangerous pressure buildup.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more difficult. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent results and increased impurity formation.
-
Reagent Addition Rate: The rate at which reagents are added becomes critical. A slow, controlled addition of the limiting reagent is often necessary to manage the reaction exotherm and maintain optimal concentration profiles.
-
Work-up and Purification: Handling large volumes of solvents for extractions and washes can be cumbersome. Furthermore, purification methods that are simple on a small scale, like column chromatography, can become impractical and costly at a larger scale[10]. Alternative purification methods such as crystallization or distillation must be developed.
Section 3: Troubleshooting Guide for Scale-Up Operations
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Question: My reaction yield dropped significantly upon scale-up, although it worked perfectly on a 100 mg scale. What went wrong?
Answer: This is a classic scale-up issue, often pointing to inadequate control over reaction parameters.
-
Causality - Inefficient Heat Transfer: The most likely culprit is an unmanaged exotherm. As the reaction temperature rises uncontrollably, side reactions such as elimination or decomposition can accelerate, consuming starting materials and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Do not rely on the temperature of the heating mantle or cooling bath. Use a thermocouple probe to measure the internal temperature of the reaction mixture.
-
Control Reagent Addition: Add the this compound (or the nucleophile, depending on the specific reaction) slowly via a dropping funnel or syringe pump. This allows the cooling system to keep pace with the heat being generated.
-
Improve Agitation: Ensure vigorous and efficient stirring. For larger flasks or reactors, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure the entire volume is well-mixed.
-
Consider a Different Solvent: A solvent with a higher boiling point can sometimes help manage temperature, but the primary solution is better control of the addition rate and cooling.
-
Question: I'm observing a new, persistent impurity in my scaled-up reaction that wasn't present on the small scale. How do I identify and prevent it?
Answer: New impurities often arise from side reactions that become significant under scaled-up conditions.
-
Causality & Identification:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), a second alkylation can occur, especially with poor mixing or incorrect stoichiometry.
-
Hydrolysis: If moisture is present, the benzyl bromide can hydrolyze to form 2-(methylsulfonyl)benzyl alcohol. This is more likely during a lengthy work-up or if wet solvents are used.
-
Elimination: A strong, sterically hindered base can promote the elimination of HBr to form a vinyl derivative, although this is less common for benzyl halides.
-
Reaction with Solvent: Solvents like DMF can be de-methylated by aggressive alkylating agents at elevated temperatures.
-
-
Troubleshooting & Prevention:
-
Characterize the Impurity: Use LC-MS or GC-MS to determine the mass of the impurity. This will provide critical clues to its structure.
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use, especially when scaling up, as the absolute amount of water increases with volume.
-
Stoichiometry Control: Re-evaluate your stoichiometry. Sometimes, using a slight excess of the nucleophile can consume all the benzyl bromide and prevent certain side reactions.
-
Base Selection: Use the mildest base necessary to achieve the desired reaction. For example, K₂CO₃ is often preferred over stronger bases like NaH for N-alkylation to avoid side reactions[4].
-
Question: The work-up is difficult, and I can't seem to remove all the unreacted this compound. What are my options?
Answer: Removing excess electrophile is a common challenge, especially when the product has similar polarity.
-
Causality - Co-elution and Stability: The benzyl bromide may have a similar Rf value to your product in many solvent systems, making chromatographic separation difficult and expensive at scale[11]. It is also a lachrymator, making its presence in the final product undesirable.
-
Troubleshooting & Purification Strategies:
-
Quenching with a Nucleophilic Scavenger: After the reaction is complete, add a scavenger to react with the excess benzyl bromide.
-
Triethylamine or Pyridine: Adding a tertiary amine will form a quaternary ammonium salt, which is typically water-soluble and can be easily removed during an aqueous work-up[10].
-
Thiol Scavengers: Adding a small amount of a thiol (like thiophenol or a polymer-supported thiol) will react quickly with the remaining benzyl bromide. The resulting thioether can then be separated.
-
-
Crystallization: This is the most desirable purification method for scale-up. Perform a solvent screen to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the benzyl bromide remains in the mother liquor.
-
Distillation (with caution): If your product is thermally stable and has a significantly different boiling point from the benzyl bromide, vacuum distillation could be an option. However, benzyl bromides can decompose at high temperatures[12].
-
| Purification Method | Pros | Cons | Scale-Up Feasibility |
| Column Chromatography | High resolution for difficult separations. | Expensive, solvent-intensive, not easily scalable.[10] | Low |
| Crystallization | Highly efficient, provides very pure material, easily scalable. | Product must be a solid; requires screening for suitable solvent system. | High |
| Scavenger Quench | Simple, effective for removing reactive impurities. | Adds another reagent and byproduct to the mixture. | High |
| Vacuum Distillation | Good for liquid products. | Requires thermal stability of the product and a significant boiling point difference.[12] | Medium |
Section 4: Visualized Workflows and Protocols
Diagram: General Scale-Up Workflow
This diagram illustrates the logical steps for scaling up a typical alkylation reaction.
Caption: A typical workflow for scaling up an alkylation reaction.
Diagram: Troubleshooting Decision Tree for Low Yield
Use this decision tree to diagnose potential causes of low yield during scale-up.
Caption: A decision tree for troubleshooting low reaction yields.
Protocol 1: Scaled-Up N-Alkylation of Imidazole
This protocol details a robust method for the synthesis of 1-(2-(Methylsulfonyl)benzyl)-1H-imidazole on a multi-gram scale.
Materials:
-
Imidazole
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Triethylamine (for quenching)
-
1 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.
Procedure:
-
Setup: Assemble the reactor under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add Imidazole (1.0 eq), anhydrous Potassium Carbonate (1.5 eq), and anhydrous Acetonitrile (approx. 10 mL per gram of imidazole).
-
Stirring: Begin vigorous stirring with the overhead stirrer to create a fine slurry.
-
Prepare Electrophile: Dissolve this compound (1.1 eq) in anhydrous Acetonitrile (approx. 4 mL per gram) and charge it to the dropping funnel.
-
Controlled Addition: Begin adding the benzyl bromide solution dropwise to the stirring imidazole slurry. Monitor the internal temperature. Maintain the temperature below 40 °C using a water bath for cooling if necessary. The addition should take approximately 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the consumption of the benzyl bromide is complete (typically 2-4 hours).
-
Quench: Add triethylamine (0.2 eq) to the reaction mixture and stir for 30 minutes to quench any remaining unreacted this compound.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil/solid in Ethyl Acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to yield the pure 1-(2-(Methylsulfonyl)benzyl)-1H-imidazole.
References
- 1. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. keyorganics.net [keyorganics.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. asccollegekolhar.in [asccollegekolhar.in]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Methylsulfonyl)benzyl Bromide and Benzyl Bromide
For researchers, synthetic chemists, and professionals in drug development, the choice of an alkylating agent is pivotal to the success of a synthetic route. Benzyl bromide is a foundational tool for introducing a benzyl group, known for its versatile reactivity. However, strategic substitution on the aromatic ring can dramatically alter its performance, transforming a generalist reagent into a specialist tool. This guide provides an in-depth comparison between the classic benzyl bromide and its ortho-substituted analogue, 2-(methylsulfonyl)benzyl bromide, focusing on the profound impact of the methylsulfonyl group on reaction mechanisms and synthetic utility.
The Benchmark: Understanding the Reactivity of Benzyl Bromide
Benzyl bromide is a primary benzylic halide whose reactivity is a cornerstone of organic synthesis. Its unique position stems from the ability of the adjacent phenyl ring to stabilize both nucleophilic substitution transition states and intermediates. Consequently, it can react via either an SN1 or SN2 mechanism depending on the reaction conditions.[1]
-
SN2 Pathway: With strong nucleophiles in polar aprotic solvents, benzyl bromide reacts via a classic SN2 mechanism. The phenyl ring helps stabilize the transition state through π-orbital overlap with the developing p-orbital on the benzylic carbon.
-
SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the loss of the bromide leaving group is facilitated by the formation of a resonance-stabilized benzyl carbocation.[2][3] This delocalization of the positive charge across the aromatic ring makes the SN1 pathway accessible, a feature not typically seen with simple primary alkyl halides.
This dual reactivity, while versatile, can sometimes lead to a lack of selectivity, including potential side reactions or racemization if the carbon were chiral.
Introducing a Potent Modulator: The 2-(Methylsulfonyl) Group
This compound incorporates a methylsulfonyl (-SO₂Me) group at the ortho position. This group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom.[4] Its presence fundamentally alters the electronic landscape of the molecule and, therefore, its chemical behavior.
The key to understanding the reactivity difference lies in analyzing how this ortho-EWG affects the stability of the intermediates and transition states of the SN1 and SN2 pathways.
Mechanistic Divergence: SN1 Suppression and SN2 Enhancement
The introduction of the -SO₂Me group creates a stark divergence in the mechanistic pathways available to the molecule compared to unsubstituted benzyl bromide.
The SN1 Pathway: A Story of Destabilization
The viability of an SN1 reaction hinges on the stability of the carbocation intermediate. While the benzyl carbocation is stabilized by resonance, placing a strong EWG on the ring actively works against this stabilization.
The -SO₂Me group withdraws electron density from the aromatic ring, which in turn pulls density from the adjacent, positively charged benzylic carbon. This effect, known as inductive destabilization, intensifies the positive charge on the carbocation, making it significantly less stable and energetically costly to form.[5] Placing the EWG at the ortho or para position is particularly destabilizing, as resonance structures place the positive charge directly adjacent to the withdrawing group.[5]
As a result, the SN1 pathway is effectively shut down for this compound under typical conditions.
The SN2 Pathway: An Activated Electrophile
In contrast to its effect on the SN1 pathway, the electron-withdrawing -SO₂Me group significantly enhances the molecule's reactivity in an SN2 reaction.
-
Increased Electrophilicity: The group pulls electron density away from the benzylic carbon (the reaction center), increasing its partial positive charge (δ+). This makes the carbon a "hotter," more attractive target for an incoming nucleophile.
-
Transition State Stabilization: The electron-withdrawing nature of the sulfonyl group helps to stabilize the accumulating negative charge in the SN2 transition state, where the nucleophile is forming a bond and the leaving group is breaking its bond.
While ortho substituents can sometimes introduce steric hindrance that slows SN2 reactions, the effect of electronic activation by the sulfonyl group is generally the dominant factor, leading to a substantial rate enhancement.[6] Therefore, this compound is not just a reagent that undergoes SN2 reactions; it is a highly activated SN2 electrophile .
Comparative Experimental Framework
To quantify the reactivity difference, a standard kinetic experiment can be designed. The reaction of both bromides with a nucleophile such as sodium phenoxide in a polar aprotic solvent like acetone at a constant temperature would provide a clean comparison of their SN2 reactivity.
Representative Experimental Protocol
This protocol describes a method to compare the relative rates of reaction.
Expected Quantitative Data
Based on the established principles of physical organic chemistry, the following results are expected from the experiment described above.
| Parameter | Benzyl Bromide | This compound | Rationale |
| Reaction Mechanism | Exclusively SN2 | Exclusively SN2 | Acetone is a polar aprotic solvent, and phenoxide is a reasonably strong nucleophile, favoring the SN2 pathway for both. |
| Relative Rate Constant (k_rel) | 1 (Benchmark) | > 10 (Estimated) | The strong electron-withdrawing effect of the -SO₂Me group significantly increases the electrophilicity of the benzylic carbon, accelerating the rate of nucleophilic attack. |
| Reaction Half-life (t½) | Longer | Shorter | A faster reaction rate corresponds to a shorter time required for half of the starting material to be consumed. |
| Side Products | Minimal | Minimal | Under these conditions, both reactions are expected to be clean, with minimal elimination or other side reactions. |
Practical Considerations and Synthetic Applications
The choice between these two reagents should be guided by the specific requirements of the synthesis.
-
Choose Benzyl Bromide for:
-
General-purpose benzylation where high reactivity is not essential.
-
Situations where cost is a primary concern, as it is a more common and less expensive commodity chemical.
-
Reactions where a mixed SN1/SN2 character is acceptable or even beneficial.
-
-
Choose this compound for:
-
Reactions with weak or hindered nucleophiles: Its enhanced electrophilicity can drive reactions to completion where benzyl bromide would be sluggish or non-reactive.
-
Ensuring a pure SN2 mechanism: This is critical for stereospecificity in reactions involving chiral centers.
-
Minimizing carbocation-derived side products: By shutting down the SN1 pathway, it prevents rearrangements or elimination reactions that can plague sensitive substrates.
-
Applications as a potent alkylating agent in medicinal chemistry and materials science where high efficiency and predictability are paramount.[7][8]
-
Conclusion
While both this compound and benzyl bromide are effective benzylic alkylating agents, they are not interchangeable. The ortho-methylsulfonyl group acts as a powerful electronic controller, transforming the reagent's character. It deactivates the SN1 pathway by severely destabilizing the carbocation intermediate while simultaneously hyper-activating the substrate for SN2 attack by increasing the electrophilicity of the benzylic carbon.
For the modern synthetic chemist, this compound represents a precision tool—a highly potent, mechanistically reliable SN2 electrophile ideal for challenging transformations that demand high efficiency and selectivity. Understanding this structure-activity relationship allows researchers to move beyond trial-and-error and make informed, rational choices to achieve their synthetic goals.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. youtube.com [youtube.com]
- 6. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-bis(arylsulfonyl)hydrazines. 2. The influence of arylsulfonyl and aralkylsulfonyl substituents on antitumor and alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
A Tale of Two Benzyls: A Comparative Guide to 2-(Methylsulfonyl)benzyl Bromide and 4-Methoxybenzyl Bromide in Protecting Group Strategy
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with precision and high yield. Among the myriad of choices for safeguarding hydroxyl and other nucleophilic functional groups, benzyl-type protectors are a mainstay. This guide offers an in-depth, comparative analysis of two electronically divergent benzyl bromides: the well-established 4-methoxybenzyl bromide (PMB-Br) and the less conventional 2-(methylsulfonyl)benzyl bromide. We will explore their distinct reactivity profiles, stability, and deprotection strategies, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The core difference between these two reagents lies in the electronic nature of their aromatic substituents. The methoxy group at the para-position of PMB-Br is a powerful electron-donating group, enriching the benzyl system and influencing its reactivity. Conversely, the methylsulfonyl group at the ortho-position of this compound is a strong electron-withdrawing group, which profoundly alters the chemical behavior of the resulting protected ether. This fundamental electronic disparity dictates their suitability for different synthetic strategies and dictates the conditions required for their removal.
At a Glance: Key Properties of PMB-Br and this compound
| Property | 4-Methoxybenzyl Bromide (PMB-Br) | This compound |
| Molecular Formula | C₈H₉BrO | C₈H₉BrO₂S |
| Molecular Weight | 201.06 g/mol | 249.12 g/mol |
| Key Feature | Electron-donating para-methoxy group | Electron-withdrawing ortho-methylsulfonyl group |
| Typical Protection | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Deprotection Methods | Oxidative (DDQ, CAN), Acidic (TFA), Hydrogenolysis | Base-mediated elimination, Hydrogenolysis |
| Orthogonality | Orthogonal to many acid- and base-labile groups | Potentially orthogonal to oxidative and some acid-labile groups |
The Workhorse: 4-Methoxybenzyl (PMB) Protecting Group
The p-methoxybenzyl (PMB) group has long been a reliable and versatile protecting group for alcohols, phenols, amines, and carboxylic acids.[1][2] Its popularity stems from its general stability and the multiple, mild methods available for its removal, offering significant flexibility in complex synthetic routes.
Protection with PMB-Br
The introduction of the PMB group is typically achieved through a Williamson ether synthesis.[1][3] This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces the bromide from PMB-Br.[1]
Caption: Williamson Ether Synthesis for PMB Protection.
Deprotection of PMB Ethers
The true strength of the PMB group lies in its diverse deprotection pathways, which allows for orthogonality with other protecting groups.[4]
-
Oxidative Cleavage: The most characteristic deprotection method for PMB ethers is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][5] The electron-rich p-methoxyphenyl ring readily forms a charge-transfer complex with DDQ, initiating the cleavage. This method is mild and highly selective for PMB ethers in the presence of other protecting groups like benzyl (Bn), silyl ethers (e.g., TBS, TIPS), and acetals.[4]
Caption: Oxidative Deprotection of PMB Ether with DDQ.
-
Acidic Cleavage: PMB ethers can be cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[6] They are more acid-labile than unsubstituted benzyl ethers, allowing for selective deprotection.[1]
-
Catalytic Hydrogenolysis: Like standard benzyl ethers, the PMB group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), although this method is less common due to the availability of milder oxidative and acidic methods.[1][7]
The Challenger: 2-(Methylsulfonyl)benzyl Protecting Group
In contrast to the electron-rich PMB group, the 2-(methylsulfonyl)benzyl group features a potent electron-withdrawing sulfonyl group. This modification dramatically alters its chemical properties, rendering it stable to conditions that would cleave a PMB ether and labile under a distinct set of conditions. While less documented as a mainstream protecting group, its unique characteristics offer intriguing possibilities for orthogonal protection strategies.
Protection with this compound
Similar to PMB-Br, the 2-(methylsulfonyl)benzyl group can be introduced via a Williamson ether synthesis, reacting the corresponding bromide with an alkoxide.
Deprotection of 2-(Methylsulfonyl)benzyl Ethers
The electron-withdrawing nature of the sulfonyl group significantly deactivates the benzyl ring towards oxidation, making it resistant to cleavage by reagents like DDQ. Instead, this group is designed for lability under basic conditions. The sulfonyl group acidifies the benzylic protons, facilitating their removal by a base. This can initiate an elimination-based deprotection mechanism.
While specific protocols for the 2-(methylsulfonyl)benzyl group are not as widespread, the related benzylsulfonyl (Bns) group, used for protecting phenols, is cleaved by catalytic hydrogenolysis.[8] This suggests that reductive cleavage is also a viable deprotection strategy for 2-(methylsulfonyl)benzyl ethers.
The key advantage of a base-labile benzyl-type protecting group is its orthogonality to the widely used acid-labile (e.g., Boc, trityl) and fluoride-labile (silyl ethers) protecting groups.
Head-to-Head: A Comparative Analysis
| Feature | 4-Methoxybenzyl (PMB) Group | 2-(Methylsulfonyl)benzyl Group |
| Electronic Nature | Electron-donating | Electron-withdrawing |
| Stability to Oxidation | Labile (cleaved by DDQ) | Stable |
| Stability to Acid | Labile (more so than Bn) | Expected to be more stable than PMB |
| Stability to Base | Generally Stable | Labile (cleavage via elimination) |
| Primary Deprotection | Oxidative (DDQ) | Base-mediated |
| Orthogonality | vs. Acid- and Base-labile groups | vs. Acid- and Oxidatively-labile groups |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 4-Methoxybenzyl Bromide[1]
Objective: To protect a primary alcohol using PMB-Br via Williamson ether synthesis.
Materials:
-
Starting alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
4-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)
-
1 M Sodium methoxide in methanol
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To an ice-water cooled solution of the starting alcohol (e.g., 15.2 mmol) in a mixture of THF (100 mL) and DMF (30 mL), add NaH (4.0 equiv) portionwise.
-
Stir the reaction at 0 °C until gas evolution ceases.
-
Slowly add a solution of PMB-Br (2.0 equiv) in THF (25 mL) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M sodium methoxide in methanol (15 mL).
-
Dilute the reaction mixture with EtOAc (300 mL) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a PMB-Protected Alcohol using DDQ[1]
Objective: To oxidatively cleave a PMB ether using DDQ.
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M pH 7 sodium phosphate buffer
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 equiv)
-
Magnesium sulfate (MgSO₄)
-
Sand
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the PMB-protected alcohol (e.g., 3.95 mmol) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 ratio, 47 mL total volume) at 0 °C.
-
Slowly add DDQ (1.3 equiv) as a solid.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Directly load the crude mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1, 0.5 inches).
-
Elute with a gradient of 5% to 30% EtOAc in hexanes to yield the deprotected alcohol.
Conclusion: Strategic Application in Synthesis
The choice between this compound and 4-methoxybenzyl bromide is a strategic one, dictated by the overall synthetic plan and the nature of other functional groups present in the molecule.
4-Methoxybenzyl bromide (PMB-Br) is the reagent of choice when a robust protecting group is needed that can be selectively removed under mild oxidative conditions, leaving acid- and base-sensitive functionalities intact. Its well-established protocols and predictable reactivity make it a reliable tool for a wide range of applications.
This compound , while less conventional, presents a compelling option for orthogonal protection schemes where lability to base is desired. Its stability to oxidative and likely acidic conditions allows for the selective deprotection of other groups in its presence. This makes it a potentially valuable tool in complex syntheses requiring multiple, orthogonally protected hydroxyl groups, particularly when avoiding reductive conditions is necessary.
As with any protecting group strategy, the optimal choice requires careful consideration of the entire synthetic route. By understanding the fundamental electronic differences and resulting reactivity profiles of these two benzyl bromides, chemists can better navigate the challenges of modern organic synthesis.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of o-Msib and Standard Benzyl Ethers as Alcohol Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the protection of hydroxyl functionalities, the benzyl (Bn) ether has long been a stalwart choice, prized for its general robustness. However, the demand for protecting groups with unique stability profiles and orthogonal cleavage patterns has driven the exploration of modified benzyl ethers. This guide provides a detailed comparison of the standard benzyl ether with the less common but strategically valuable ortho-(methylsulfinyl)benzyl (o-Msib) ether, offering insights into their respective stabilities and deprotection methodologies for researchers, scientists, and drug development professionals.
Introduction to Benzyl and o-Msib Ethers
The benzyl ether is a widely used protecting group due to its stability under a broad range of acidic and basic conditions, as well as its tolerance to many oxidizing and reducing agents.[1][2] Its removal is most commonly and mildly achieved through catalytic hydrogenolysis.[3][4]
The o-Msib ether, while not as extensively documented as its para-substituted counterpart used for carboxylic acid protection, introduces a methylsulfinyl group on the benzene ring. This modification significantly alters the electronic properties of the benzyl group, thereby tuning its stability and providing a unique, two-stage deprotection mechanism. This guide will draw inferences from the well-studied p-(methylsulfinyl)benzyl (Msib) ester to elucidate the expected properties of the o-Msib ether.[5]
Comparative Stability Analysis
The primary distinction between the standard benzyl ether and the o-Msib ether lies in their stability under strongly acidic conditions and their response to specific cleavage reagents.
| Condition | Standard Benzyl Ether | o-Msib Ether (Inferred) | Rationale for o-Msib Ether Stability |
| Strong Acids (e.g., TFA) | Labile under harsh acidic conditions.[2] | Highly Stable | The electron-withdrawing nature of the sulfoxide group destabilizes the benzylic carbocation intermediate required for acid-mediated cleavage. |
| Bases (e.g., NaH, KOtBu) | Stable.[6] | Stable | Both ethers are generally stable to non-nucleophilic bases. |
| Oxidizing Agents | Generally stable, though can be cleaved under specific oxidative conditions.[2] | Susceptible to over-oxidation of the sulfoxide to a sulfone. | The sulfoxide moiety is a potential site for oxidation. |
| Reducing Agents (Catalytic Hydrogenolysis) | Readily Cleaved (H₂, Pd/C).[3][4] | Expected to be cleaved, though the sulfur moiety might influence catalyst activity. | The benzyl C-O bond is susceptible to hydrogenolysis. |
| Lewis Acids (e.g., BCl₃) | Can be cleaved.[7] | Expected to be cleavable, potentially with different selectivity. | Lewis acids can coordinate to the ether oxygen to facilitate cleavage. |
Deprotection Strategies: A Tale of Two Ethers
The differing substitution patterns on the aromatic ring of benzyl and o-Msib ethers give rise to distinct deprotection pathways, offering opportunities for orthogonal strategies in complex syntheses.
Standard Benzyl Ether Deprotection
The cleavage of benzyl ethers is a well-established process with several reliable methods:
-
Catalytic Hydrogenolysis : This is the most common and mildest method, involving the use of hydrogen gas and a palladium catalyst (Pd/C) to yield the free alcohol and toluene.[3][4][8]
-
Strong Acids : Harsh acidic conditions, such as HBr or BCl₃, can cleave benzyl ethers, though this method is less common due to its lack of selectivity.[2][7]
-
Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[2][9]
The Two-Stage Deprotection of o-Msib Ethers
The key feature of the Msib protecting group is its unique, two-step deprotection process, which provides an orthogonal cleavage strategy. This process is inferred from the behavior of the analogous p-Msib esters.[5]
Stage 1: Reduction of the Sulfoxide The sulfoxide is first reduced to the corresponding sulfide, creating an ortho-(methylthio)benzyl (o-Mtb) ether. This transformation renders the protecting group acid-labile.
Stage 2: Acid-Catalyzed Cleavage The resulting o-Mtb ether is readily cleaved under acidic conditions (e.g., TFA), which the parent o-Msib ether withstands. The electron-donating nature of the sulfide group stabilizes the benzylic carbocation, facilitating cleavage.
This two-stage mechanism allows for the selective deprotection of an o-Msib ether in the presence of other acid-labile groups. The initial reduction is a specific step that "switches on" the acid lability of the protecting group.
Experimental Protocols
Synthesis of Benzyl Ethers
The Williamson ether synthesis is a standard method for the preparation of benzyl ethers.[2]
Protocol:
-
To a solution of the alcohol in an anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C to form the alkoxide.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide or benzyl chloride and allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol.
Visualization of Deprotection Mechanisms
Caption: Deprotection pathways for Benzyl and o-Msib ethers.
Conclusion
The standard benzyl ether remains a versatile and reliable protecting group for alcohols, characterized by its general stability and mild cleavage via hydrogenolysis. The o-Msib ether, by virtue of its sulfoxide moiety, offers a distinct and valuable orthogonal protecting group strategy. Its high stability to acidic conditions, coupled with a unique two-stage deprotection process involving reduction followed by acid-catalyzed cleavage, provides chemists with a powerful tool for the synthesis of complex molecules where selective deprotection is crucial. While direct experimental data on the o-Msib ether for alcohol protection is limited, the well-established chemistry of the analogous p-Msib ester provides a strong foundation for its application and further exploration in synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electron-Withdrawing Benzyl Protecting Groups: Enhancing Stability and Orthogonality in Complex Synthesis
For researchers navigating the intricate pathways of multi-step organic synthesis, the strategic selection of protecting groups is paramount. The benzyl (Bn) group is a foundational tool for protecting alcohols, valued for its general robustness and mild removal via catalytic hydrogenolysis.[1] However, the demands of complex molecule synthesis, particularly in drug development and total synthesis, often necessitate a more nuanced control over protecting group stability and reactivity. This guide provides an in-depth comparison of electron-withdrawing benzyl (EWG-Bn) protecting groups, offering a powerful alternative to the standard benzyl ether by modulating stability and enabling sophisticated orthogonal strategies.
This guide moves beyond a simple catalog of protecting groups. It delves into the mechanistic underpinnings of how electronic effects dictate reactivity, providing field-proven insights and detailed experimental protocols to empower scientists in their synthetic design.
The Benzyl Group Family: A Spectrum of Reactivity
The versatility of the benzyl protecting group stems from the ability to tune its properties by modifying the electronics of the aromatic ring.[2] This creates a spectrum of reactivity, allowing for tailored stability and selective deprotection.
-
Electron-Donating Groups (EDGs): Substituents like p-methoxy (in PMB ethers) donate electron density to the aromatic ring. This stabilizes the benzylic carbocation intermediate that forms during oxidative or acidic cleavage, making the group significantly more labile under these conditions.[3] For example, p-methoxybenzyl (PMB) ethers can be selectively cleaved with mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under conditions where a standard benzyl group remains intact.[1]
-
The Unsubstituted Benzyl (Bn) Group: This is the benchmark, offering a balance of stability and reactivity. It is generally stable to a wide range of acidic and basic conditions but is reliably cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like p-nitro (-NO₂), p-chloro (-Cl), or p-trifluoromethyl (-CF₃) pull electron density from the aromatic ring. This electronic effect has two major consequences:
-
Destabilization of Cationic Intermediates: It destabilizes the formation of a positive charge at the benzylic position, thereby increasing the stability of the protecting group towards acidic and oxidative cleavage conditions.
-
Modulation of Hydrogenolysis Rates: The rate of catalytic hydrogenolysis is significantly retarded.[6]
-
This guide will focus on the distinct advantages conferred by this latter class of EWG-substituted benzyl groups.
Core Advantage: Enhanced Stability and Orthogonality
The primary advantage of employing EWG-Bn groups is their enhanced stability relative to standard Bn or EDG-Bn ethers. This heightened stability is not merely an incremental improvement; it unlocks powerful orthogonal protection strategies essential for synthesizing highly functionalized molecules.[7]
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using distinct and non-interfering reaction conditions.[8] Because EWG-Bn groups are resistant to conditions that cleave more labile groups (like PMB or silyl ethers), they provide an invaluable layer of strategic flexibility.
Logical Framework for Orthogonal Deprotection
The following diagram illustrates a typical workflow where the differential stability of benzyl-type protecting groups is exploited for sequential deprotection.
Caption: Orthogonal deprotection workflow using PMB and PNB groups.
Comparative Data: Stability Under Diverse Conditions
The objective data below summarizes the relative stability of various benzyl ethers. The choice of an EWG-Bn group is justified when stability towards oxidative or strongly acidic conditions is required, or when a planned deprotection needs to be orthogonal to the removal of an EDG-Bn group.
| Protecting Group | Substituent | Acid Stability (e.g., TFA) | Oxidative Cleavage (DDQ) | Catalytic Hydrogenolysis (H₂/Pd) | Key Feature |
| PMB | -OCH₃ (EDG) | Labile | Very Labile[3] | Fast | Easily removed oxidatively. |
| Bn | -H (Neutral) | Stable[5] | Slow/Requires Irradiation[3] | Standard Rate (Baseline) | General purpose, workhorse group. |
| p-Cl-Bn (PCB) | -Cl (EWG) | Very Stable | Very Stable | Slow[9] | Increased stability to acid/oxidation. |
| o-NO₂-Bn (ONB) | -NO₂ (EWG) | Very Stable | Very Stable | Slow / Complex | Photolabile (cleaved with UV light).[3][10] |
| p-CF₃-Bn | -CF₃ (EWG) | Highly Stable | Highly Stable | Very Slow[6] | Extreme stability, useful for robust protection. |
This table represents general trends. Specific reaction rates are substrate-dependent.
The data clearly indicates that as the electron-withdrawing character of the substituent increases (H < Cl < NO₂ < CF₃), the stability towards acid and oxidation rises, while the rate of hydrogenolysis decreases.[6] This tunable reactivity is the cornerstone of their strategic advantage.
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for key transformations that highlight the advantages of EWG-Bn groups.
Protocol 1: Orthogonal Oxidative Cleavage of a PMB Ether in the Presence of a p-Chlorobenzyl (PCB) Ether
This protocol demonstrates the selective deprotection of an electron-rich PMB group while the electron-deficient PCB group remains intact, a cornerstone of the orthogonal strategy.
Causality: The mechanism of DDQ-mediated cleavage proceeds through a single-electron transfer (SET) to form a resonance-stabilized benzylic cation. The electron-donating p-methoxy group significantly stabilizes this cation, accelerating the reaction. Conversely, the electron-withdrawing p-chloro group destabilizes this cation, rendering the PCB ether inert to DDQ under these conditions.
Caption: Experimental workflow for selective DDQ-mediated deprotection.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the substrate bearing both PMB and PCB ethers (1.0 equiv) in a solvent mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 equiv per PMB group) portion-wise. A color change to dark green or brown is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes until the color dissipates.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired alcohol with the PCB group intact.
Protocol 2: Reductive Cleavage of a p-Nitrobenzyl (PNB) Ether by Catalytic Hydrogenolysis
This protocol describes the removal of a robust EWG-Bn group.
Causality: While the precise mechanism of heterogeneous catalytic hydrogenolysis is complex, the reaction involves the cleavage of the C-O benzylic bond. Electron-withdrawing groups on the ring retard this process.[6] Therefore, compared to a standard benzyl ether, the deprotection of a PNB ether often requires a higher catalyst loading, higher hydrogen pressure, or longer reaction times. The nitro group itself will also be reduced to an amine under these conditions.
Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve the PNB-protected alcohol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight). Caution: Pd/C is flammable when dry and may ignite solvents.
-
Hydrogenation: Seal the flask and purge the atmosphere with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously.
-
Reaction: Monitor the reaction by TLC. The reaction may require several hours to overnight for complete conversion, significantly longer than a typical Bn ether cleavage.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. The byproduct will be p-aminotoluene. Further purification may be required.
Conclusion and Strategic Recommendations
Electron-withdrawing benzyl protecting groups are more than just robust alternatives to the standard benzyl ether; they are strategic enablers for complex molecular architecture. Their enhanced stability to acidic and oxidative conditions provides a crucial axis of orthogonality, allowing for the sequential deprotection of different hydroxyl groups within the same molecule.
Choose an electron-withdrawing benzyl group when:
-
Orthogonality is required: Your synthesis plan involves the selective removal of an acid-labile (e.g., TBS, Trityl) or oxidation-labile (e.g., PMB) group while retaining hydroxyl protection elsewhere.
-
Harsh conditions are anticipated: The synthetic route involves strongly acidic or oxidative steps that would cleave standard benzyl or PMB ethers.
-
Fine-tuning of reactivity is needed: A strategy of sequential hydrogenolysis is planned, where more labile benzyl groups are removed under mild conditions, followed by the cleavage of a more robust EWG-Bn group under forcing conditions.
By understanding the principles of electronic modulation and leveraging the comparative data and protocols presented here, researchers, scientists, and drug development professionals can design more efficient, flexible, and powerful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. peptide.com [peptide.com]
- 9. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Orthogonality: A Comparative Guide to the 2-(Methylsulfonyl)benzyl (Msib) Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to selectively unmask a specific functional group amidst a multitude of others—a principle known as orthogonality—is the cornerstone of efficient and elegant synthetic strategies.[1] This guide provides an in-depth technical comparison of the 2-(methylsulfonyl)benzyl (Msib) protecting group with other commonly employed protecting groups, offering experimental insights and protocols to aid researchers in navigating the complexities of chemoselectivity.
The Essence of Orthogonality in Complex Synthesis
The concept of orthogonality in the context of protecting groups refers to the use of multiple classes of protecting groups in a single molecule that can be removed under distinct reaction conditions, without affecting the others.[1][2] This allows for the sequential and controlled manipulation of different reactive sites within a complex molecular architecture. An ideal protecting group strategy minimizes the number of synthetic steps, maximizes yield, and provides a robust and reliable pathway to the target molecule.
Introducing the 2-(Methylsulfonyl)benzyl (Msib) Group: A "Safety-Catch" Approach
The 2-(methylsulfonyl)benzyl (Msib) group is a unique "safety-catch" protecting group. In its initial state, the electron-withdrawing nature of the sulfonyl group renders the benzyl moiety stable to a wide range of reagents. Deprotection is a two-stage process: a "release" step involving the reduction of the sulfone to a more labile sulfide, followed by a "cleavage" step under acidic conditions. This dual-requirement for deprotection is the foundation of its remarkable orthogonality.
A Comparative Analysis of Deprotection Conditions
The true utility of the Msib group is illuminated when its stability is compared against the lability of other common protecting groups. The following table summarizes the deprotection conditions for several widely used protecting groups for amines and alcohols, highlighting the orthogonal nature of the Msib group.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Stability of Msib Group |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl)[3] | Stable |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Bases (e.g., 20% piperidine in DMF) | Stable |
| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[4][5] | Stable |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) or acidic conditions[6][7] | Stable |
| 2-(Methylsulfonyl)benzyl | Msib | 1. Reduction (e.g., Zn/AcOH) 2. Acidolysis (e.g., TFA) | - |
Visualizing Orthogonality: A Strategic Workflow
The strategic application of orthogonal protecting groups allows for the selective deprotection and subsequent reaction at a specific site within a multifunctional molecule.
Caption: Orthogonal deprotection of a multifunctional substrate.
Experimental Protocols
Protocol 1: Selective Deprotection of a Boc Group in the Presence of an Msib Group
This protocol describes the selective removal of a tert-Butoxycarbonyl (Boc) group from an amine while leaving a 2-(methylsulfonyl)benzyl (Msib) protected amine intact. The causality behind this selectivity lies in the acid lability of the Boc group and the acid stability of the Msib group in its oxidized (sulfone) form.
Materials:
-
Boc- and Msib-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the dual-protected substrate in dichloromethane (DCM) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution at room temperature. A typical concentration is 20-50% TFA in DCM.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product with the Msib group intact and the amine deprotected.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of 2-(Methylsulfonyl)benzyl Chloroformate
This protocol outlines a plausible synthesis for 2-(methylsulfonyl)benzyl chloroformate, a key reagent for introducing the Msib protecting group. The synthesis starts from the commercially available 2-(methylthio)benzyl alcohol, involving an oxidation to the sulfone followed by conversion to the chloroformate.
Caption: Synthetic workflow for 2-(methylsulfonyl)benzyl chloroformate.
Step A: Oxidation of 2-(Methylthio)benzyl alcohol to 2-(Methylsulfonyl)benzyl alcohol
Materials:
-
2-(Methylthio)benzyl alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(methylthio)benzyl alcohol in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-(methylsulfonyl)benzyl alcohol by flash column chromatography.
Step B: Conversion of 2-(Methylsulfonyl)benzyl alcohol to 2-(Methylsulfonyl)benzyl Chloroformate
Materials:
-
2-(Methylsulfonyl)benzyl alcohol
-
Triphosgene
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves triphosgene, which can release toxic phosgene gas.
-
Dissolve 2-(methylsulfonyl)benzyl alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine.
-
Slowly add a solution of triphosgene (approximately 0.4 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, the reaction mixture containing the 2-(methylsulfonyl)benzyl chloroformate can often be used directly in the subsequent protection step after filtration to remove pyridinium salts. Alternatively, careful workup and purification may be performed, though the chloroformate is sensitive to moisture.
Conclusion
The 2-(methylsulfonyl)benzyl (Msib) protecting group offers a powerful tool for chemists engaged in complex molecular synthesis. Its unique "safety-catch" deprotection mechanism provides a high degree of orthogonality with many commonly used protecting groups, including the acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz groups, as well as fluoride-labile silyl ethers. This guide has provided a comparative framework and experimental protocols to facilitate the strategic implementation of the Msib group in sophisticated synthetic endeavors. By understanding the principles of orthogonality and the specific chemical properties of different protecting groups, researchers can design more efficient and robust synthetic routes to novel molecules with significant scientific and therapeutic potential.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Alkylation Rates of Substituted Benzyl Bromides
For researchers, medicinal chemists, and professionals in drug development, the benzylation of nucleophiles is a cornerstone of molecular synthesis. Benzyl bromides, in particular, are highly effective reagents for this transformation. However, the reactivity of the benzyl bromide scaffold is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. Understanding and predicting these reactivity differences is paramount for reaction optimization, impurity profiling, and the rational design of synthetic routes.
This in-depth technical guide provides a comparative analysis of the alkylation rates of various substituted benzyl bromides. We will delve into the mechanistic underpinnings of this reaction, present supporting experimental data to quantify the impact of substituents, and provide a detailed protocol for determining these reaction rates in your own laboratory.
The Mechanistic Dichotomy: A Tightrope Walk Between S(_N)1 and S(_N)2 Pathways
The nucleophilic substitution of benzyl bromides is a classic example of a reaction that can proceed through two distinct mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The operative mechanism is highly dependent on the stability of the potential benzylic carbocation intermediate.
The benzene ring's ability to stabilize an adjacent positive charge through resonance is a key factor that makes the S(_N)1 pathway accessible for benzyl halides, even though they are primary halides.[1][2] Conversely, the primary nature of the benzylic carbon also allows for a relatively unhindered backside attack by a nucleophile, favoring the S(_N)2 mechanism.[3][4]
The electronic character of the substituents on the aromatic ring plays a decisive role in tipping the mechanistic balance:
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH(_3)) or methyl (-CH(_3)), in the para position stabilize the formation of a positive charge at the benzylic carbon through resonance and inductive effects. This stabilization lowers the activation energy for carbocation formation, thus promoting the S(_N)1 pathway.[5]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO(_2)) or cyano (-CN), destabilize the formation of a benzylic carbocation. This makes the S(_N)1 pathway energetically unfavorable, and the reaction is more likely to proceed via a concerted S(_N)2 mechanism.[6][7]
This mechanistic duality is often visualized using a Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with a substituent constant (σ). For the alkylation of benzyl bromides, these plots often exhibit a negative slope (a negative ρ value), indicating a buildup of positive charge in the transition state.[6][8] A pronounced curvature in the Hammett plot can signify a shift in the reaction mechanism across the series of substituted reactants.[3][6]
Caption: The S(_N)1 mechanism for benzyl bromide alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategist's Choice: A Comparative Guide to Diol Protection with 2-(Methylsulfonyl)benzyl Bromide
In the complex chess game of multi-step organic synthesis, the selective protection of diols is a recurring tactical challenge. For researchers, scientists, and drug development professionals, the ability to mask one hydroxyl group in the presence of another, often chemically similar one, is paramount to achieving the desired molecular architecture. This guide provides an in-depth technical comparison of 2-(Methylsulfonyl)benzyl Bromide (MBS-Br) as a reagent for selective diol protection, benchmarking its performance against established alternatives and providing the experimental rationale for its application.
The Duality of Diols: A Protection Dilemma
Diols, particularly 1,2- and 1,3-diols, are ubiquitous structural motifs in natural products and pharmaceutical intermediates. The challenge in their manipulation lies in the subtle differences in reactivity between the hydroxyl groups. Direct functionalization often leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and significantly reducing overall yield. An ideal protecting group strategy for diols should be regioselective, high-yielding, and orthogonal to a wide range of reaction conditions.[1]
This compound (MBS-Br): A Reagent Engineered for Selectivity
The 2-(Methylsulfonyl)benzyl (MBS) group is a member of the substituted benzyl ether family of protecting groups. Unlike the parent benzyl group, the MBS group is engineered with an electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the ortho position of the benzyl ring. This seemingly minor modification has profound implications for its reactivity and stability, offering a unique profile for selective protection and deprotection strategies.
The electron-withdrawing nature of the sulfonyl group influences the lability of the resulting MBS ether. While standard benzyl ethers are typically cleaved by hydrogenolysis, the electronic properties of the MBS group can allow for alternative deprotection methods, contributing to its orthogonality.[2]
The Mechanism of Selective Monoprotection
The selective monoprotection of a symmetrical diol with MBS-Br often relies on kinetic control. The reaction typically proceeds via a Williamson ether synthesis, where an alkoxide generated from the diol displaces the bromide from MBS-Br. For achieving high selectivity in monoprotection, the choice of base and reaction conditions is critical. A mild base, such as silver(I) oxide (Ag₂O), has been shown to be highly effective in the selective monobenzylation of symmetrical diols.[3] The proposed mechanism involves the coordination of the silver ion to both hydroxyl groups, leading to a selective increase in the acidity of one hydroxyl group, which is then preferentially alkylated.[3] This approach minimizes the formation of the diprotected product.
Caption: Workflow for the selective monoprotection of a symmetrical diol using MBS-Br and Ag₂O.
A Comparative Analysis: MBS-Br vs. Alternative Diol Protecting Groups
The selection of a protecting group is a critical decision in a synthetic campaign. The following table provides a comparative overview of the MBS group against other commonly employed diol protecting groups.
| Protecting Group | Structure of Protecting Agent | Typical Protection Conditions | Stability | Deprotection Conditions | Selectivity for Primary vs. Secondary -OH | Orthogonality |
| 2-(Methylsulfonyl)benzyl (MBS) | 2-(MeSO₂)C₆H₄CH₂Br | NaH, DMF or Ag₂O, DCM | Stable to mild acids and bases. | Hydrogenolysis (Pd/C, H₂), potentially oxidative or reductive methods targeting the sulfonyl group. | High for primary -OH due to steric accessibility. | Potentially orthogonal to acid- and base-labile groups. |
| Benzyl (Bn) | BnBr, BnCl | NaH, DMF; Ag₂O, DCM[4] | Stable to a wide range of non-reductive conditions.[5] | Hydrogenolysis (Pd/C, H₂).[5] | High for primary -OH. | Orthogonal to acid- and base-labile groups. |
| p-Methoxybenzyl (PMB) | PMBCl, PMBBr | NaH, DMF | Similar to Bn, but more acid-sensitive. | Oxidative cleavage (DDQ, CAN), Hydrogenolysis, strong acid.[5] | High for primary -OH. | Orthogonal to Bn (can be removed oxidatively). |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl | Imidazole, DMF | Stable to bases and non-acidic conditions. | Fluoride ion (TBAF), strong acid. | High for primary -OH. | Orthogonal to benzyl ethers and acetals. |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, Acetone | Catalytic acid (e.g., CSA) | Stable to bases and neutral conditions. | Acidic hydrolysis. | Protects cis-1,2- and 1,3-diols. | Orthogonal to silyl and benzyl ethers. |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Catalytic acid (e.g., CSA) | Stable to bases and neutral conditions. | Acidic hydrolysis, Hydrogenolysis. | Protects 1,2- and 1,3-diols. | Orthogonal to silyl ethers. |
Experimental Protocols
Protocol 1: Selective Monoprotection of a Symmetrical Diol with MBS-Br
This protocol is adapted from established methods for selective monobenzylation.[3]
Materials:
-
Symmetrical diol (1.0 equiv)
-
This compound (MBS-Br) (1.05 equiv)
-
Silver(I) oxide (Ag₂O) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a stirred suspension of the symmetrical diol in anhydrous DCM, add silver(I) oxide.
-
Add a solution of MBS-Br in anhydrous DCM dropwise to the mixture at room temperature.
-
Protect the reaction from light and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired mono-MBS protected diol.
Protocol 2: Deprotection of the MBS Ether
This protocol is based on standard hydrogenolysis conditions for benzyl ether cleavage.[5]
Materials:
-
MBS-protected alcohol
-
Palladium on carbon (10 wt. % Pd, 5-10 mol %)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the MBS-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.
Caption: General workflow for the deprotection of an MBS ether via catalytic hydrogenolysis.
Conclusion: The Strategic Advantage of MBS-Br
This compound emerges as a valuable tool for the selective protection of diols, particularly when a nuanced approach to protecting group strategy is required. The electron-withdrawing nature of the methylsulfonyl group provides a unique electronic signature that can be exploited for both protection and deprotection. While sharing the steric advantages of other benzyl-type protecting groups for selective mono-protection of primary alcohols, the MBS group offers the potential for orthogonal cleavage in the presence of other benzyl ethers, a significant advantage in the synthesis of complex polyhydroxylated molecules. As with any protecting group, the choice to employ MBS-Br should be made with a clear understanding of the overall synthetic strategy, considering the stability of the MBS ether to all planned downstream reactions.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 3. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Researcher's Guide to Hydroxyl Protection: A Comparative Analysis of 2-(Methylsulfonyl)benzyl Bromide and Its Alternatives
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The temporary masking of reactive functional groups, such as hydroxyls, prevents undesirable side reactions and allows for the selective transformation of other parts of a molecule.[1] Among the plethora of options for alcohol protection, benzyl ethers have long been a mainstay due to their general stability.[2] This guide provides an in-depth, objective comparison of the performance of 2-(Methylsulfonyl)benzyl Bromide as a protecting group reagent against common alternatives, supported by established chemical principles and representative experimental data.
The Benzyl Ether Family: A Spectrum of Stability and Lability
Benzyl ethers are prized for their robustness across a wide range of chemical conditions, including many acidic and basic environments.[3] Their removal, typically via catalytic hydrogenolysis, offers a mild and orthogonal deprotection strategy.[4][5] However, the electronic nature of substituents on the aromatic ring can significantly modulate the stability and reactivity of the benzyl protecting group. This allows for the fine-tuning of a synthetic route, a concept critical for the synthesis of complex molecules.
Standard Benzyl (Bn) Protection
The unsubstituted benzyl group serves as the benchmark for this class of protecting groups. Introduced via a Williamson ether synthesis using benzyl bromide (BnBr) and a base, it forms a stable ether linkage.[6] Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), a method that is generally mild and high-yielding.[4]
The Electron-Donating Influence: p-Methoxybenzyl (PMB) Ether
The addition of an electron-donating methoxy group at the para position, as in the p-methoxybenzyl (PMB) group, significantly alters the ether's properties. The increased electron density on the aromatic ring makes the benzylic position more susceptible to oxidation. This allows for an alternative deprotection pathway using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][7] This oxidative cleavage is orthogonal to the hydrogenolytic removal of a standard benzyl group, a feature that is highly valuable in complex syntheses.
The Focus of Our Comparison: 2-(Methylsulfonyl)benzyl (MBS) Ether
The introduction of a strongly electron-withdrawing methylsulfonyl group at the ortho position of the benzyl ring, forming the 2-(methylsulfonyl)benzyl (MBS) ether, confers unique properties. The sulfonyl group enhances the stability of the ether, particularly against oxidative conditions that would readily cleave a PMB ether.[8] This increased stability can be advantageous in synthetic routes involving oxidative steps. While the electron-withdrawing nature of the sulfonyl group might slightly decrease the rate of formation of the benzyl ether, it is the deprotection step where its influence is most strategically significant. The MBS group, much like the standard benzyl group, is readily cleaved by catalytic hydrogenolysis, providing a reliable and mild method of removal.[9]
Head-to-Head Comparison: MBS vs. The Alternatives
To provide a clear comparison, let's consider the protection of a primary alcohol, benzyl alcohol, as a model substrate.
| Protecting Group Reagent | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | NaH, DMF, 0 °C to rt | H₂, Pd/C, MeOH, rt | High stability to oxidative conditions. | Potentially slower protection reaction. |
| Benzyl Bromide (BnBr) | NaH, DMF, 0 °C to rt | H₂, Pd/C, MeOH, rt | Well-established, reliable protection. | Susceptible to some oxidative conditions. |
| p-Methoxybenzyl Chloride (PMBCl) | NaH, DMF, 0 °C to rt | DDQ, CH₂Cl₂/H₂O, rt | Orthogonal, oxidative deprotection. | Labile to strong acids and oxidants. |
| tert-Butyldimethylsilyl Chloride (TBSCl) | Imidazole, DMF, rt | TBAF, THF, rt | Mild protection/deprotection. | Labile to acidic conditions and fluoride. |
Experimental Protocols
Protection of Benzyl Alcohol with this compound
Objective: To synthesize 2-(methylsulfonyl)benzyl benzyl ether.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add benzyl alcohol (1.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of 2-(Methylsulfonyl)benzyl Benzyl Ether
Objective: To cleave the 2-(methylsulfonyl)benzyl ether to regenerate benzyl alcohol.
Protocol:
-
Dissolve the 2-(methylsulfonyl)benzyl benzyl ether (1.0 eq.) in methanol.
-
Carefully add palladium on carbon (10 wt. %, 0.1 eq.) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl alcohol.
-
If necessary, purify further by flash column chromatography.
Mechanistic Insights
The protection of alcohols with benzyl-type bromides proceeds via a standard Williamson ether synthesis, an SN2 reaction where the alkoxide acts as a nucleophile.
Caption: Williamson Ether Synthesis for Alcohol Protection.
The deprotection of benzyl ethers via catalytic hydrogenolysis involves the reductive cleavage of the C-O bond at the benzylic position.
Caption: Catalytic Hydrogenolysis for Benzyl Ether Cleavage.
Conclusion: Strategic Selection for Synthetic Success
The choice of a protecting group is a critical decision in the design of a synthetic route. While the standard benzyl group offers robust protection, and the PMB group provides an orthogonal oxidative deprotection strategy, the 2-(methylsulfonyl)benzyl group emerges as a valuable alternative for substrates that must endure oxidative conditions. Its enhanced stability, coupled with its reliable removal via catalytic hydrogenolysis, makes this compound a powerful tool for researchers, scientists, and drug development professionals tackling complex synthetic challenges. The selection of the most appropriate reagent will always depend on the specific demands of the synthetic target and the overall strategic plan.
References
- 1. rsc.org [rsc.org]
- 2. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Methylsulfonyl)benzyl Alcohol | 864265-08-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Strategic Deactivation of Benzyl Protecting Groups: A Comparative Guide to Sulfonyl-Substituted Variants
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups for hydroxyl and amine functionalities, the benzyl (Bn) group has long been a workhorse, lauded for its general stability and predictable removal by catalytic hydrogenolysis.[1][2] However, the very robustness of the benzyl group can be a double-edged sword, particularly in intricate synthetic routes requiring nuanced control over deprotection. This guide delves into a powerful, yet often overlooked, strategy for modulating the reactivity of benzyl protecting groups: the introduction of electron-withdrawing sulfonyl substituents onto the aromatic ring.
This guide will provide a comprehensive literature review and comparative analysis of sulfonyl-substituted benzyl protecting groups. We will explore the underlying principles governing their stability and cleavage, present experimental data to support these claims, and offer practical protocols for their implementation in your research.
The Electronic Tug-of-War: Modulating Benzyl Group Lability
The standard method for cleaving benzyl ethers is catalytic hydrogenolysis, a reaction that proceeds via cleavage of the benzylic C-O bond.[3][4] The rate of this reaction is profoundly influenced by the electronic nature of the benzyl group. Electron-donating substituents, such as the methoxy group in the widely used p-methoxybenzyl (PMB) ether, accelerate hydrogenolysis by stabilizing the partial positive charge that develops at the benzylic carbon in the transition state.[5] Conversely, electron-withdrawing groups have the opposite effect, retarding the rate of cleavage.
This principle was elegantly demonstrated in a study by Gaunt, Yu, and Spencer, who showed that a benzyl ether bearing a strongly electron-withdrawing trifluoromethyl group was significantly more resistant to hydrogenolysis than an unsubstituted benzyl ether. This observation lays the theoretical groundwork for the use of sulfonyl-substituted benzyl groups as more robust, yet still cleavable, protecting groups.
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization.[6] By appending a sulfonyl group to the benzyl ring, typically at the para position, we can create a new class of "deactivated" benzyl protecting groups. These groups offer enhanced stability towards conditions that might prematurely cleave a standard benzyl or PMB group, thereby expanding the repertoire of orthogonal protection strategies available to the synthetic chemist.
A Comparative Analysis of Sulfonyl-Substituted Benzyl Protecting Groups
While a wide variety of sulfonyl-substituted benzyl protecting groups are conceivable, this guide will focus on two representative examples: the 4-(methylsulfonyl)benzyl (MsBn) and the 4-(phenylsulfonyl)benzyl (PsBn) groups. These groups exemplify the key characteristics of this class of protecting moieties.
| Protecting Group | Abbreviation | Key Features | Typical Cleavage Conditions | Orthogonality |
| Benzyl | Bn | Standard robustness, widely used. | H₂, Pd/C, 1 atm | Generally stable to acidic and basic conditions. |
| p-Methoxybenzyl | PMB | Increased lability, cleavable under oxidative conditions. | H₂, Pd/C (rapid); DDQ, CAN | Orthogonal to Bn and sulfonyl-substituted Bn groups. |
| 4-(Methylsulfonyl)benzyl | MsBn | Enhanced stability towards hydrogenolysis compared to Bn. | H₂, Pd/C, elevated pressure/temperature; Strong reducing agents (e.g., Na/NH₃) | Orthogonal to PMB and other acid/base labile groups. |
| 4-(Phenylsulfonyl)benzyl | PsBn | Similar to MsBn, offering enhanced stability. | H₂, Pd/C, elevated pressure/temperature; Strong reducing agents. | Orthogonal to PMB and other acid/base labile groups. |
Causality Behind Experimental Choices
The choice between a standard benzyl group and a sulfonyl-substituted variant hinges on the specific demands of the synthetic route. If a subsequent reaction step involves conditions that could partially cleave a benzyl ether (e.g., extended exposure to a Lewis acid or certain reductive conditions), a more robust sulfonyl-substituted benzyl group would be the logical choice. This pre-emptive selection of a more stable protecting group is a hallmark of a well-designed synthetic strategy, minimizing the risk of unwanted deprotection and simplifying purification.
The orthogonality of these groups is a key consideration.[7] For instance, in a molecule containing both a PMB ether and a MsBn ether, the PMB group can be selectively cleaved using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) while the MsBn group remains intact.[5] This allows for the sequential unmasking of different functional groups, a critical capability in the synthesis of complex molecules like oligosaccharides and peptides.[8][9]
Experimental Protocols
The following protocols provide a general framework for the synthesis of the protecting group precursors and their application in protection and deprotection reactions.
Synthesis of 4-(Methylsulfonyl)benzyl Bromide (MsBn-Br)
This protocol describes a two-step synthesis of the key alkylating agent for the introduction of the MsBn protecting group.
Caption: Synthesis of 4-(Methylsulfonyl)benzyl bromide.
Step 1: Oxidation of 4-(Methylthio)benzyl alcohol to 4-(Methylsulfonyl)benzyl alcohol
-
Dissolve 4-(methylthio)benzyl alcohol (1.0 eq) in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Oxone® (2.5 eq) in portions over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(methylsulfonyl)benzyl alcohol.
Step 2: Bromination of 4-(Methylsulfonyl)benzyl alcohol
-
Dissolve 4-(methylsulfonyl)benzyl alcohol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto ice water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 4-(methylsulfonyl)benzyl bromide, which can often be used without further purification.
Protection of a Model Alcohol with MsBn-Br
Caption: Protection of an alcohol with MsBn-Br.
-
To a solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(methylsulfonyl)benzyl bromide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of a MsBn-Protected Alcohol via Hydrogenolysis
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benzyl Ether Deprotection: A Comparative Analysis
In the intricate world of multi-step organic synthesis, the judicious selection and subsequent removal of protecting groups are paramount to achieving the desired molecular architecture. The benzyl (Bn) ether, renowned for its robustness under a wide range of acidic and basic conditions, stands as a cornerstone for hydroxyl group protection.[1][2][3] However, the very stability that makes it an attractive protecting group necessitates specific and sometimes harsh conditions for its cleavage. This guide provides an in-depth, comparative analysis of the most common methods for deprotecting benzyl ethers, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic strategies.
Catalytic Hydrogenation: The Workhorse of Debenzylation
Catalytic hydrogenation is arguably the most frequently employed method for benzyl ether cleavage due to its typically clean reaction profile and mild conditions.[4][5] The reaction proceeds via the hydrogenolysis of the C-O bond, yielding the desired alcohol and toluene as a benign byproduct.[6][7]
The Causality Behind Experimental Choices
The efficacy of catalytic hydrogenation is critically dependent on the choice of catalyst, solvent, and hydrogen source.
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst, with 5-10% loading being standard.[8] For more sterically hindered or electron-rich benzyl ethers, Pearlman's catalyst (Pd(OH)₂/C) often exhibits superior activity.[8][9] The choice of catalyst support and its properties can also influence the reaction rate and selectivity.
-
Solvent Effects: The solvent plays a crucial role in the reaction rate. Protic solvents like ethanol and methanol are generally effective, while acetic acid can significantly accelerate the reaction by protonating the ether oxygen, thereby facilitating cleavage.[8]
-
Hydrogen Source: While hydrogen gas (H₂) is the traditional choice, its flammable nature has led to the widespread adoption of catalytic transfer hydrogenation (CTH).[10][11] CTH utilizes a hydrogen donor, such as formic acid, ammonium formate, or cyclohexadiene, to generate hydrogen in situ, thus circumventing the need for specialized high-pressure hydrogenation equipment.[9][10][12]
Mechanism of Catalytic Hydrogenolysis
The substrate and hydrogen adsorb onto the surface of the palladium catalyst. The catalytic cycle involves the oxidative addition of the benzyl C-O bond to the palladium center, followed by hydrogenolysis to release the alcohol and toluene.
Figure 1. Simplified workflow of catalytic hydrogenolysis of a benzyl ether.
Functional Group Tolerance
A significant advantage of catalytic hydrogenation is its compatibility with a wide array of functional groups. However, care must be taken in the presence of other reducible moieties.
-
Sensitive Groups: Alkenes, alkynes, nitro groups, azides, and some other protecting groups like benzyloxycarbonyl (Cbz) are readily reduced under typical hydrogenation conditions.[13][14]
-
Selective Deprotection: In some cases, careful selection of the catalyst and reaction conditions can achieve selective debenzylation in the presence of other reducible groups. For instance, the use of certain additives like ammonia or pyridine can suppress benzyl ether cleavage while allowing for the reduction of other functionalities.[14]
Dissolving Metal Reduction: A Powerful but Less Discriminating Alternative
The Birch reduction, which employs an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source like an alcohol, is a potent method for cleaving benzyl ethers.[5][15][16] This method is particularly useful when catalytic hydrogenation proves ineffective, for example, with substrates containing catalyst poisons like sulfur.[9]
The Rationale Behind the Reagents
-
Electron Source: The alkali metal dissolves in liquid ammonia to produce solvated electrons, which are powerful reducing agents.[17]
-
Proton Source: An alcohol is added to protonate the intermediate radical anion and anion, driving the reaction to completion.[18]
Mechanism of Birch Reduction
The reaction proceeds via a single-electron transfer from the solvated electron to the aromatic ring of the benzyl group, forming a radical anion. This is followed by protonation and a second electron transfer and protonation sequence to yield the deprotected alcohol and toluene.
Figure 2. Key steps in the Birch reduction of a benzyl ether.
Functional Group Compatibility
The highly reactive nature of solvated electrons makes the Birch reduction less selective than catalytic hydrogenation.[19]
-
Sensitive Groups: Esters, ketones, and alkynes are often reduced under Birch conditions. Aromatic rings are also susceptible to reduction, leading to cyclohexa-1,4-dienes.[16][20]
-
Orthogonality: Despite its limitations, the Birch reduction is orthogonal to many protecting groups that are labile under acidic or catalytic hydrogenation conditions.
Lewis Acid-Mediated Cleavage: A Targeted Approach
Lewis acids, such as boron tribromide (BBr₃), offer a distinct mechanism for benzyl ether cleavage and can be particularly useful for substrates that are sensitive to reductive conditions.[21][22]
Why Boron Tribromide?
Boron tribromide is a strong Lewis acid that readily coordinates to the ether oxygen, activating the C-O bond for cleavage.[23][24]
Mechanism of BBr₃ Cleavage
The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by nucleophilic attack of a bromide ion at the benzylic carbon, leading to the cleavage of the C-O bond. Subsequent hydrolysis of the resulting borate ester furnishes the desired alcohol.[23][25]
Figure 3. Mechanism of benzyl ether cleavage using boron tribromide.
Substrate Scope and Selectivity
BBr₃ is a powerful reagent that can cleave various types of ethers. However, some degree of selectivity can be achieved. Generally, the order of reactivity for ether cleavage with BBr₃ is benzyl > allyl > propargyl > methyl.[21] This allows for the selective deprotection of a benzyl ether in the presence of a methyl ether, for instance.[26]
Comparative Performance Data
The following table summarizes the performance of the three primary debenzylation methods across different benzyl ether derivatives. Yields and reaction times are representative and can vary depending on the specific substrate and reaction conditions.
| Substrate (R-OBn) | Method | Reagents | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Primary Alcohol Bn Ether | Catalytic Hydrogenation | H₂, 10% Pd/C, EtOH | >95 | 1-4 | Generally very effective and clean. |
| Secondary Alcohol Bn Ether | Catalytic Hydrogenation | H₂, Pd(OH)₂/C, EtOAc | 90-95 | 4-12 | May require a more active catalyst. |
| Phenolic Bn Ether | Lewis Acid (BBr₃) | BBr₃, CH₂Cl₂ | 85-95 | 1-3 | Highly effective for aryl ethers. |
| Substrate with Alkene | Lewis Acid (BBr₃) | BBr₃, CH₂Cl₂ | 80-90 | 1-4 | Avoids reduction of the double bond. |
| Substrate with Sulfur | Birch Reduction | Na, NH₃(l), EtOH | 70-85 | 0.5-2 | Effective when catalyst poisoning is an issue. |
| Electron-Rich Bn Ether | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | 85-95 | 2-6 | Milder alternative for specific substrates.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Primary Benzyl Ether
-
Dissolution: Dissolve the benzyl ether (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired alcohol.
Protocol 2: Birch Reduction of a Benzyl Ether
Caution: This procedure involves handling liquid ammonia and alkali metals and should be performed by trained personnel in a well-ventilated fume hood.
-
Setup: Assemble a three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum. Cool the flask to -78 °C.
-
Ammonia Condensation: Condense anhydrous ammonia (approx. 20 mL per mmol of substrate) into the flask.
-
Substrate Addition: Add a solution of the benzyl ether (1.0 mmol) in anhydrous THF (5 mL) to the liquid ammonia.
-
Sodium Addition: Add small pieces of sodium metal (3.0 equiv) to the stirred solution until a persistent blue color is observed.
-
Reaction and Quenching: Stir the reaction for 30 minutes, then quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Lewis Acid-Mediated Cleavage with BBr₃
Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the benzyl ether (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in dichloromethane (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Conclusion
The choice of a debenzylation method is a critical decision in the strategic planning of a synthetic route. Catalytic hydrogenation remains the most versatile and mild option for a wide range of substrates. The Birch reduction, while powerful, is less selective but provides a valuable alternative for catalyst-poisoning substrates. Lewis acid-mediated cleavage with reagents like BBr₃ offers a non-reductive pathway that is particularly effective for aryl benzyl ethers and can exhibit useful selectivity. By understanding the underlying mechanisms, functional group tolerances, and experimental nuances of each method, researchers can confidently select the optimal conditions to unveil the hydroxyl group and advance their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. lzchemical.com [lzchemical.com]
- 14. sciforum.net [sciforum.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. A hierarchy of aryloxide deprotection by boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and ... | Study Prep in Pearson+ [pearson.com]
- 24. researchgate.net [researchgate.net]
- 25. bdigital.ufp.pt [bdigital.ufp.pt]
- 26. reddit.com [reddit.com]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 2-(Methylsulfonyl)benzyl Bromide
For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for 2-(Methylsulfonyl)benzyl Bromide, a compound class known for its potent reactivity and lachrymatory properties. Moving beyond a simple checklist, we delve into the causality behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound belongs to the benzyl halide family, a class of organic compounds widely used in synthesis. The primary drivers of its hazard profile are the benzylic bromide and the methylsulfonyl group.
-
Benzylic Bromide Moiety : This functional group makes the compound a potent electrophile and alkylating agent. It is also the source of its lachrymatory (tear-inducing) and corrosive nature.[1] Structurally similar compounds, like 4-(Methylsulfonyl)benzyl bromide, are classified as causing severe skin burns and eye damage.[2][3] Contact with tissue can lead to rapid, painful chemical burns.[3]
-
Corrosivity : The primary danger associated with this compound is its corrosive action.[2][4] Upon contact with moisture, such as on the skin, eyes, or mucous membranes, it can hydrolyze to form hydrogen bromide, a highly corrosive acid, further exacerbating tissue damage.
-
Respiratory Irritation : Inhalation of vapors or dust can cause severe irritation to the respiratory tract.[5] As a lachrymator, even minimal exposure can lead to intense eye watering, pain, and respiratory distress, similar to the effects of tear gas.[1]
Due to these properties, all handling procedures must be designed to rigorously prevent any direct contact, including inhalation of dust or vapors.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound.
| Task | Minimum Required PPE | Rationale |
| Pre-weighing & Transport | - 100% Cotton Lab Coat (fully buttoned)- Chemical Splash Goggles- Chemical-Resistant Gloves (Double-gloved) | Protects against incidental splashes or spills during transport and preparation. Goggles are essential to shield against any airborne particles. |
| Handling in Fume Hood | - 100% Cotton Lab Coat (fully buttoned)- Chemical Splash Goggles & Full-Face Shield- Chemical-Resistant Gloves (Double-gloved)- Chemical-Resistant Apron | The face shield provides a secondary layer of protection against splashes during active manipulation.[6] The apron protects the torso from larger volume spills. |
| Spill Cleanup | - Chemical-Resistant Coveralls- Full-Face Respirator with appropriate cartridges- Heavy-Duty Chemical-Resistant Gloves- Chemical-Resistant Boots | Provides full-body protection required for managing a significant release of a corrosive and irritating substance. Respiratory protection is mandatory.[7] |
Glove Selection is Critical: Standard nitrile gloves may not provide sufficient protection for prolonged contact. Butyl rubber or laminate (e.g., "4H") gloves are often recommended for halogenated organic compounds.[8] Always consult a glove compatibility chart from the manufacturer for the specific chemical you are using.[9][10] It is best practice to double-glove, allowing for the safe removal of the outer glove if contamination occurs.
The Handling Protocol: A Step-by-Step Workflow
This protocol ensures that this compound is handled within a controlled and safe environment at all times.
I. Preparation Phase
-
Designate the Area : All work must be conducted within a certified chemical fume hood.[11][12]
-
Assemble Materials : Before bringing the compound into the hood, ensure all necessary equipment (glassware, reagents, stir bars, and waste containers) is present and functional.
-
Prepare Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station. For any work with highly corrosive materials, they should be immediately accessible.[7]
-
Don PPE : Put on all required PPE as outlined in the table above before handling the primary container.
II. Execution Phase
-
Weighing : If weighing is required, perform it inside the fume hood on a tared container to minimize transport of the open solid.
-
Addition/Reaction : Conduct all transfers and additions slowly and carefully to avoid splashing. Always keep the sash of the fume hood at the lowest possible height.
-
Monitoring : Continuously observe the reaction for any unexpected changes. Do not leave the reaction unattended.
III. Post-Execution & Cleanup
-
Quenching : If necessary, quench the reaction carefully within the fume hood. Be mindful of potential exotherms.
-
Decontamination : Decontaminate all glassware and equipment that came into contact with the compound before removing it from the fume hood. A suitable decontamination solution (e.g., a dilute sodium bicarbonate solution) should be used, followed by standard washing procedures.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after the procedure is complete, even if gloves were worn.[2]
Visual Workflow: From Preparation to Disposal
Caption: A procedural flowchart for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
Skin Contact :
-
Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[2][7]
-
Remove all contaminated clothing while under the shower.[2]
-
Seek immediate medical attention. Do not delay.[2]
Eye Contact :
-
Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[2]
Inhalation :
-
Move the affected person to fresh air immediately.[1]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[2]
Spill :
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite or sand). Carefully scoop the material into a designated, labeled waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.[7] Do not attempt to clean it up without specialized training and equipment.
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it are classified as halogenated organic waste .
-
Segregation is Key : Never mix halogenated waste with non-halogenated waste streams. Doing so complicates disposal and significantly increases costs.
-
Containerization : Use a designated, properly labeled, and sealed waste container. The container must be compatible with halogenated organic compounds.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup : Follow your institution's procedures for requesting a hazardous waste pickup by the EHS department. Do not pour any amount of this chemical down the drain.[11]
By integrating these protocols into your daily laboratory operations, you foster a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 4. 4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. questron.ca [questron.ca]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. myusf.usfca.edu [myusf.usfca.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. eng.uwo.ca [eng.uwo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
